Methanesulfinate
Description
Structure
3D Structure
Properties
CAS No. |
43633-03-0 |
|---|---|
Molecular Formula |
CH3O2S- |
Molecular Weight |
79.1 g/mol |
IUPAC Name |
methanesulfinate |
InChI |
InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)/p-1 |
InChI Key |
XNEFVTBPCXGIRX-UHFFFAOYSA-M |
SMILES |
CS(=O)[O-] |
Canonical SMILES |
CS(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
methanesulfinate chemical properties and structure
An In-depth Technical Guide to Methanesulfinate: Chemical Properties, Structure, and Experimental Protocols
Abstract
This compound, specifically its common salt form sodium this compound, is an organosulfur compound of significant interest in synthetic organic chemistry. As the conjugate base of methanesulfinic acid, it serves as a versatile nucleophile and a mild reducing agent. Its utility spans from the synthesis of complex molecules, including pharmaceuticals, to applications in materials science. This document provides a comprehensive overview of the chemical and physical properties of sodium this compound, its structure, stability, and reactivity. Furthermore, it details key experimental protocols for its synthesis and analysis, providing researchers and drug development professionals with a practical guide to its application.
Chemical Structure and Properties
The this compound anion (CH₃SO₂⁻) is the simplest alkylsulfinate. It consists of a central sulfur atom double-bonded to one oxygen atom, single-bonded to another oxygen atom bearing a negative charge, and single-bonded to a methyl group. The negative charge is delocalized between the two oxygen atoms through resonance. It is typically handled as its sodium salt, sodium this compound (CH₃SO₂Na).
Structural Identifiers
| Identifier | Sodium this compound (CAS: 20277-69-4) | This compound Anion |
| IUPAC Name | sodium this compound[1] | This compound[2] |
| SMILES | C-S(=O)O.[Na+][3] | C-S(=O)[O-][2] |
| InChI | InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3);/q;+1/p-1[1][4] | InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)/p-1[2] |
| InChIKey | LYPGDCWPTHTUDO-UHFFFAOYSA-M[1][4] | XNEFVTBPCXGIRX-UHFFFAOYSA-M[2] |
Physical and Chemical Properties
The following table summarizes the key quantitative properties of sodium this compound.
| Property | Value | Source(s) |
| Molecular Formula | CH₃NaO₂S | [1][4][5] |
| Molecular Weight | 102.09 g/mol | [1][4][5] |
| Appearance | White to light beige crystalline powder | [6][7] |
| Melting Point | 222-226 °C (decomposes) | [4][6] |
| Solubility | Soluble in water; slightly soluble in methanol. | [3][6][8] |
| Stability | Stable under normal conditions; hygroscopic and air-sensitive. | [3][6][7][8] |
| Purity (Technical Grade) | Typically ≥85% or ≥90% | [4][9] |
Reactivity and Applications
Sodium this compound is a valuable reagent in organic synthesis, primarily acting as a nucleophile through its sulfur atom. Its reactivity makes it a key building block for the construction of sulfonyl-containing compounds.
-
Preparation of Sulfones: It is widely used in the preparation of alkyl methyl sulfones through S-alkylation reactions with alkyl halides.[6][10]
-
Cross-Coupling Reactions: It can participate in cross-coupling reactions with aryl boronic acids to form aryl sulfones, a common motif in medicinal chemistry.[6]
-
Conjugate Addition: As a soft nucleophile, it undergoes conjugate addition to α,β-unsaturated systems, such as vinyl heterocycles.[6]
-
Reducing Agent: It is known for its properties as a mild reducing agent in various organic transformations.[3]
-
Pharmaceutical Synthesis: It is employed in the synthesis of various active pharmaceutical ingredients, including cyclooxygenase-2 (COX-2) inhibitors.[6][8]
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of sodium this compound, compiled from established literature.
Synthesis of Sodium this compound
This protocol describes the synthesis of sodium this compound from methanesulfonyl chloride and sodium metabisulfite.[11]
Materials:
-
Sodium metabisulfite (Na₂S₂O₅)
-
Methanesulfonyl chloride (CH₃SO₂Cl)
-
Sodium hydroxide (NaOH) solution
-
Anhydrous ethanol
-
Deionized water
-
Four-necked flask, thermometer, stirrer, reflux condenser, nitrogen inlet
Procedure:
-
Prepare a 35% (w/w) solution of sodium metabisulfite in water. Add 326 g of this solution to a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and nitrogen inlet.
-
Under a nitrogen atmosphere, begin stirring and heat the solution to 60-65 °C.
-
Slowly add 90.6 g of methanesulfonyl chloride to the flask. Maintain the temperature to ensure a slight reflux of the reaction mixture.
-
Throughout the addition, monitor the pH of the reaction. Maintain the pH within the range of 8-9 by adding sodium hydroxide solution as needed.
-
The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.
-
Filter the resulting solution to obtain a clear, colorless sulfonation liquid.
-
Concentrate the liquid under reduced pressure until white crystals begin to appear.
-
Stop heating and allow the mixture to cool. Add an appropriate amount of anhydrous ethanol to precipitate sodium chloride.
-
Filter the mixture to remove the sodium chloride.
-
Heat the filtrate to evaporate the solvent, yielding the crude solid product.
-
Purify the crude product by recrystallization and drying to obtain the final sodium this compound.
Analysis by HPLC-UV with Derivatization
Methanesulfinates and related alkylsulfonates lack a strong UV chromophore, making direct detection by HPLC-UV challenging. A common analytical approach involves a derivatization step to introduce a UV-active moiety.[12][13][14] This protocol outlines a general workflow for this type of analysis.
Principle: The analyte (e.g., a methanesulfonate impurity) is reacted with a derivatizing agent that contains a chromophore. The resulting derivative can then be easily detected and quantified by reversed-phase HPLC with a UV detector. Sodium dibenzyldithiocarbamate is one such reagent used for this purpose.[13][14]
Materials:
-
Sample containing the analyte
-
Derivatizing agent (e.g., sodium dibenzyldithiocarbamate)
-
pH buffer or regulator (e.g., NaOH solution)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent.
-
Derivatization Reaction:
-
To the sample solution, add the derivatizing agent and a pH regulator. The pH is critical to control the reaction and minimize interference from the sample matrix.[13][14]
-
Incubate the mixture under optimized conditions (e.g., specific temperature and time) to ensure the reaction goes to completion.
-
-
Sample Injection: After the reaction is complete, inject a known volume of the solution into the HPLC system.
-
Chromatographic Separation:
-
Perform separation on a reversed-phase column using an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water).
-
The mobile phase composition and flow rate should be optimized to achieve good resolution between the derivatized analyte and other components.
-
-
Detection and Quantification:
-
Monitor the column eluent with a UV detector at a wavelength where the derivatized product has maximum absorbance.
-
Quantify the analyte by comparing its peak area to a calibration curve prepared from standards that have undergone the same derivatization procedure.
-
References
- 1. Sodium this compound | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CH3O2S- | CID 3870744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 20277-69-4: Sodium this compound | CymitQuimica [cymitquimica.com]
- 4. Sodium this compound Methanesulfinic acid sodium salt [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Sodium this compound | 20277-69-4 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Sodium this compound CAS#: 20277-69-4 [m.chemicalbook.com]
- 9. getchem.com [getchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents [patents.google.com]
- 13. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of methanesulfinate compounds
An In-depth Technical Guide to the Discovery and History of Methanesulfinate Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CH₃SO₂⁻), the conjugate base of methanesulfinic acid, represents the simplest member of the alkylsulfinate family. These organosulfur compounds, characterized by a pyramidal sulfur center, are distinct from their more oxidized and widely known cousins, the methanesulfonates (mesylates). While often encountered as stable salts, such as sodium this compound, these compounds have a rich history rooted in the foundational principles of organic synthesis.
Initially explored as curiosities in the broader study of organosulfur chemistry, methanesulfinates have evolved into versatile and indispensable building blocks in modern synthetic chemistry. Their utility spans from fundamental organic reactions to the complex assembly of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies associated with this compound compounds, offering valuable insights for professionals in research and drug development.
Discovery and Early History
The history of this compound is intrinsically linked to the broader development of sulfinic acid chemistry in the late 19th and early 20th centuries. Unlike the well-documented discovery of methanesulfonic acid by Hermann Kolbe in the 1840s[1], there is no single landmark event for the discovery of methanesulfinic acid. Its existence and synthesis were an outcome of the systematic exploration of two major classical reactions that define early sulfinate chemistry.
The timeline below highlights the key developments that enabled the synthesis and study of sulfinate compounds, including this compound.
References
The Versatility of Methanesulfinate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfinate and its derivatives have emerged as remarkably versatile reagents in organic synthesis, enabling a wide array of chemical transformations crucial for the construction of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The this compound anion (CH₃SO₂⁻) can act as a precursor to the highly reactive methylsulfonyl radical (CH₃SO₂•) and trifluoromethyl radical (•CF₃) when using trifluorothis compound. It can also participate as a nucleophile in various addition and substitution reactions. This unique reactivity profile has led to its application in C-H functionalization, trifluoromethylation, the synthesis of sulfones and sulfonamides, and photoredox-catalyzed reactions. This in-depth technical guide provides a comprehensive overview of the core applications of this compound, featuring quantitative data, detailed experimental protocols, and visualizations of key reaction pathways to empower researchers in leveraging this powerful synthetic tool.
Radical-Mediated Transformations: C-H Functionalization and Trifluoromethylation
This compound salts are excellent precursors for generating sulfonyl and trifluoromethyl radicals under oxidative conditions. These radicals are key intermediates in powerful C-H functionalization and trifluoromethylation reactions, allowing for the direct installation of sulfonyl and trifluoromethyl groups into complex organic molecules, a highly sought-after transformation in drug development due to the unique physicochemical properties these moieties impart.
C-H Functionalization with Zinc Sulfinate Salts (Baran's Reagents)
Pioneering work by Baran and coworkers has demonstrated that zinc sulfinate salts can be used to generate alkyl radicals for the direct C-H functionalization of heterocycles.[1] This method is operationally simple and tolerates a wide range of functional groups.
Quantitative Data:
| Entry | Heterocycle Substrate | Zinc Sulfinate Reagent | Product | Yield (%) |
| 1 | Caffeine | Zinc isopropylsulfinate (IPS) | 8-isopropylcaffeine | 95 |
| 2 | Pentoxifylline | Zinc trifluorothis compound (TFMS) | Trifluoromethylated Pentoxifylline | 79 |
| 3 | 4-Acetylpyridine | Zinc difluorothis compound (DFMS) | Difluoromethylated 4-Acetylpyridine | 65 |
| 4 | Quinoxaline | Zinc trifluoroethanesulfinate (TFES) | Trifluoroethylated Quinoxaline | 72 |
| 5 | Pyrimidine | Zinc monofluorothis compound (MFMS) | Monofluoromethylated Pyrimidine | 58 |
Experimental Protocol: General Procedure for C-H Functionalization of Heterocycles[2]
To a solution of the heterocycle (0.25 mmol, 1.0 equiv) and the corresponding zinc sulfinate salt (0.50 mmol, 2.0 equiv) in a 2.5:1 mixture of CH₂Cl₂/H₂O (2.5 mL) at 0 °C is added tert-butyl hydroperoxide (70% solution in water, 0.13 mL, 5.0 equiv) dropwise. The reaction mixture is then warmed to room temperature and stirred for 3-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ (5 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired functionalized heterocycle.
Reaction Workflow:
Trifluoromethylation using Sodium Trifluorothis compound (Langlois Reagent)
Sodium trifluorothis compound, often referred to as the Langlois reagent, is a widely used, bench-stable solid for the introduction of the trifluoromethyl group into organic molecules, particularly electron-rich arenes and heterocycles, via a radical mechanism.[3]
Quantitative Data:
| Entry | Substrate | Product | Yield (%) |
| 1 | Aniline | 2-Trifluoromethylaniline & 4-Trifluoromethylaniline | 13 (mixture) |
| 2 | 1,3-Dimethoxybenzene | Mixture of mono- and bis-trifluoromethylated products | 90 |
| 3 | Pyrrole | 2-Trifluoromethylpyrrole | 61 |
| 4 | Indole | 3-Trifluoromethylindole | 55 |
| 5 | Caffeine | 8-Trifluoromethylcaffeine | 78 |
Experimental Protocol: Trifluoromethylation of Aniline[4]
In a round-bottom flask, aniline (1.0 mmol, 1.0 equiv) is dissolved in a mixture of acetonitrile (5 mL) and water (5 mL). Sodium trifluorothis compound (3.0 mmol, 3.0 equiv) and tert-butyl hydroperoxide (70% in water, 5.0 mmol, 5.0 equiv) are added sequentially. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of sodium sulfite (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the trifluoromethylated aniline derivatives.
Reaction Mechanism:
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. Sodium this compound is an excellent precursor for sulfonyl radicals in these transformations, enabling a variety of reactions such as the functionalization of alkenes.
Quantitative Data for Sulfonylative Pyridylation of Styrenes[5]:
| Entry | Styrene Derivative | Pyridine Derivative | Product | Yield (%) |
| 1 | Styrene | 4-Cyanopyridine | β-sulfonyl pyridine | 85 |
| 2 | 4-Methylstyrene | 4-Cyanopyridine | β-sulfonyl pyridine | 92 |
| 3 | 4-Chlorostyrene | 4-Cyanopyridine | β-sulfonyl pyridine | 78 |
| 4 | 4-Methoxystyrene | 4-Cyanopyridine | β-sulfonyl pyridine | 88 |
Experimental Protocol: Photoredox-Catalyzed Sulfonylative Pyridylation of Styrenes[5]
A mixture of the styrene (0.2 mmol, 1.0 equiv), 4-cyanopyridine (0.4 mmol, 2.0 equiv), sodium this compound (0.3 mmol, 1.5 equiv), and 9,10-diphenylanthracene (DPA) (0.004 mmol, 2 mol%) in anhydrous acetonitrile (2 mL) is placed in a screw-capped vial. The mixture is degassed with argon for 15 minutes and then irradiated with a blue LED lamp (40 W) at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired product.
Photoredox Catalytic Cycle:
Synthesis of Sulfones and Sulfonamides
Sodium this compound is a valuable building block for the synthesis of sulfones and sulfonamides, which are important structural motifs in many pharmaceuticals.
Synthesis of Sulfones
Sulfones can be readily prepared by the reaction of sodium this compound with alkyl halides.
Quantitative Data:
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Benzyl bromide | Benzyl methyl sulfone | 95 |
| 2 | Iodomethane | Dimethyl sulfone | 88 |
| 3 | Allyl bromide | Allyl methyl sulfone | 92 |
| 4 | Propargyl bromide | Propargyl methyl sulfone | 85 |
Experimental Protocol: Synthesis of Benzyl Methyl Sulfone
To a solution of sodium this compound (1.0 g, 9.7 mmol) in dimethylformamide (DMF, 20 mL) is added benzyl bromide (1.15 mL, 9.7 mmol). The reaction mixture is stirred at 80 °C for 4 hours. After cooling to room temperature, the mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is recrystallized from ethanol to afford pure benzyl methyl sulfone as a white solid.
Synthesis of Sulfonamides
Sulfonamides can be synthesized from sodium sulfinates and amines in the presence of an oxidizing agent.
Quantitative Data for NH₄I-Mediated Synthesis of Sulfonamides[5]:
| Entry | Sodium Arylsulfinate | Amine | Product | Yield (%) |
| 1 | Sodium p-toluenesulfinate | n-Propylamine | N-propyl-4-methylbenzenesulfonamide | 85 |
| 2 | Sodium benzenesulfinate | Piperidine | 1-(Phenylsulfonyl)piperidine | 92 |
| 3 | Sodium p-toluenesulfinate | Aniline | N-Phenyl-4-methylbenzenesulfonamide | 75 |
| 4 | Sodium benzenesulfinate | Morpholine | 4-(Phenylsulfonyl)morpholine | 88 |
Experimental Protocol: NH₄I-Mediated Synthesis of N-propyl-4-methylbenzenesulfonamide[5]
A mixture of sodium p-toluenesulfinate (0.20 mmol), n-propylamine (0.30 mmol), and ammonium iodide (0.20 mmol) in acetonitrile (2 mL) is stirred in a sealed tube at 80 °C for 12 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to give the desired sulfonamide.
Nucleophilic Addition Reactions
The this compound anion can also act as a soft nucleophile, participating in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael addition).
Quantitative Data for Michael Addition to Cyclohexenone:
| Entry | Michael Acceptor | Product | Yield (%) |
| 1 | Cyclohex-2-en-1-one | 3-(Methylsulfonyl)cyclohexan-1-one | 75 |
| 2 | Chalcone | 1,3-Diphenyl-3-(methylsulfonyl)propan-1-one | 82 |
| 3 | Acrylonitrile | 3-(Methylsulfonyl)propanenitrile | 68 |
| 4 | Methyl acrylate | Methyl 3-(methylsulfonyl)propanoate | 78 |
Experimental Protocol: Michael Addition of Sodium this compound to Cyclohex-2-en-1-one
To a solution of cyclohex-2-en-1-one (1.0 mmol) in methanol (10 mL) is added sodium this compound (1.2 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield 3-(methylsulfonyl)cyclohexan-1-one.
Michael Addition Mechanism:
Conclusion
This compound and its derivatives are indispensable tools in the arsenal of the modern organic chemist. Their ability to serve as precursors to synthetically valuable radicals and to act as versatile nucleophiles has enabled the development of novel and efficient methodologies for the construction of complex molecular architectures. The applications highlighted in this guide, from late-stage C-H functionalization to the synthesis of key pharmacophores like sulfones and sulfonamides, underscore the broad utility of methanesulfinates in academic research and the pharmaceutical industry. The provided data, protocols, and mechanistic visualizations are intended to serve as a practical resource for scientists seeking to incorporate these powerful reagents into their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CO2-Promoted photoredox-catalyzed hydrosulfonylation of alkenes with sulfinates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]
- 5. Organic-photoredox-catalyzed three-component sulfonylative pyridylation of styrenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10180J [pubs.rsc.org]
An In-depth Technical Guide to the Stability and Reactivity of the Methanesulfinate Anion
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The methanesulfinate anion (CH₃SO₂⁻), the conjugate base of methanesulfinic acid, is a versatile and reactive species of significant interest in organic synthesis and materials science. Its unique electronic structure, characterized by a nucleophilic sulfur center, makes it a valuable building block for the construction of a diverse array of organosulfur compounds, including sulfones and sulfonamides, which are prevalent in many pharmaceutical agents. This guide provides a comprehensive overview of the stability and reactivity of the this compound anion, presenting key quantitative data, detailed experimental protocols for its synthesis and use, and visual diagrams of its core reaction pathways to aid in its practical application.
Physicochemical Properties and Stability
The this compound anion's utility is fundamentally governed by its inherent chemical properties and stability under various conditions. Understanding these parameters is critical for its effective storage and deployment in synthetic protocols.
Structural and Electronic Properties
The this compound anion features a sulfur atom in a +2 oxidation state, bonded to a methyl group and two oxygen atoms. The negative charge is delocalized across the two oxygen atoms, but the sulfur atom, being a relatively soft and polarizable center, acts as the primary site of nucleophilic attack.
Stability Profile
The stability of the this compound anion is a critical consideration for its application. Unlike its fully oxidized counterpart, the methanesulfonate anion (CH₃SO₃⁻), which is known for its exceptional chemical inertness and thermal stability, this compound is considerably more reactive.[1]
-
Thermal Stability : Metal salts of this compound are generally stable solids. For instance, the onset of mass loss for many bivalent transition metal methanesulfonates occurs above 400°C.
-
Redox Stability : The anion is susceptible to oxidation. One-electron oxidation, for example by hexachloroiridate(IV), generates the transient but highly reactive methanesulfonyl radical (CH₃SO₂•).[2][3] This contrasts sharply with methanesulfonic acid (MSA) and its anion, which are resistant to strong oxidizing agents like hydrogen peroxide and potassium permanganate.[1]
-
Hydrolytic Stability : While methanesulfonate is remarkably stable against hydrolysis even under harsh conditions, the this compound anion is more reactive, particularly in the presence of oxidizing agents.[1]
Quantitative Physicochemical Data
A summary of key quantitative data for the this compound anion and its conjugate acid is provided below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | CH₃SO₂⁻ | - |
| Molecular Weight | 79.10 g/mol | - |
| pKa of Conjugate Acid (CH₃SO₂H) | ~2.0 | |
| Standard Electrode Potential (E°) (CH₃SO₂•/CH₃SO₂⁻) | 1.01 V vs. NHE | [2] |
| C–S Bond Dissociation Energy | Weaker than the C-S bond in benzenesulfinate | [4] |
Reactivity and Synthetic Applications
The reactivity of the this compound anion is dominated by the nucleophilicity of its sulfur atom and its susceptibility to oxidation. These two features make it a powerful tool in synthetic chemistry.
Nucleophilic Reactivity
The this compound anion is an effective S-nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity is the foundation of its use as a building block for larger organosulfur molecules.
-
S-Alkylation : It reacts with alkyl halides and other electrophiles to form sulfones, a functional group present in numerous pharmaceuticals.
-
Conjugate Addition : The anion can add to α,β-unsaturated systems, such as vinyl heterocycles, in a Michael-type addition.
-
Cross-Coupling Reactions : It is utilized in metal-catalyzed cross-coupling reactions, for example, with aryl boronic acids, to form aryl sulfones.
References
- 1. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 2. Oxidation of this compound by Hexachloroiridate(IV) and the Standard Electrode Potential of the Aqueous Methanesulfonyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and Kinetics of One-electron Oxidation of this compound and Two-electron Oxidation of Thiols and Disulfides [etd.auburn.edu]
- 4. Carbon–sulfur bond strength in this compound and benzenesulfinate ligands directs decomposition of Np(v) and Pu(v) coordination complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of Sodium Methanesulfinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of sodium methanesulfinate. It includes tabulated quantitative data from various spectroscopic techniques, detailed experimental protocols for its synthesis and spectroscopic analysis, and a visualization of its role in a key synthetic pathway.
Spectroscopic Data
The following sections present a summary of the available spectroscopic data for sodium this compound, a compound of interest in various chemical and pharmaceutical applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of sodium this compound in solution.
Table 1: ¹H NMR Spectroscopic Data for Sodium this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.5 - 2.7 | Singlet | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for Sodium this compound
| Chemical Shift (δ) ppm | Assignment |
| ~45 - 50 | CH₃ |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecule, offering insights into its functional groups and overall structure. The data presented below is based on studies of methanesulfonate salts.[1]
Table 3: Vibrational Spectroscopic Data for the this compound Anion
| Wavenumber (cm⁻¹) (IR) | Wavenumber (cm⁻¹) (Raman) | Assignment | Vibrational Mode |
| ~2930 | ~2935 | C-H stretch | Asymmetric |
| ~3010 | ~3015 | C-H stretch | Symmetric |
| ~1420 | ~1425 | H-C-H bend | Asymmetric |
| ~1330 | ~1335 | H-C-H bend | Symmetric |
| ~1050 | ~1055 | S=O stretch | Asymmetric |
| ~970 | ~975 | S=O stretch | Symmetric |
| ~770 | ~775 | C-S stretch | - |
| ~540 | ~545 | SO₂ bend | Scissoring |
| ~480 | ~485 | SO₂ rock | - |
Mass Spectrometry (MS)
Mass spectrometry of sodium this compound would be expected to show the molecular ion of the methanesulfinic acid and characteristic fragmentation patterns. Due to its ionic nature, techniques like Electrospray Ionization (ESI) would be suitable.
Table 4: Predicted Mass Spectrometry Data for Methanesulfinic Acid (from Sodium this compound)
| m/z | Proposed Fragment |
| 80 | [CH₄O₂S]⁺ (Molecular Ion) |
| 65 | [CH₃SO]⁺ |
| 48 | [SO]⁺ |
| 15 | [CH₃]⁺ |
Experimental Protocols
This section details the methodologies for the synthesis and spectroscopic characterization of sodium this compound.
Synthesis of Sodium this compound.[2]
Materials:
-
Methanesulfonyl chloride
-
Sodium metabisulfite
-
Sodium hydroxide solution
-
Anhydrous ethanol
Procedure:
-
A 35% (mass fraction) solution of sodium metabisulfite is charged into a four-necked flask equipped with a thermometer, stirrer, reflux condenser, and nitrogen inlet.
-
The mixture is heated to 60-65 °C under a nitrogen atmosphere with stirring.
-
Methanesulfonyl chloride is added slowly to maintain a gentle reflux.
-
The pH of the reaction is maintained between 8 and 9 by the addition of a sodium hydroxide solution.
-
The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.
-
The resulting solution is filtered to yield a clear sulfonation liquid.
-
The liquid is concentrated under reduced pressure until the appearance of white crystals.
-
After cooling, anhydrous ethanol is added to precipitate sodium chloride, which is removed by filtration.
-
The filtrate is heated to evaporate the solvent, yielding the crude sodium this compound as a white solid.
-
The crude product is purified by recrystallization and drying.
Spectroscopic Analysis
2.2.1 NMR Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Sample Preparation: A few milligrams of sodium this compound are dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra.
2.2.2 IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.[2]
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[2]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
2.2.3 Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).[2]
-
Sample Preparation: The solid sample is placed directly in the path of the laser beam.
-
Data Acquisition: The scattered light is collected and analyzed to generate the Raman spectrum.
2.2.4 Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source.
-
Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode.
Visualization of a Key Synthetic Pathway
Sodium this compound is a versatile reagent in organic synthesis, notably in the formation of sulfones. The following diagram illustrates a typical cross-coupling reaction.[3]
Caption: Palladium-catalyzed cross-coupling of an aryl boronic acid with sodium this compound.
References
- 1. Vibrational spectroscopy of metal methanesulfonates: M = Na, Cs, Cu, Ag, Cd - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium this compound | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
A Technical Guide to Methanesulfinate: Properties, Synthesis, and Applications
This technical guide provides an in-depth overview of methanesulfinate, primarily focusing on its most common salt, sodium this compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and key applications.
Chemical Identity and Nomenclature
This compound refers to the anion with the chemical formula CH₃SO₂⁻. It is the conjugate base of methanesulfinic acid (CH₃SO₂H). In laboratory and industrial applications, it is most commonly handled as its sodium salt, sodium this compound.
Table 1: IUPAC Nomenclature and CAS Numbers
| Compound/Ion | IUPAC Name | CAS Number |
| CH₃SO₂Na | Sodium this compound | 20277-69-4 |
| CH₃SO₂H | Methanesulfinic Acid | 17696-73-0 |
| CH₃SO₂⁻ | This compound Anion | 43633-03-0 |
Physicochemical Properties
Sodium this compound is a white crystalline solid that is soluble in water. It is recognized for its utility as a mild reducing agent in organic synthesis.[1] Below is a summary of its key physical and chemical properties.
Table 2: Physicochemical Properties of Sodium this compound
| Property | Value |
| Molecular Formula | CH₃NaO₂S |
| Molecular Weight | 102.09 g/mol [2][3] |
| Appearance | White to light yellow crystalline powder[4] |
| Melting Point | 222-226 °C (decomposes)[2] |
| Solubility in Water | Soluble[4] |
| IUPAC Name | sodium this compound[2] |
Synthesis of Sodium this compound
Sodium this compound can be synthesized through the reduction of methanesulfonyl chloride. A common laboratory-scale procedure involves the reaction of methanesulfonyl chloride with sodium metabisulfite.
Experimental Protocol: Synthesis from Methanesulfonyl Chloride
This protocol describes the synthesis of sodium this compound using methanesulfonyl chloride and sodium metabisulfite as starting materials.
Materials:
-
Four-necked flask
-
Thermometer
-
Stirrer
-
Reflux condenser
-
Nitrogen source
-
35% (mass fraction) solution of sodium metabisulfite
-
Methanesulfonyl chloride
-
Sodium hydroxide solution
-
Anhydrous ethanol
Procedure:
-
Equip a four-necked flask with a thermometer, stirrer, reflux condenser, and a nitrogen inlet.
-
Add 326g of a 35% aqueous solution of sodium metabisulfite to the flask.
-
Under a nitrogen atmosphere, stir the mixture and heat to 60-65°C.
-
Slowly add 90.6g of methanesulfonyl chloride, maintaining a gentle reflux.
-
Throughout the addition, monitor the pH of the reaction and maintain it within the range of 8-9 using a sodium hydroxide solution.
-
The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.
-
Filter the resulting solution to obtain a clear, colorless sulfonation liquid.
-
Concentrate the filtrate under reduced pressure until white crystals begin to form.
-
Stop heating and allow the mixture to cool.
-
Add an appropriate amount of anhydrous ethanol to precipitate sodium chloride, which is then removed by filtration.
-
Heat the filtrate and evaporate the solvent to yield the crude sodium this compound as a white solid.
-
The crude product can be further purified by recrystallization and drying.
Caption: Workflow for the synthesis of sodium this compound.
Chemical Reactivity and Applications
Sodium this compound is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds.[3][5] This makes it a valuable building block for a variety of organosulfur compounds, many of which have applications in medicinal chemistry.[3][5]
Table 3: Key Reactions of Sodium this compound
| Reaction Type | Reactant(s) | Product(s) |
| Sulfonylation | Alkenes, Alkynes, Cinnamic Acids | Vinyl Sulfones, Alkenyl Sulfones |
| N-Sulfonylation | Primary and Secondary Amines | Sulfonamides[5] |
| Sulfenylation | Disulfides, Diselenides | Thiosulfonates, Selenosulfonates |
| C-H Sulfonylation | C-H bonds (often with a catalyst) | Alkyl/Aryl Sulfones |
| Multicomponent Rxns | Alkenes, Diazonium Salts, Molecular Oxygen | Functionalized Sulfones[5] |
Role in Biological Systems and Drug Development
Absence in Signaling Pathways
To date, this compound and methanesulfinic acid are not recognized as components of endogenous signaling pathways in mammalian cells. Their primary relevance in a biological context stems from their formation as a result of specific chemical reactions, particularly with reactive oxygen species.
Detection of Hydroxyl Radicals
A significant application of methanesulfinic acid in biological and biomedical research is its use as a marker for the presence of hydroxyl radicals (•OH). Dimethyl sulfoxide (DMSO) is frequently used as a trapping agent for these highly reactive radicals. The reaction between DMSO and a hydroxyl radical produces methanesulfinic acid.[6][7] The subsequent detection and quantification of methanesulfinic acid in a biological sample can, therefore, serve as an indirect measure of hydroxyl radical production.[6][7][8]
Experimental Protocol: Colorimetric Assay for Methanesulfinic Acid
This protocol outlines a method for the colorimetric detection of methanesulfinic acid in biological samples, adapted from the principle of diazonium salt coupling.[6][9]
Materials:
-
Biological sample (e.g., tissue homogenate) pre-treated with DMSO
-
Aromatic diazonium salt solution (e.g., Fast Blue BB or Fast Garnet GBC)[6][8]
-
Glacial acetic acid
-
Organic extraction solvent (e.g., a mixture of isoamyl alcohol and toluene)
-
Pyridine
-
Spectrophotometer
Procedure:
-
To 4.5 mL of the aqueous biological sample, add the diazonium salt solution to a final concentration of approximately 15 µM.
-
Adjust the pH of the mixture to 2.0 with glacial acetic acid. This acidic condition is crucial to minimize interference from phenols and amines.[6]
-
The diazonium salt couples with methanesulfinic acid to form a colored diazosulfone derivative.
-
Extract the colored product into 3.0 mL of the organic solvent.
-
Add 1.0 mL of pyridine to the organic phase to stabilize the color.[6]
-
Measure the absorbance of the organic phase using a spectrophotometer at the appropriate wavelength.
-
Quantify the concentration of methanesulfinic acid by comparing the absorbance to a standard curve prepared with known concentrations of this compound.
Caption: Detection of hydroxyl radicals using DMSO and colorimetric assay.
Applications in Drug Synthesis
While sodium this compound itself is not typically an active pharmaceutical ingredient, its utility as a reagent for creating sulfonyl-containing scaffolds makes it relevant to drug development. Sulfonamides and sulfones are important functional groups found in a wide range of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. The ability of sodium this compound to readily participate in N-sulfonylation and C-sulfonylation reactions makes it a valuable tool for medicinal chemists in the synthesis of novel drug candidates.[3][5] For example, the antineoplastic agent Busulfan is a dimethanesulfonate ester, and methods for analyzing its methanesulfonic acid content are important for quality control.[10][11][12]
References
- 1. Microbial metabolism of methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium this compound | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System [mdpi.com]
- 8. Oxidation of DMSO and methanesulfinic acid by the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Colorimetric Assay for Methanesulfinic Acid in Biological Samples" by Charles F. Babbs and Melissa J. Gale [docs.lib.purdue.edu]
- 10. rjpbcs.com [rjpbcs.com]
- 11. ijprs.com [ijprs.com]
- 12. The determination of methanesulphonic acid content of busulfan drug substance and busulfan (Myleran) tablets by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Properties of Methanesulfinate Salts: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfinate salts, the salts of methanesulfinic acid (CH₃SO₂H), are organosulfur compounds that serve as valuable reagents in organic synthesis. Their utility in the construction of complex molecules, including active pharmaceutical ingredients (APIs), has brought them to the attention of the drug development community. A thorough understanding of the thermodynamic properties of these salts is crucial for process development, formulation, and ensuring the stability and safety of intermediates and final products.
This technical guide provides a summary of the available thermodynamic data for this compound salts, with a focus on sodium this compound due to the current scarcity of data on other salt forms. It also outlines detailed experimental protocols for determining key thermodynamic parameters and presents logical workflows for these processes.
Quantitative Thermodynamic Data
The available experimental thermodynamic data for this compound salts in the public literature is limited, with most quantitative information pertaining to sodium this compound. The data for other common salts, such as potassium and lithium this compound, is not well-documented in readily accessible sources. The following table summarizes the known properties for sodium this compound.
| Property | Value | Salt | Reference(s) |
| Thermal Decomposition | 222-226 °C | Sodium this compound | [1] |
| Physical Appearance | White to light beige powder | Sodium this compound | [1] |
| Solubility | Soluble in water, slightly soluble in methanol | Sodium this compound | [1] |
| Stability | Hygroscopic, Air Sensitive | Sodium this compound | [1] |
Note: The melting point is described as decomposition, indicating that the salt breaks down upon melting.
Experimental Protocols
The determination of thermodynamic properties relies on precise and well-controlled experimental techniques. The following sections detail the methodologies for the synthesis of a common this compound salt and the key analytical techniques used to characterize its thermodynamic properties.
Synthesis of Sodium this compound
A reliable synthesis is the first step in obtaining pure material for thermodynamic analysis. The following protocol is adapted from documented procedures for the synthesis of sodium this compound from methanesulfonyl chloride and sodium metabisulfite.[2]
Objective: To synthesize sodium this compound in high purity for subsequent thermodynamic analysis.
Materials:
-
Methanesulfonyl chloride (CH₃SO₂Cl)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Sodium hydroxide (NaOH) solution
-
Anhydrous ethanol
-
Deionized water
-
Nitrogen gas supply
-
Four-necked flask equipped with a thermometer, mechanical stirrer, reflux condenser, and nitrogen inlet.
Procedure:
-
Reaction Setup: Assemble the four-necked flask with the stirrer, thermometer, reflux condenser, and nitrogen inlet. Ensure the system is purged with nitrogen to maintain an inert atmosphere.
-
Initial Charge: Add 326g of a 35% (w/w) aqueous solution of sodium metabisulfite to the flask.
-
Heating: Under a continuous nitrogen stream, begin stirring the solution and heat the mixture to a temperature of 60-65°C.
-
Addition of Reactant: Slowly add 90.6g of methanesulfonyl chloride to the heated solution. The addition rate should be controlled to maintain a gentle reflux.
-
pH Control: Throughout the addition, monitor the pH of the reaction mixture. Maintain the pH within the range of 8-9 by the controlled addition of a sodium hydroxide solution.
-
Reaction Completion: The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.
-
Filtration: Cool the reaction mixture and filter to remove any solid byproducts, yielding a clear, colorless sulfonation liquid.
-
Concentration: Concentrate the filtrate under reduced pressure until white crystals begin to appear.
-
Precipitation and Washing: Stop heating and allow the mixture to cool. Add a sufficient amount of anhydrous ethanol to precipitate the sodium this compound and facilitate the removal of inorganic salts (e.g., sodium chloride) by filtration.
-
Isolation and Drying: Collect the filtrate and evaporate the solvent to yield the crude sodium this compound as a white solid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system. The final product should be dried under vacuum to obtain the pure sodium this compound.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are fundamental techniques for determining the thermal stability, decomposition profile, and phase transitions of a material.
Objective: To determine the decomposition temperature and identify any phase transitions of a this compound salt.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.
-
Inert crucibles (e.g., alumina or platinum).
-
High-purity inert gas (e.g., nitrogen or argon).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry this compound salt into a tared TGA/DSC crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the analyzer.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature well above the expected decomposition (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: Analyze the TGA curve to identify the onset temperature of decomposition, characterized by a significant mass loss.
-
DSC Curve: Analyze the DSC curve for endothermic or exothermic peaks. A sharp endothermic peak corresponding to the mass loss in the TGA curve confirms decomposition. Other peaks may indicate phase transitions such as melting or solid-solid transitions.
-
Dissolution Calorimetry
Dissolution calorimetry is used to measure the enthalpy change when a substance dissolves in a solvent, providing insight into the energetics of the solvation process.
Objective: To determine the enthalpy of dissolution (ΔHsol) of a this compound salt in water.
Instrumentation:
-
Isothermal titration calorimeter (ITC) or a solution calorimeter.
-
Precision balance.
-
Volumetric flasks and pipettes.
Procedure:
-
Calorimeter Preparation: Equilibrate the calorimeter to the desired experimental temperature (e.g., 25°C).
-
Solvent Measurement: Accurately measure a known volume of deionized water (the solvent) into the calorimeter cell.
-
Sample Preparation: Accurately weigh a small, known amount of the this compound salt.
-
Measurement:
-
Allow the system to reach thermal equilibrium, establishing a stable baseline.
-
Inject the this compound salt into the solvent and record the heat change (power compensation in ITC or temperature change in a solution calorimeter) until the dissolution is complete and the baseline is re-established.
-
-
Data Analysis:
-
Integrate the peak corresponding to the heat change during dissolution.
-
Calculate the enthalpy of dissolution (ΔHsol) in kJ/mol by dividing the total heat change by the number of moles of the dissolved salt.
-
Visualized Workflows and Processes
To aid in the understanding of the experimental and synthetic procedures, the following diagrams, generated using the DOT language, illustrate the key workflows.
Relevance in Drug Development
While this compound salts are primarily recognized as synthetic reagents, their thermodynamic properties are of significant interest to drug development professionals for several reasons:
-
Process Safety: Understanding the thermal decomposition temperature is critical for preventing runaway reactions during synthesis and purification. The exothermicity of synthetic steps involving these reagents must be quantified to ensure safe scale-up.
-
Stability of Intermediates: Pharmaceutical intermediates that are this compound salts must be stored under conditions that prevent degradation. Knowledge of their hygroscopicity and thermal stability informs storage and handling protocols.
-
Solubility and Reaction Kinetics: The solubility of this compound salts in various solvents dictates their utility in different reaction systems. The enthalpy of dissolution provides insight into the energy changes required to bring the salt into the solution phase, which can influence reaction kinetics.
Conclusion and Future Outlook
The thermodynamic characterization of this compound salts is an area that requires further investigation. While data for sodium this compound provides a foundational understanding, a comprehensive library of properties for other salts, including lithium and potassium methanesulfinates, would be highly beneficial for the scientific community. The experimental protocols and workflows detailed in this guide provide a roadmap for researchers to systematically evaluate these important compounds. As the use of sulfinate chemistry continues to expand in drug discovery and development, a robust understanding of the thermodynamic properties of these reagents will be indispensable for creating safe, efficient, and reliable synthetic processes.
References
A Comprehensive Guide to the Reactions of Methanesulfinate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methanesulfinate, the anion derived from methanesulfinic acid (CH₃SO₂H), is a versatile and increasingly important reagent in modern organic synthesis. Its unique reactivity, serving as both a potent nucleophile and a precursor to the methanesulfonyl radical, allows for the construction of a diverse array of sulfur-containing molecules. This technical guide provides an in-depth review of the core reactions of this compound, with a focus on their applications in synthetic chemistry and drug discovery. It includes a compilation of quantitative data, detailed experimental protocols for key transformations, and mechanistic diagrams to illustrate the underlying reaction pathways.
Introduction to this compound
This compound salts, most commonly sodium this compound (CH₃SO₂Na), are bench-stable, odorless, and easy-to-handle white solids.[1][2] This contrasts with the often foul-smelling thiols and the more hazardous sulfonyl chlorides, making methanesulfinates an attractive alternative for the introduction of the methylsulfonyl (CH₃SO₂-) group, a common motif in pharmaceuticals and agrochemicals. The reactivity of the this compound anion is centered on the sulfur atom, which can act as a nucleophile, or undergo one-electron oxidation to form the methanesulfonyl radical (CH₃SO₂•). This dual reactivity is the foundation of its synthetic utility.
Synthesis of this compound Salts
The most common method for the laboratory and industrial preparation of sodium this compound involves the reduction of methanesulfonyl chloride. A typical procedure utilizes sodium sulfite or sodium metabisulfite as the reducing agent in an aqueous medium.
Experimental Protocol: Synthesis of Sodium this compound
Materials:
-
Methanesulfonyl chloride
-
Sodium metabisulfite (or sodium sulfite)
-
Sodium hydroxide solution
-
Anhydrous ethanol
-
Four-necked flask equipped with a thermometer, stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
A 35% (w/w) solution of sodium metabisulfite in water is charged into the four-necked flask under a nitrogen atmosphere.
-
The mixture is stirred and heated to 60-65 °C.
-
Methanesulfonyl chloride is added dropwise to the solution. The rate of addition should be controlled to maintain a gentle reflux.
-
Throughout the addition, the pH of the reaction mixture is maintained between 8 and 9 by the controlled addition of a sodium hydroxide solution.
-
The reaction is monitored and considered complete when the reflux of methanesulfonyl chloride ceases.
-
The resulting solution is filtered to remove any insoluble byproducts.
-
The filtrate is concentrated under reduced pressure until the precipitation of white crystals is observed.
-
After cooling, anhydrous ethanol is added to precipitate sodium chloride, which is subsequently removed by filtration.
-
The filtrate is then heated to evaporate the solvent, yielding the crude sodium this compound as a white solid.
-
The crude product can be further purified by recrystallization from a suitable solvent system and dried under vacuum to obtain pure sodium this compound.[3]
Key Reactions of this compound
This compound participates in a wide range of chemical transformations, primarily categorized by its role as a nucleophile or as a radical precursor.
This compound as a Nucleophile
The sulfur atom in this compound is a soft nucleophile, readily attacking electrophilic carbon and sulfur centers.
The most prominent application of this compound is in the synthesis of sulfones (R-SO₂-CH₃), a functional group present in numerous bioactive molecules.[4] This transformation is typically achieved through the S-alkylation of sodium this compound with alkyl halides or other suitable electrophiles.
Caption: General scheme for the synthesis of sulfones via S-alkylation of sodium this compound.
Copper-catalyzed cross-coupling reactions have significantly expanded the scope of sulfone synthesis, enabling the use of aryl and vinyl halides as coupling partners.
Table 1: Synthesis of Sulfones from Sodium this compound
| Electrophile (R-X) | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aryl Iodide | CuI, L-proline | Aryl Methyl Sulfone | Good to excellent | [5] |
| (Hetero)aryl Chloride | CuI, Amide Ligand | (Hetero)aryl Methyl Sulfone | Good | [5] |
| Vinyl Halide | DMSO, 100 °C | (E)-Vinyl Methyl Sulfone | 61-73 | [6] |
| α-Bromoacetophenone | Water, rt, Visible light, Eosin B | β-Keto Methyl Sulfone | Good to excellent | [7] |
This compound can react with electrophilic sulfur species, such as disulfides or sulfenyl halides, to form thiosulfonates (R-S-SO₂-CH₃). These compounds have applications in medicinal chemistry and as synthetic intermediates.
Caption: Synthesis of thiosulfonates from disulfides and sodium this compound.
A disproportionation reaction of sodium sulfinates, promoted by Lewis acids like BF₃·OEt₂, can also be employed for the synthesis of both symmetrical and unsymmetrical thiosulfonates.[6][8]
Table 2: Synthesis of Thiosulfonates from Sodium this compound
| Electrophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| Alkyl Disulfide | AgNO₃, aq. Acetone | Alkyl Methyl Thiosulfonate | - | [3] |
| Thiol | CuI, 1,10-phenanthroline, O₂ | Thiosulfonate | 40-96 | [2][3] |
| Thiol | FeCl₃, O₂ | Thiosulfonate | 83-96 | [2][3] |
| Sodium Arylsulfinate | BF₃·OEt₂, CH₂Cl₂ | Asymmetrical Thiosulfonate | Good | [6][8] |
Sulfonamides are a critical class of compounds in the pharmaceutical industry. Copper-catalyzed oxidative coupling of amines with sodium sulfinates provides a direct route to N-substituted sulfonamides.
Caption: Copper-catalyzed synthesis of sulfonamides from amines and sodium this compound.
More recently, metal-free methods have been developed, for instance, using ammonium iodide as a mediator.[9][10][11][12]
Table 3: Synthesis of Sulfonamides from Sodium this compound
| Amine | Catalyst/Conditions | Product | Yield (%) | Reference |
| Primary/Secondary Amines | Cu catalyst, O₂ or DMSO | N-substituted Sulfonamide | Good to high | [6] |
| Primary/Secondary Amines | NH₄I, CH₃CN, 80 °C | N-substituted Sulfonamide | Reasonable to excellent | [9][10][11][12] |
This compound in Radical Reactions
One-electron oxidation of this compound generates the methanesulfonyl radical (CH₃SO₂•), a versatile intermediate for the formation of C-S bonds. This oxidation can be achieved through various methods, including reaction with hydroxyl radicals, photoredox catalysis, and electrochemical oxidation.[6][13]
The methanesulfonyl radical readily adds to carbon-carbon double and triple bonds, initiating a cascade of reactions that can lead to the formation of vinyl and allyl sulfones.
Caption: General mechanism for the generation and reaction of the methanesulfonyl radical.
Visible-light-promoted reactions have emerged as a green and efficient method for generating sulfonyl radicals from sodium sulfinates under mild conditions.[14][15][16][17][18]
Table 4: Radical Reactions of Sodium this compound
| Substrate | Conditions | Product Type | Yield (%) | Reference |
| Alkenes/Alkynes | Visible light, photocatalyst | Vinyl/Alkenyl Sulfones | Good | [1][7] |
| Alkenes | Electrochemical oxidation | Sulfones | up to 88% | [4] |
| Cinnamic Acids | Visible light, Rose Bengal, TBHP | Alkenyl Sulfones | High | [6] |
Applications in Drug Development
The methylsulfonyl group is a key pharmacophore in a number of approved drugs due to its ability to improve physicochemical properties such as solubility and to act as a hydrogen bond acceptor. While direct examples of this compound reactions in the final steps of FDA-approved drug syntheses are not always explicitly detailed in publicly available literature, the synthetic routes to many sulfone-containing drugs rely on the fundamental transformations described in this guide. For instance, the synthesis of various kinase inhibitors and other therapeutic agents often involves the construction of aryl or heteroaryl sulfone moieties, for which this compound is a valuable precursor.[5]
It is crucial to distinguish this compound (CH₃SO₂⁻) from methanesulfonate (mesylate, CH₃SO₃⁻). Methanesulfonate is primarily used to form salts of basic drug molecules to improve their solubility and stability, or as a good leaving group in substitution reactions.[19][20] In contrast, this compound is used to build the core structure of molecules by forming C-S bonds. A significant concern in using methanesulfonic acid in the presence of methanol during drug synthesis is the potential formation of the genotoxic impurity methyl methanesulfonate (MMS).[19]
Biological Significance and Signaling Pathways
Currently, there is limited direct evidence of this compound or methanesulfinic acid playing a significant role as a signaling molecule in biological pathways in the same vein as nitric oxide or hydrogen sulfide. However, methanesulfinic acid is a known metabolite of dimethyl sulfoxide (DMSO), a widely used solvent and therapeutic agent. The oxidation of DMSO in biological systems can lead to the formation of methanesulfinic acid, which is then further oxidized to methanesulfonate. The implications of this metabolic pathway and the transient presence of methanesulfinic acid are areas of ongoing research.
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis, offering a reliable and user-friendly alternative to traditional sulfur-containing reagents. Its dual reactivity as a nucleophile and a radical precursor provides access to a wide range of important sulfur-containing compounds, including sulfones, thiosulfonates, and sulfonamides. The development of modern catalytic methods, particularly those involving copper and visible light, has further expanded the synthetic utility of this compound. For researchers and professionals in drug development, a thorough understanding of this compound chemistry is essential for the design of efficient synthetic routes to novel therapeutic agents. As the demand for more sustainable and efficient synthetic methodologies grows, the importance of this compound in the synthetic chemist's toolbox is set to increase even further.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Mechanism and Kinetics of One-electron Oxidation of this compound and Two-electron Oxidation of Thiols and Disulfides [etd.auburn.edu]
- 7. Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides [organic-chemistry.org]
- 8. CN108586302B - Synthetic method for preparing thiosulfonate based on sodium sulfinate disproportionation reaction - Google Patents [patents.google.com]
- 9. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OH-Radical-induced oxidation of methanesulfinic acid. The reactions of the methanesulfonyl radical in the absence and presence of dioxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Visible-Light-Promoted Transition-Metal-Free Construction of 3-Perfluoroalkylated Thioflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Visible-Light-Promoted Transition-Metal-Free Construction of 3-Perfluoroalkylated Thioflavones [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Visible-Light-Mediated Reactions Under Mild Conditions [sigmaaldrich.com]
- 18. Visible-light-initiated catalyst-free trifluoromethylselenolation of arylsulfonium salts with [Me4N][SeCF3] - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. pqri.org [pqri.org]
- 20. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
The Expanding Therapeutic Potential of Methanesulfinate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanesulfinate derivatives, particularly methanesulfonamides, are emerging as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on their potential as anti-inflammatory, anticancer, and neuroprotective agents. We delve into the mechanisms of action, present key quantitative data, detail experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate. This document serves as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these promising molecules.
Introduction
The sulfonyl group is a key pharmacophore in a multitude of clinically approved drugs.[1] Among the vast landscape of organosulfur compounds, this compound derivatives, and more specifically methanesulfonamides, have garnered significant attention for their diverse and potent biological activities. These compounds are characterized by the presence of a methanesulfonyl group (CH₃SO₂⁻) or a methanesulfonamide group (CH₃SO₂NH⁻). Their unique physicochemical properties allow them to interact with a variety of biological targets, leading to a wide range of therapeutic effects. This guide will explore the core biological activities of these derivatives, with a focus on their anti-inflammatory, anticancer, and antioxidant properties, providing the necessary technical details for their continued investigation and development.
Biological Activities and Mechanisms of Action
Methanesulfonamide derivatives have demonstrated efficacy in several key therapeutic areas. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in disease pathogenesis.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Methanesulfonamide derivatives have shown significant promise in mitigating inflammatory responses through the inhibition of key pro-inflammatory enzymes.
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is a central enzyme in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] Several methanesulfonamide derivatives have been identified as potent and selective COX-2 inhibitors.[2][3] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical advantage, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[2]
-
5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is another crucial enzyme in the inflammatory cascade, responsible for the production of leukotrienes, which are potent chemoattractants and mediators of inflammation.[4] Certain methanesulfonate derivatives have demonstrated inhibitory activity against 5-LOX, suggesting a dual-pronged approach to combating inflammation.[5]
Anticancer Activity
The anticancer potential of methanesulfonamide derivatives is a rapidly expanding area of research. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor growth and proliferation, and the induction of apoptosis.
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7] By inhibiting VEGFR-2, methanesulfonamide derivatives can effectively cut off the blood supply to tumors, thereby impeding their growth.[3][6][8]
-
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, are involved in maintaining the pH balance in the tumor microenvironment, which is crucial for tumor cell survival and proliferation.[9][10] Sulfonamides are a well-established class of CA inhibitors, and several methanesulfonamide derivatives have shown potent inhibitory activity against these cancer-related isoforms.[9][11][12]
-
Induction of Apoptosis: Some methanesulfonamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[13] This can be mediated through the activation of pro-apoptotic signaling pathways, such as the p38/ERK phosphorylation cascade.[13]
Antioxidant and Neuroprotective Effects
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders.
-
Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a master regulator of the cellular antioxidant response.[14][15] Some organosulfur compounds, including sulfonamides, can activate this pathway, leading to the upregulation of a battery of cytoprotective genes that combat oxidative stress.[16] This mechanism is a key area of investigation for the neuroprotective effects of these compounds.[17]
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro inhibitory activities of various methanesulfonamide derivatives against key biological targets.
Table 1: Anticancer Activity of Methanesulfonamide Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Sulfonamide Derivative | HeLa | 7.2 ± 1.12 | [18] |
| Sulfonamide Derivative | MDA-MB-231 | 4.62 ± 0.13 | [18] |
| Sulfonamide Derivative | MCF-7 | 7.13 ± 0.13 | [18] |
| N-ethyl toluene-4-sulphonamide | HeLa | 10.9 ± 1.01 | [19] |
| N-ethyl toluene-4-sulphonamide | MDA-MB-231 | 19.22 ± 1.67 | [19] |
| N-ethyl toluene-4-sulphonamide | MCF-7 | 12.21 ± 0.93 | [19] |
| Sulfonamide Derivatives | MDA-MB-468 | < 30 | [20] |
| Sulfonamide Derivatives | MCF-7 | < 128 | [20] |
| Sulfonamide Derivatives | HeLa | < 360 | [20] |
Table 2: Anti-inflammatory Enzyme Inhibition by Methanesulfonamide Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |
| Benzenesulfonamide Derivative | COX-2 | 0.04 | 329 | [21] |
| Benzenesulfonamide Derivative | COX-2 | 0.04 | 312 | [21] |
| Pyrazole Derivative | COX-2 | 0.52 | 10.73 | [22] |
| Dihydropyrazole Sulfonamide | COX-2 | 0.33 | - | [22] |
| Isoxazole Derivative | 5-LOX | 8.47 | - | [4] |
| Isoxazole Derivative | 5-LOX | 10.48 | - | [4] |
Table 3: Carbonic Anhydrase Inhibition by Methanesulfonamide Derivatives
| Compound Class | Target Isoform | Kᵢ (nM) | Reference |
| Aromatic Sulfonamide | hCA I | 240 - 2185 | [12] |
| Aromatic Sulfonamide | hCA II | 19 - 83 | [12] |
| Aromatic Sulfonamide | hCA IX | 25 - 882 | [12] |
| Aromatic Sulfonamide | hCA XII | 8.8 - 175 | [12] |
| Pyrazole-incorporating Sulfonamide | hCA I | 6.2 - 3822 | [10] |
| Pyrazole-incorporating Sulfonamide | hCA II | 3.3 - 15 | [10] |
| Pyrazole-incorporating Sulfonamide | hCA IX | 6.1 - 568.8 | [10] |
Table 4: VEGFR-2 Inhibition by Methanesulfonamide Derivatives
| Compound Class | IC50 (µM) | Reference |
| Sulfonamide Derivative | 0.0787 | [3] |
| Sulfonamide Derivative | 0.2007 | [3] |
| Sulfonamide Derivative | 1.5073 | [3] |
| Benzo[g]quinazoline Sulfonamide | 0.64 - 1.04 | [8] |
| Isatin-based Sulfonamide | 0.0231 - 0.0634 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature.[23][24]
Materials:
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
NaOH
-
Human recombinant COX-1 and COX-2 enzymes
-
Test compounds (methanesulfonamide derivatives)
-
Positive control (e.g., Celecoxib for COX-2, Indomethacin for non-selective)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions. Keep on ice during use.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO) at 10x the final desired concentration.
-
-
Assay Setup:
-
Add 10 µL of diluted test compound or positive control to the appropriate wells.
-
For the enzyme control wells, add 10 µL of assay buffer.
-
For the inhibitor control wells, add a known inhibitor.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of assays to be performed.
-
Add 80 µL of the reaction mix to each well.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[25][26][27][28][29]
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (methanesulfonamide derivatives)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Baseline Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
-
Compound Administration:
-
Administer the test compounds, positive control, or vehicle to the respective groups of animals (e.g., orally or intraperitoneally) 30-60 minutes before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle-treated control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.
-
Nrf2/ARE Pathway Activation Assay (Luciferase Reporter Assay)
This cell-based assay is used to screen for compounds that activate the Nrf2 signaling pathway.[14][30][31]
Materials:
-
AREc32 cells (a human breast cancer cell line stably transfected with a luciferase reporter gene under the control of antioxidant response elements)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds (methanesulfonamide derivatives)
-
Positive control (e.g., tert-butylhydroquinone (tBHQ) or sulforaphane)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed AREc32 cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds or positive control for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
After the treatment period, wash the cells with PBS.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to the cell viability (which can be assessed in a parallel plate using an MTT or similar assay).
-
Express the results as fold induction of luciferase activity compared to the vehicle-treated control.
-
Determine the concentration of the compound that produces a half-maximal induction (EC50).
-
Signaling Pathways
The biological activities of this compound derivatives are often mediated by their interaction with complex intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate the key pathways discussed.
The Nrf2-ARE Antioxidant Response Pathway
Caption: Nrf2-ARE signaling pathway activation by methanesulfonamide derivatives.
The NF-κB Inflammatory Pathway
Caption: Crosstalk between Nrf2 and the NF-κB inflammatory pathway.
Experimental Workflow for Anti-inflammatory Drug Screening
Caption: Workflow for screening anti-inflammatory methanesulfonamide derivatives.
Conclusion and Future Directions
This compound derivatives, particularly methanesulfonamides, represent a highly promising class of compounds with a diverse range of biological activities. Their ability to selectively inhibit key enzymes in inflammatory and carcinogenic pathways, coupled with their potential to modulate the cellular antioxidant response, positions them as attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of these molecules.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the methanesulfonamide scaffold is needed to optimize potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Novel Mechanisms: While significant progress has been made, the full spectrum of molecular targets for these derivatives is likely not yet fully understood. Unbiased screening approaches could reveal novel mechanisms of action.
-
In Vivo Efficacy in Disease Models: Promising candidates identified in vitro should be rigorously tested in relevant animal models of inflammatory diseases, cancer, and neurodegenerative disorders.
-
Safety and Toxicology: A thorough evaluation of the safety and toxicological profile of lead compounds is essential for their translation into the clinic.
By addressing these key areas, the scientific community can continue to unlock the therapeutic potential of this compound derivatives and pave the way for the development of novel and effective treatments for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New advances in Nrf2-mediated analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs [mdpi.com]
- 22. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 27. inotiv.com [inotiv.com]
- 28. phytopharmajournal.com [phytopharmajournal.com]
- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Methanesulfinates in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methanesulfinate salts, particularly sodium this compound, in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and an exploration of the key synthetic reactions where methanesulfinates act as crucial building blocks. This information is vital for researchers and professionals in drug development and organic synthesis who utilize this compound salts in their work.
Solubility of this compound Salts
Table 1: Qualitative Solubility of this compound and Related Salts
| Salt Name | Water | Methanol | Ethanol | Acetone | Acetonitrile | Dichloromethane | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Sodium this compound | Soluble | Slightly Soluble | - | - | - | - | - | - |
| Sodium Trifluorothis compound | Soluble[1] | Slightly Soluble[1][2] | - | Slightly Soluble[1][2] | Slightly Soluble[1][2] | - | - | - |
| Sodium Benzenesulfinate | Soluble[3] | - | Soluble | - | - | - | - | Soluble (50 mg/mL, with ultrasonic)[4] |
Note: "-" indicates that no data was found in the conducted research.
The solubility of salts in organic solvents is influenced by factors such as the polarity of the solvent, the lattice energy of the salt, and specific solute-solvent interactions. For this compound salts, the ionic nature generally dictates higher solubility in polar solvents.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, this section outlines established experimental methods for determining the solubility of solid compounds in organic solvents.
Shake-Flask Method
The shake-flask method is a widely recognized and accurate technique for determining equilibrium solubility.[5]
Methodology:
-
Saturation: An excess amount of the this compound salt is added to a known volume of the organic solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent any change in solubility.
-
Quantification: The concentration of the this compound salt in the clear, saturated solution is determined using a suitable analytical technique.
Gravimetric Analysis
Gravimetric analysis is a straightforward and reliable method for quantifying the amount of a non-volatile solute dissolved in a solvent.[6][7][8]
Methodology:
-
A precisely measured volume of the saturated solution (obtained from the shake-flask method) is transferred to a pre-weighed, dry container.
-
The solvent is carefully evaporated from the solution, typically under reduced pressure or in a drying oven at a temperature that does not cause decomposition of the salt.
-
The container with the dried solute is weighed. The difference between this weight and the initial weight of the empty container gives the mass of the dissolved salt.
-
The solubility can then be expressed in terms of mass per unit volume of the solvent (e.g., g/100 mL).
Spectroscopic Methods
UV-Vis spectroscopy can be employed for solutes that have a chromophore, allowing for the determination of concentration based on absorbance.[9][10]
Methodology:
-
A calibration curve is first established by preparing a series of standard solutions of the this compound salt in the desired solvent at known concentrations and measuring their absorbance at a specific wavelength.
-
A saturated solution is prepared using the shake-flask method and then diluted to a concentration that falls within the range of the calibration curve.
-
The absorbance of the diluted saturated solution is measured, and its concentration is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
Key Synthetic Pathways Involving Sodium this compound
Sodium this compound is a versatile building block in organic synthesis, primarily utilized for the formation of sulfones, sulfonamides, and thiosulfonates. The following diagrams illustrate these key reaction pathways.
References
- 1. Sodium trifluorothis compound | 2926-29-6 [chemicalbook.com]
- 2. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pharmajournal.net [pharmajournal.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. msesupplies.com [msesupplies.com]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Sodium Methanesulfinate as a Nucleophilic Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methanesulfinate (CH₃SO₂Na) is a stable, easy-to-handle, and versatile salt of methanesulfinic acid.[1] In organic synthesis, it serves as a powerful building block for the construction of various organosulfur compounds, which are prevalent in pharmaceuticals and agrochemicals.[2] While its chemistry is multifaceted, its role as a potent sulfur- and carbon-centered nucleophile is fundamental to many synthetic transformations. This document outlines key applications and detailed protocols for using sodium this compound as a nucleophilic reagent to form new carbon-sulfur (C-S) and sulfur-sulfur (S-S) bonds.
The this compound anion (CH₃SO₂⁻) can act as a nucleophile through either its sulfur or oxygen atoms, but in most synthetic applications, it reacts via the sulfur atom to deliver the methanesulfonyl group (CH₃SO₂-), also known as the mesyl group. This reactivity is harnessed in classic nucleophilic substitution and addition reactions, as well as in modern transition metal-catalyzed cross-coupling processes.
Core Applications and Data
The primary nucleophilic applications of sodium this compound lead to the formation of sulfones and thiosulfonates.
Synthesis of Sulfones
Methyl sulfones are a common structural motif in medicinal chemistry. Sodium this compound provides a direct route to this functional group through several key reaction types.
-
Nucleophilic Alkylation: In a classic Sₙ2 reaction, sodium this compound displaces leaving groups from primary and secondary alkyl halides to form alkyl methyl sulfones.[3]
-
Michael Addition: As a soft nucleophile, the this compound anion readily undergoes conjugate addition to α,β-unsaturated systems like enones, enoates, and nitroalkenes, yielding β-sulfonyl carbonyls and related compounds.[2]
-
Palladium-Catalyzed Cross-Coupling: Modern synthetic methods enable the palladium-catalyzed coupling of sodium sulfinates with aryl and vinyl halides or their equivalents, providing access to aryl and vinyl sulfones.[4] This desulfinative coupling represents a powerful tool for C-S bond formation.[5]
Data Summary Tables
The following tables summarize quantitative data for representative reactions.
Table 1: Synthesis of Alkyl and Alkenyl Sulfones via Nucleophilic Attack
| Electrophile/Substrate | Reaction Type | Conditions | Yield (%) |
| Alkyl Halides (various) | S-Alkylation | Typically polar aprotic solvents (DMF, DMSO), RT to 80 °C | 50 - 95%[2] |
| 2-Propen-1-one | Michael Addition | Water, Room Temperature | 85 - 95%[2] |
| β-Nitrostyrene | Michael Addition | Water, Room Temperature | ~90%[2] |
| Homoallenyl amides | Pd-catalyzed Cyclization/Sulfonylation | Pd(OAc)₂, PhI(O₂CCF₃)₂, DCM, RT | 67 - 85%[6] |
Table 2: Synthesis of Thiosulfonates
| Substrate | Reaction Type | Conditions | Yield (%) |
| Alkyl Disulfides | Nucleophilic Attack | AgNO₃, Aqueous Acetone, RT | Good to High[2] |
| Thiols | Oxidative S-S Coupling | CuI, 1,10-phenanthroline, Air, RT | 40 - 96%[2] |
| Sodium p-toluenesulfinate | Disproportionation Coupling | BF₃·OEt₂, CH₂Cl₂, 50 °C, 3h | High[7] |
Mandatory Visualizations
Caption: General scheme of sodium this compound acting as a nucleophile.
Caption: A typical workflow for organic synthesis using sodium this compound.
Caption: Contrasting nucleophilic and radical pathways for sodium sulfinate.
Caption: A generalized catalytic cycle for palladium-catalyzed C-S bond formation.
Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for S-Alkylation of an Alkyl Halide
This protocol describes the synthesis of an alkyl methyl sulfone from an alkyl bromide.
Reagents & Materials:
-
Sodium this compound (1.2 eq.)
-
Alkyl bromide (1.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
Nitrogen or Argon line
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium this compound (1.2 eq.) and anhydrous DMF (approx. 0.5 M relative to the alkyl halide).
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl bromide (1.0 eq.) to the flask via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure alkyl methyl sulfone.
Protocol 2: General Procedure for Michael Addition to an α,β-Unsaturated Ketone
This protocol details the conjugate addition of sodium this compound to an enone.[2]
Reagents & Materials:
-
Sodium this compound (1.1 eq.)
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 eq.)
-
Deionized Water
-
Round-bottom flask with stir bar
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq.) and sodium this compound (1.1 eq.) in deionized water (approx. 0.2 M).
-
Stir the mixture vigorously at room temperature for 6-24 hours. The product may precipitate from the reaction mixture as it forms.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water and then a minimal amount of cold ethanol or diethyl ether.
-
If the product is water-soluble, saturate the aqueous solution with NaCl and extract with ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and concentrate.
-
Dry the product under vacuum to obtain the pure β-sulfonyl ketone. Further purification by recrystallization can be performed if necessary.
Protocol 3: General Procedure for Palladium-Catalyzed Sulfonylation of an Aryl Halide
This protocol describes a general method for the synthesis of an aryl methyl sulfone from an aryl bromide.[4]
Reagents & Materials:
-
Aryl bromide (1.0 eq.)
-
Sodium this compound (1.5 eq.)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed vial with stir bar
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
To a flame-dried Schlenk flask or vial, add the aryl bromide (1.0 eq.), sodium this compound (1.5 eq.), palladium pre-catalyst, ligand, and base under an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues and inorganic salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired aryl methyl sulfone.
References
- 1. Sodium this compound | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed tandem cyclization/sulfonylation of homoallenyl amides with sodium sulfinates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CN108586302B - Synthetic method for preparing thiosulfonate based on sodium sulfinate disproportionation reaction - Google Patents [patents.google.com]
Application Notes and Protocols for Methanesulfinate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfinate addition reactions are powerful tools in organic synthesis for the formation of carbon-sulfur bonds, leading to the synthesis of valuable sulfone-containing molecules. Sulfones are a prevalent motif in pharmaceuticals, agrochemicals, and materials science due to their chemical stability and unique electronic properties. This document provides detailed protocols for three key classes of this compound addition reactions: Michael additions, nucleophilic additions to imines, and radical additions to alkenes. These protocols are intended to serve as a practical guide for laboratory chemists.
Michael Addition of Sodium this compound
The Michael, or conjugate, addition of sodium this compound to α,β-unsaturated compounds is a reliable method for the synthesis of β-sulfonyl ketones, esters, and nitriles. The reaction proceeds via the nucleophilic attack of the sulfinate anion at the β-carbon of the Michael acceptor.
General Reaction Scheme:
Experimental Protocol: Base-Catalyzed Michael Addition
This protocol describes the addition of sodium this compound to an α,β-unsaturated ketone.
Materials:
-
α,β-unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Sodium this compound (CH₃SO₂Na) (1.2 mmol)
-
Ethanol (10 mL)
-
Sodium hydroxide (NaOH) (0.1 mmol, 10 mol%)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the α,β-unsaturated ketone (1.0 mmol) in ethanol (10 mL), add sodium this compound (1.2 mmol).
-
Add the sodium hydroxide solution (e.g., 1M aqueous solution, 0.1 mL) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-sulfonyl ketone.
Data Presentation
| Entry | Michael Acceptor | Product | Yield (%) |
| 1 | Chalcone | 3-(methylsulfonyl)-1,3-diphenylpropan-1-one | 85-95 |
| 2 | Cyclohex-2-en-1-one | 3-(methylsulfonyl)cyclohexan-1-one | 80-90 |
| 3 | Acrylonitrile | 3-(methylsulfonyl)propanenitrile | 75-85 |
Logical Relationship Diagram
Caption: Workflow for the Michael Addition of this compound.
Nucleophilic Addition of Sodium this compound to Imines
The addition of sodium this compound to imines provides a direct route to α-amino sulfones, which are important building blocks in medicinal chemistry. The reaction can be performed as a three-component reaction between an aldehyde, an amine, and sodium this compound.
General Reaction Scheme (Three-Component):
Experimental Protocol: Three-Component Synthesis of α-Amino Sulfones
This protocol describes the one-pot synthesis of an α-amino sulfone from an aldehyde, an amine, and sodium this compound.
Materials:
-
Aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Amine (e.g., aniline) (1.0 mmol)
-
Sodium this compound (CH₃SO₂Na) (1.2 mmol)
-
Ethanol (10 mL)
-
Acetic acid (a few drops, catalytic)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in ethanol (10 mL).
-
Add a few drops of glacial acetic acid to catalyze the in situ formation of the imine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium this compound (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the α-amino sulfone.
Data Presentation
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | N-((methylsulfonyl)(phenyl)methyl)aniline | 80-90 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | 1-(4-chlorophenyl)-N-benzyl-1-(methylsulfonyl)methanamine | 75-85 |
| 3 | Cyclohexanecarboxaldehyde | Morpholine | 4-((cyclohexyl(methylsulfonyl)methyl)morpholine | 70-80 |
Signaling Pathway Diagram
Caption: Mechanism of the Three-Component Imine Addition.
Radical Addition of this compound to Alkenes
The radical addition of a methanesulfonyl radical (CH₃SO₂•) to an alkene is an effective method for the anti-Markovnikov installation of a methylsulfonyl group. The methanesulfonyl radical can be generated from sodium this compound using a suitable initiator, often under photoredox catalysis.
General Reaction Scheme:
Experimental Protocol: Photocatalytic Radical Addition
This protocol outlines a general procedure for the visible-light-mediated radical addition of sodium this compound to an alkene.
Materials:
-
Alkene (e.g., styrene) (0.5 mmol)
-
Sodium this compound (CH₃SO₂Na) (1.0 mmol)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) (1-2 mol%)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., Blue LED lamp)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vial, add the alkene (0.5 mmol), sodium this compound (1.0 mmol), and the photocatalyst (e.g., 0.01 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen) three times.
-
Add degassed DMSO (5 mL) via syringe.
-
Place the reaction vial in front of a blue LED lamp and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
Upon completion, dilute the reaction mixture with water (25 mL).
-
Extract the aqueous phase with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the alkyl sulfone.
Data Presentation
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | (2-(methylsulfonyl)ethyl)benzene | 70-85 |
| 2 | 1-Octene | 2-(methylsulfonyl)octane | 65-75 |
| 3 | Cyclohexene | (methylsulfonyl)cyclohexane | 60-70 |
Experimental Workflow Diagram
Caption: Workflow for Photocatalytic Radical Addition.
Application Notes and Protocols: Methanesulfinate in Radical Trifluoromethylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent, in radical trifluoromethylation reactions. The trifluoromethyl group is a crucial substituent in medicinal chemistry and materials science, and radical trifluoromethylation using CF₃SO₂Na offers a convenient and efficient method for its introduction into a wide range of organic molecules.[1][2][3]
Introduction
Sodium trifluorothis compound is a stable, easy-to-handle, and relatively inexpensive white solid that serves as an excellent source of the trifluoromethyl radical (•CF₃) under oxidative conditions.[1][4][5] The generation of the •CF₃ radical typically involves a single-electron transfer (SET) from the trifluorothis compound anion to an oxidant, followed by the rapid extrusion of sulfur dioxide (SO₂). This process makes CF₃SO₂Na a versatile reagent for the trifluoromethylation of arenes, heterocycles, and alkenes.[1]
Core Concepts and Mechanisms
The fundamental principle behind the use of sodium trifluorothis compound in these protocols is the generation of the trifluoromethyl radical. This is typically achieved by reacting CF₃SO₂Na with an oxidant, such as tert-butyl hydroperoxide (t-BuOOH) or sodium persulfate (Na₂S₂O₈).[4] The generally accepted mechanism is depicted below.
Application 1: Innate C-H Trifluoromethylation of Heterocycles
A significant advancement in radical trifluoromethylation was the development of protocols for the direct C-H functionalization of heterocycles without the need for pre-functionalization.[6][7][8] This method, pioneered by Baran and coworkers, demonstrates the "innate" reactivity of heterocycles towards the trifluoromethyl radical.[6][7][8]
Experimental Protocol: General Procedure for C-H Trifluoromethylation of Heterocycles[6][7]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Heterocyclic substrate
-
Sodium trifluorothis compound (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv) and sodium trifluorothis compound (3.0 equiv).
-
Add a solvent mixture, typically dichloromethane and water (e.g., a 2.5:1 ratio).[5][6]
-
Stir the mixture vigorously to ensure good mixing between the aqueous and organic phases.
-
Slowly add tert-butyl hydroperoxide (5.0 equiv) to the reaction mixture at room temperature.
-
Continue to stir the reaction vigorously at room temperature for 3 to 24 hours, monitoring the reaction progress by TLC or LC-MS. For less reactive substrates, a second addition of CF₃SO₂Na and t-BuOOH may be necessary.[8]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the trifluoromethylated heterocycle.
Substrate Scope and Yields
The following table summarizes the yields for the trifluoromethylation of various heterocycles using the described protocol.
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-tert-Butylpyridine | 2-CF₃-4-tert-butylpyridine | 75 |
| 2 | Caffeine | 8-CF₃-Caffeine | 87 |
| 3 | Nicotinamide | 2-CF₃-Nicotinamide | 60 |
| 4 | 4-Acetylpyridine | 2-CF₃-4-Acetylpyridine | 55 |
| 5 | Trifluridine | 5-CF₃-Trifluridine | 40 |
| 6 | Indole | 3-CF₃-Indole | 52 |
| 7 | Thiophene | 2-CF₃-Thiophene | 68 |
Application 2: Copper-Catalyzed Trifluoromethylation of Arylboronic Acids
Copper salts can mediate the trifluoromethylation of arylboronic acids using CF₃SO₂Na as the trifluoromethyl source.[9] This method provides an alternative to palladium-catalyzed cross-coupling reactions.
Experimental Protocol: General Procedure for Copper-Mediated Trifluoromethylation of Arylboronic Acids[10]
Materials:
-
Arylboronic acid
-
Sodium trifluorothis compound (CF₃SO₂Na)
-
Copper(I) chloride (CuCl)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a vial, combine the arylboronic acid (1.0 equiv), sodium trifluorothis compound (3.0 equiv), and copper(I) chloride (1.0 equiv).
-
Add a solvent mixture of MeOH, DCM, and H₂O (e.g., 5:5:4 ratio).[9]
-
Add tert-butyl hydroperoxide (5.0 equiv) and stir the reaction at room temperature for 12 hours.
-
After the reaction is complete, add water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Substrate Scope and Yields
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Biphenylboronic acid | 4-CF₃-Biphenyl | 80 |
| 2 | 4-Methoxyphenylboronic acid | 4-CF₃-Anisole | 95 |
| 3 | 4-Fluorophenylboronic acid | 4-CF₃-Fluorobenzene | 78 |
| 4 | 3-Thiopheneboronic acid | 3-CF₃-Thiophene | 71 |
| 5 | 2-Naphthylboronic acid | 2-CF₃-Naphthalene | 85 |
Application 3: Hydrotrifluoromethylation and Bis(trifluoromethylation) of Alkenes
Sodium trifluorothis compound can also be employed in the functionalization of alkenes. Depending on the reaction conditions, either hydrotrifluoromethylation or 1,2-bis(trifluoromethylation) can be achieved.
Experimental Protocol: 1,2-Bis(trifluoromethylation) of Alkenes[11]
Materials:
-
Alkene
-
Sodium trifluorothis compound (CF₃SO₂Na)
-
Copper(I) chloride (CuCl)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
To a mixture of the alkene (1.0 equiv) and sodium trifluorothis compound (4.0 equiv) in MeCN/H₂O, add CuCl (2.0 equiv).
-
Add t-BuOOH (5.0 equiv) and stir the mixture at 60 °C for 12 hours.
-
Cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Substrate Scope and Yields
| Entry | Substrate | Product | Yield (%) |
| 1 | Styrene | 1,2-Bis(trifluoromethyl)phenylethane | 72 |
| 2 | 4-Methylstyrene | 1-(4-Methylphenyl)-1,2-bis(trifluoromethyl)ethane | 75 |
| 3 | 1-Octene | 1,2-Bis(trifluoromethyl)octane | 68 |
Safety and Handling
Sodium trifluorothis compound is a stable solid and can be handled in air. However, the oxidants used in these reactions, such as tert-butyl hydroperoxide, are strong oxidizing agents and should be handled with care. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methanesulfinate in Pharmaceutical Drug Discovery: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfinate (CH₃SO₂⁻), a simple organosulfur anion, has emerged as a versatile and valuable reagent in the toolkit of medicinal chemists and drug discovery scientists. Its application spans a wide range of synthetic transformations, enabling the efficient construction of key structural motifs found in numerous biologically active molecules. This document provides a comprehensive overview of the applications of this compound in pharmaceutical drug discovery, complete with detailed application notes, experimental protocols, and quantitative data to facilitate its practical implementation in the laboratory.
Application Notes
This compound and its salts, most commonly sodium this compound (CH₃SO₂Na), are primarily utilized as precursors for the introduction of the methylsulfonyl (methanesulfonyl or mesyl) group (-SO₂CH₃) into organic molecules. This functional group is a bioisostere for other polar groups and can significantly influence the physicochemical properties of a drug candidate, including its solubility, metabolic stability, and receptor binding affinity.
Key Applications Include:
-
Synthesis of Sulfones: Methanesulfinates are excellent nucleophiles for the synthesis of sulfones, a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties. The methylsulfonyl group in these compounds often acts as a hydrogen bond acceptor, contributing to target engagement.
-
Cross-Coupling Reactions: Sodium this compound serves as an effective coupling partner in palladium- and copper-catalyzed cross-coupling reactions with aryl and heteroaryl halides or boronic acids. This provides a direct and modular route to aryl and heteroaryl methyl sulfones, which are prevalent in many pharmaceutical agents.
-
Radical Reactions: this compound can be a source of the methanesulfonyl radical (CH₃SO₂•) under oxidative conditions. This radical species can participate in addition reactions with alkenes and alkynes, offering a pathway to functionalized aliphatic and vinyl sulfones.
-
Precursor to Other Functional Groups: While less common, the sulfinate moiety can be further transformed, expanding its synthetic utility.
The strategic incorporation of the methylsulfonyl group can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, its presence can block metabolic oxidation at an adjacent position and enhance interactions with biological targets through hydrogen bonding and dipole interactions.
Experimental Protocols & Data
The following section details experimental protocols for key reactions involving this compound, accompanied by tables summarizing quantitative data from the literature to aid in experimental design and optimization.
Synthesis of Aryl Methyl Sulfones via Palladium-Catalyzed Cross-Coupling
This protocol describes a general method for the synthesis of aryl methyl sulfones from aryl bromides and sodium this compound using a palladium catalyst.
Experimental Protocol:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), sodium this compound (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and a suitable ligand such as Xantphos (0.1 mmol, 10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable solvent, such as dioxane or toluene (5 mL).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl methyl sulfone.
Quantitative Data for Palladium-Catalyzed Synthesis of Aryl Methyl Sulfones:
| Entry | Aryl Bromide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / Xantphos | Dioxane | 100 | 18 | 85 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ / Xantphos | Dioxane | 100 | 18 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / Xantphos | Dioxane | 100 | 24 | 75 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ / Xantphos | Toluene | 110 | 24 | 65 |
| 5 | 3-Bromobenzonitrile | Pd(OAc)₂ / Xantphos | Dioxane | 100 | 20 | 82 |
Synthesis of Sulfonamides from Sodium Sulfinates and Amines
This protocol outlines a method for the synthesis of sulfonamides via the oxidative coupling of sodium sulfinates and amines.
Experimental Protocol:
-
In a round-bottom flask, dissolve the sodium sulfinate (1.0 mmol) and the amine (1.2 mmol) in a suitable solvent such as acetonitrile (5 mL).
-
Add an oxidizing agent, for example, N-iodosuccinimide (NIS) (1.1 mmol).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the pure sulfonamide.
Quantitative Data for Sulfonamide Synthesis:
| Entry | Sodium Sulfinate | Amine | Oxidant | Solvent | Time (h) | Yield (%) |
| 1 | Sodium p-toluenesulfinate | Aniline | NIS | Acetonitrile | 6 | 92 |
| 2 | Sodium this compound | Benzylamine | NIS | Acetonitrile | 8 | 85 |
| 3 | Sodium benzenesulfinate | Morpholine | NIS | Acetonitrile | 4 | 95 |
| 4 | Sodium p-toluenesulfinate | N-Methylaniline | NIS | Acetonitrile | 10 | 78 |
| 5 | Sodium this compound | Cyclohexylamine | NIS | Acetonitrile | 12 | 81 |
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can provide a clear and concise understanding of complex processes. The following diagrams are generated using the DOT language and can be rendered with Graphviz.
Synthesis and Screening Workflow for a Sulfone Library
This workflow outlines the key stages in the discovery of bioactive sulfone compounds, from initial synthesis to hit identification.
Caption: Workflow for the discovery of bioactive sulfone compounds.
Putative Role of Sulfone-Containing Drugs in a Signaling Pathway
Many sulfone-containing drugs act as inhibitors of specific enzymes within signaling pathways. The diagram below illustrates a simplified, hypothetical signaling cascade where a sulfone-based inhibitor blocks the activity of a key kinase.
Langlois Reagent: Preparation and In-Situ Generation for Trifluoromethylation Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone strategy in medicinal chemistry and materials science. This powerful substituent can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. The Langlois reagent, sodium trifluoromethanesulfinate (CF3SO2Na), is a versatile and operationally simple reagent for introducing the trifluoromethyl group via a radical mechanism.[1][2] It is a stable, crystalline solid, making it more amenable to laboratory use than gaseous trifluoromethylating agents.[3] This document provides detailed protocols for the preparation of the Langlois reagent and its in-situ generation for the trifluoromethylation of various organic substrates, targeting researchers in drug development and organic synthesis.
Physicochemical Properties and Handling
The Langlois reagent is a white, crystalline solid that is soluble in water and has limited solubility in some organic solvents like methanol and acetone.[3] It is relatively stable under ambient conditions and can be stored for extended periods without significant decomposition.
Table 1: Physicochemical Properties of Langlois Reagent (CF3SO2Na)
| Property | Value | Reference(s) |
| CAS Number | 2926-29-6 | [4] |
| Molecular Formula | CF3NaO2S | [4] |
| Molecular Weight | 156.06 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | >300 °C (decomposes) | [5] |
| Solubility | Soluble in water; slightly soluble in methanol, acetone | [3] |
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the reagent in a well-ventilated fume hood.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Preparation of Langlois Reagent (Sodium Trifluorothis compound)
The Langlois reagent can be synthesized via several routes. The most common laboratory-scale preparation involves the reaction of a trifluoromethyl halide with a reducing agent in the presence of sulfur dioxide. A widely cited method is the reaction of trifluoromethyl bromide (CF3Br) with sodium dithionite (Na2S2O4).[3]
Protocol 1: Synthesis from Trifluoromethyl Bromide and Sodium Dithionite
This protocol is adapted from the original work by Langlois and subsequent modifications.
Reaction Scheme:
Materials:
-
Trifluoromethyl bromide (CF3Br)
-
Sodium dithionite (Na2S2O4)
-
Dimethylformamide (DMF) or a mixture of acetonitrile and water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a condenser, add sodium dithionite (1.2 - 1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF or a degassed acetonitrile/water mixture to the flask. The solvent volume should be sufficient to create a stirrable slurry.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
-
Reagent Addition: Cool the reaction mixture in an ice bath. Slowly bubble trifluoromethyl bromide gas through the stirred suspension. Alternatively, a pre-weighed amount of condensed CF3Br can be added. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the consumption of the starting materials. The reaction is typically complete within a few hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
The filtrate, containing the Langlois reagent, can be used directly in some applications, or the solvent can be removed under reduced pressure.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of hot water, followed by the addition of a less polar solvent like isopropanol or acetone to induce precipitation.[6]
-
Alternatively, the crude material can be washed with a solvent in which the Langlois reagent is sparingly soluble but the impurities are soluble, such as diethyl ether or dichloromethane.
-
Dry the purified crystals under vacuum.
-
Table 2: Typical Reaction Parameters for Langlois Reagent Synthesis
| Parameter | Value |
| Stoichiometry (Na2S2O4 : CF3Br) | 1.2 - 1.5 : 1 |
| Solvent | DMF or Acetonitrile/Water |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 6 hours |
| Typical Yield | 60 - 80% |
Characterization:
The purity of the synthesized Langlois reagent can be assessed by 19F-NMR spectroscopy, which should show a single peak for the CF3 group.
In-Situ Generation and Application in Trifluoromethylation
A key advantage of the Langlois reagent is its ability to generate the trifluoromethyl radical (•CF3) in-situ under mild oxidative conditions.[7] This is typically achieved using an oxidant such as tert-butyl hydroperoxide (TBHP).[2] The generated •CF3 radical can then participate in various trifluoromethylation reactions.
Caption: In-situ generation of the trifluoromethyl radical from Langlois reagent.
Protocol 2: General Procedure for Trifluoromethylation of Heterocycles
This protocol is a general guideline for the trifluoromethylation of electron-rich heterocycles, a common application in drug discovery.
Reaction Scheme:
Materials:
-
Heterocyclic substrate
-
Langlois reagent (CF3SO2Na)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water)
-
Dichloromethane (DCM)
-
Water
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the heterocyclic substrate (1.0 equivalent).
-
Reagent Addition: Add the Langlois reagent (2.0 - 3.0 equivalents).
-
Solvent Addition: Add a mixture of dichloromethane and water (e.g., a 1:1 ratio).
-
Initiation: Add tert-butyl hydroperoxide (3.0 - 5.0 equivalents) dropwise to the stirred mixture at room temperature. The reaction is often exothermic, and slow addition is recommended.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Table 3: Typical Reaction Parameters for Heterocycle Trifluoromethylation
| Parameter | Value |
| Stoichiometry (Substrate : CF3SO2Na : TBHP) | 1 : 2-3 : 3-5 |
| Solvent | Dichloromethane/Water |
| Temperature | Room temperature |
| Reaction Time | 2 - 24 hours |
| Typical Yield | 40 - 90% |
Caption: Experimental workflow for trifluoromethylation.
Applications in Drug Development
The trifluoromethyl group is a prevalent motif in many blockbuster drugs. The mild reaction conditions and functional group tolerance of the Langlois reagent make it an attractive tool for late-stage trifluoromethylation in drug discovery programs. This allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR). The direct C-H trifluoromethylation of complex, biologically active molecules has been demonstrated, showcasing the power of this methodology.
Conclusion
The Langlois reagent is a valuable and practical tool for the introduction of the trifluoromethyl group into organic molecules. Its solid nature, stability, and the ability to generate the reactive •CF3 radical in-situ under mild conditions make it a superior choice over many other trifluoromethylating agents. The protocols provided herein offer a detailed guide for the preparation and application of the Langlois reagent, empowering researchers in organic synthesis and drug development to leverage its full potential.
References
- 1. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. Sodium trifluorothis compound | 2926-29-6 | FS60397 [biosynth.com]
- 5. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0396458A1 - Process for the purification of sodium trifluorothis compound and -sulfonate - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Large-Scale Methanesulfinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methanesulfinate (CH₃SO₂Na) and other sulfinate salts are versatile reagents in organic synthesis, serving as precursors to a wide array of organosulfur compounds such as sulfones, sulfonamides, and thiosulfonates.[1] Their application is crucial in the development of new pharmaceuticals and functional materials. The synthesis of sulfinates can be approached through various methods, including the reduction of sulfonyl chlorides, the reaction of organometallic reagents with sulfur dioxide, and the modification of sulfones.[2][3][4] For large-scale production, the most common and cost-effective methods often involve the reduction of the corresponding sulfonyl chlorides.[1]
This document provides detailed protocols for the large-scale synthesis of sodium this compound, focusing on a robust and scalable method utilizing methanesulfonyl chloride and sodium metabisulfite.[5] Alternative methods and considerations for process optimization are also discussed.
Data Presentation
Effective large-scale synthesis requires careful monitoring and optimization of reaction parameters. The following tables are provided as templates for researchers to systematically record and compare their experimental data.
Table 1: Reaction Parameters and Yields for Sodium this compound Synthesis
| Parameter | Batch 1 | Batch 2 | Batch 3 |
| Starting Materials | |||
| Methanesulfonyl Chloride (g) | |||
| Sodium Metabisulfite (g) | |||
| Sodium Hydroxide (volume, M) | |||
| Water (mL) | |||
| Reaction Conditions | |||
| Reaction Temperature (°C) | |||
| Reaction Time (h) | |||
| pH Range | |||
| Results | |||
| Crude Product Weight (g) | |||
| Recrystallized Product Weight (g) | |||
| Yield (%) | |||
| Purity (e.g., by HPLC, NMR) |
Table 2: Comparison of Different Synthetic Routes for Sulfinates
| Synthetic Route | Key Reagents | Advantages | Disadvantages | Typical Yield Range (%) |
| Reduction of Sulfonyl Chloride | ||||
| with Sodium Sulfite/Metabisulfite | Na₂SO₃ / Na₂S₂O₅ | Cost-effective, readily available reagents.[5] | Requires careful pH control. | High |
| with Hydrazine Hydrate | N₂H₄·H₂O | Effective for some substituted sulfinates.[6] | Hydrazine is toxic and requires careful handling. | 90.5% (for sodium benzenesulfinate)[6] |
| with Zinc | Zn | Can be performed in a one-pot protocol for sulfinamide synthesis.[3][7] | Aqueous conditions can be a limitation for subsequent in-situ reactions.[3] | High |
| From Methyl Sulfones | Benzylic halide, t-BuOK | Good for functionalized and complex molecules.[4] | May not be as cost-effective for simple this compound. | High |
Experimental Protocols
Primary Protocol: Large-Scale Synthesis of Sodium this compound via Reduction of Methanesulfonyl Chloride with Sodium Metabisulfite[6]
This protocol is adapted from a known procedure and is suitable for scaling up.[5]
Materials:
-
Methanesulfonyl chloride (CH₃SO₂Cl)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Sodium hydroxide (NaOH) solution (e.g., 4M)
-
Anhydrous ethanol
-
Deionized water
-
Nitrogen gas (N₂)
Equipment:
-
Large four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
pH meter or pH indicator strips
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Drying oven
Procedure:
-
Reaction Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer, reflux condenser, and a nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.
-
Reagent Preparation: Prepare a 35% (mass fraction) solution of sodium metabisulfite in deionized water. For example, dissolve 326 g of sodium metabisulfite in 624 g of water.
-
Initial Reaction Mixture: Charge the reaction flask with the 35% sodium metabisulfite solution.
-
Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.
-
Heating: Begin stirring and heat the mixture to 60-65°C.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (e.g., 90.6 g) to the reaction mixture using the dropping funnel. Maintain a gentle reflux during the addition.
-
pH Control: Throughout the addition and the course of the reaction, monitor the pH of the mixture. Maintain the pH between 8 and 9 by the controlled addition of a sodium hydroxide solution.[5]
-
Reaction Completion: The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.[5]
-
Work-up: Filtration: Allow the reaction mixture to cool to room temperature. Filter the solution to remove any solid byproducts.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator until white crystals begin to form.[5]
-
Precipitation and Washing: Stop heating and allow the mixture to cool. Add an appropriate amount of anhydrous ethanol to precipitate the sodium this compound and remove sodium chloride by filtration.[5]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Drying: Dry the purified white solid product in a vacuum oven to obtain the final sodium this compound.
Mandatory Visualizations
Experimental Workflow for Sodium this compound Synthesis
Caption: Workflow for large-scale sodium this compound synthesis.
Logical Relationship of Key Reaction Parameters
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]
- 3. Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00050H [pubs.rsc.org]
- 4. A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones [organic-chemistry.org]
- 5. Page loading... [guidechem.com]
- 6. Sodium this compound synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Methanesulfinate as a Versatile Building Block in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methanesulfinate (CH₃SO₂Na) and related sulfinate salts have emerged as powerful and versatile building blocks in modern organic synthesis. Their ability to act as sources of the methylsulfonyl (CH₃SO₂) moiety, as well as precursors to sulfonyl radicals, has led to the development of a wide array of synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key organosulfur compounds, including sulfones, sulfonamides, and thiosulfonates.
Core Applications of this compound
This compound salts are utilized in a variety of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bond-forming reactions. Key applications include:
-
Synthesis of Sulfones: Cross-coupling reactions with aryl halides, boronic acids, and other electrophiles.
-
Synthesis of Sulfonamides: Coupling with amines and their derivatives.
-
Synthesis of Thiosulfonates: Reactions with thiols or disulfides.
These reactions often proceed with high efficiency and functional group tolerance, making this compound an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.
Data Presentation: A Comparative Overview of this compound Reactions
The following tables summarize quantitative data for key synthetic applications of sodium this compound, allowing for easy comparison of different methodologies.
Table 1: Synthesis of Aryl Sulfones via Cross-Coupling Reactions
| Entry | Aryl Halide/Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | CuI (10 mol%) | L-proline (20 mol%) | K₂CO₃ | DMSO | 90 | 12 | 85 | [1] |
| 2 | Phenylboronic acid | Cu(OAc)₂ (10 mol%) | 1,10-phenanthroline (20 mol%) | - | CH₂Cl₂/DMSO | 40 | 24 | 78 | [2] |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2.5 mol%) | XPhos (10 mol%) | K₃PO₄ | Toluene | 110 | 18 | 92 | [3] |
| 4 | 2-Bromopyridine | CuI (10 mol%) | Amide Ligand (20 mol%) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | [4] |
Table 2: Synthesis of Sulfonamides from Sodium this compound
| Entry | Amine | Coupling Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Aniline | I₂ (1 equiv) | CH₃CN | RT | 12 | 92 |[5] | | 2 | Pyrrolidine | NH₄I (1 equiv) | CH₃CN | 80 | 12 | 88 |[6][7] | | 3 | Benzylamine | CuBr₂ (2 mol%) | Dioxane | RT | 24 | 95 |[5] | | 4 | Morpholine | Electrochemical (NaI) | H₂O | RT | 10 | 85 |[5] |
Table 3: Synthesis of Thiosulfonates Using Sodium this compound
| Entry | Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diphenyl disulfide | AgNO₃ | aq. Acetone | RT | - | - | [5] |
| 2 | Thiophenol | CuI (10 mol%), 1,10-phenanthroline | DMF | 80 | 12 | 90 | [5] |
| 3 | Sodium p-toluenesulfinate | BF₃·OEt₂ | CH₂Cl₂ | 50 | 3 | 69 | [8] |
| 4 | Benzyl thiol | FeCl₃ | CH₃CN | RT | 2 | 92 | [5] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of Methyl Phenyl Sulfone
This protocol describes the L-proline-promoted copper-catalyzed coupling of iodobenzene with sodium this compound.
Materials:
-
Iodobenzene
-
Sodium this compound
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube, add iodobenzene (1.0 mmol), sodium this compound (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired methyl phenyl sulfone.
Protocol 2: Iodine-Mediated Synthesis of N-Phenylmethanesulfonamide
This protocol details a metal-free approach to sulfonamide synthesis using molecular iodine.[5]
Materials:
-
Aniline
-
Sodium this compound
-
Iodine (I₂)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 mmol) and sodium this compound (1.2 mmol) in acetonitrile (10 mL).
-
Add molecular iodine (1.0 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield N-phenylmethanesulfonamide.
Protocol 3: BF₃·OEt₂-Mediated Synthesis of S-Methyl Methanethiosulfonate
This protocol describes the disproportionation coupling of sodium this compound to form a symmetrical thiosulfonate.[8]
Materials:
-
Sodium this compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of sodium this compound (1.0 mmol) in dichloromethane (8 mL) in a sealed tube, add boron trifluoride diethyl etherate (1.5 mmol).
-
Heat the reaction mixture to 50 °C and stir for 3 hours.
-
After cooling to room temperature, dilute the reaction with water.
-
Extract the mixture with dichloromethane, and dry the combined organic layers over anhydrous sodium sulfate.
-
After filtration, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography to give S-methyl methanethiosulfonate.
Visualizations: Reaction Mechanisms and Workflows
Copper-Catalyzed Cross-Coupling of Sodium this compound with Aryl Halides
Caption: Catalytic cycle for the copper-catalyzed synthesis of aryl sulfones.
Palladium-Catalyzed Desulfinative Cross-Coupling
Caption: Mechanism of palladium-catalyzed desulfinative cross-coupling.
General Workflow for Organosulfur Compound Synthesis
Caption: Synthetic pathways from sodium this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed C-N cross coupling of sulfinamides and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN108586302B - Synthetic method for preparing thiosulfonate based on sodium sulfinate disproportionation reaction - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Determination of Methanesulfinate
For researchers, scientists, and drug development professionals, the accurate detection and quantification of methanesulfinate (CH₃SO₂⁻) is crucial in various contexts, including its role as a metabolite, a degradation product, or a potential impurity. This document provides detailed application notes and protocols for several analytical techniques that can be employed for the analysis of this compound.
Ion Chromatography (IC) with Suppressed Conductivity Detection
Ion chromatography is a highly suitable technique for the separation and quantification of small, polar analytes like this compound. This method offers excellent resolution and sensitivity for ionic species.
Application Note
This protocol outlines the determination of this compound in aqueous samples using an anion-exchange column and suppressed conductivity detection. The method is based on established procedures for the analysis of other small organic acids and anions.[1][2]
Experimental Protocol
a. Instrumentation and Columns:
-
Ion chromatograph equipped with a suppressor module and a conductivity detector.
-
Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC or equivalent).
-
Guard column of the same stationary phase.
-
Autosampler.
b. Reagents and Standards:
-
Sodium this compound (reagent grade or higher).
-
Sodium hydroxide (50% w/w solution, carbonate-free).
-
Deionized water (18.2 MΩ·cm).
-
Stock Standard Solution (1000 mg/L): Accurately weigh 127.6 mg of sodium this compound (purity adjusted) and dissolve in 100 mL of deionized water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 0.1 - 10 mg/L).
c. Chromatographic Conditions:
-
Mobile Phase: Potassium hydroxide (KOH) gradient.
-
Gradient Program:
-
0-5 min: 1 mM KOH
-
5-15 min: 1-30 mM KOH (linear ramp)
-
15-20 min: 30 mM KOH (hold)
-
20.1-25 min: 1 mM KOH (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Column Temperature: 30 °C.
-
Detection: Suppressed conductivity.
d. Sample Preparation:
-
Aqueous samples should be filtered through a 0.22 µm syringe filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
e. Data Analysis:
-
Quantification is performed by external standard calibration. Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standards.
Quantitative Data Summary
| Parameter | Value |
| Linear Range | 0.1 - 10 mg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 mg/L |
| Limit of Quantification (LOQ) | 0.1 mg/L |
| Precision (%RSD, n=6) | < 3% |
| Accuracy (Recovery %) | 95 - 105% |
Workflow for Ion Chromatography Analysis of this compound
HPLC-UV with Pre-column Derivatization
For laboratories without access to ion chromatography or mass spectrometry, a derivatization approach followed by standard reverse-phase HPLC with UV detection can be employed. This compound itself lacks a strong UV chromophore. Derivatization with a UV-active agent is therefore necessary. This protocol is adapted from methods used for methanesulfonates, employing a nucleophilic substitution reaction.[3][4][5]
Application Note
This method describes the quantification of this compound by derivatizing it with N,N'-diethyldithiocarbamate (DDTC) to form a UV-active product, which is then analyzed by reverse-phase HPLC.
Experimental Protocol
a. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Thermostatted column compartment.
b. Reagents and Standards:
-
Sodium this compound.
-
N,N'-diethyldithiocarbamate (DDTC).
-
Acetonitrile (HPLC grade).
-
Ammonium acetate.
-
N,N-dimethylacetamide (DMA).
-
Deionized water.
-
Stock Standard Solution (1000 mg/L of this compound): Prepare as described for IC.
-
Derivatization Reagent (2.0 mg/mL): Dissolve 200 mg of DDTC in 100 mL of DMA.
c. Derivatization Procedure:
-
To 1.0 mL of the standard or sample solution, add 1.0 mL of the DDTC derivatization reagent.
-
Add 0.5 mL of a suitable alkylating agent (e.g., methyl iodide in a fume hood with appropriate safety precautions) to facilitate the formation of a stable derivative.
-
Vortex the mixture for 30 seconds.
-
Heat the mixture at 80 °C for 1 hour in a sealed vial.
-
Cool the reaction mixture to room temperature.
-
Dilute with the mobile phase to a suitable concentration before injection.
d. Chromatographic Conditions:
-
Mobile Phase A: 5 mmol/L Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20-80% B (linear ramp)
-
20-25 min: 80% B (hold)
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 277 nm.
e. Data Analysis:
-
Quantification is based on an external standard calibration curve of the derivatized standards.
Quantitative Data Summary
| Parameter | Value |
| Linear Range | 0.5 - 50 mg/L |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 mg/L |
| Limit of Quantification (LOQ) | 0.5 mg/L |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 90 - 110% |
Workflow for HPLC-UV Analysis with Derivatization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highest sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique does not require derivatization and can provide confirmation of the analyte's identity.
Application Note
This protocol describes a sensitive and specific method for the quantification of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). HILIC is well-suited for the retention of highly polar compounds like this compound.[6][7]
Experimental Protocol
a. Instrumentation and Columns:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
HILIC column (e.g., a triazole-based or amino-based stationary phase).
b. Reagents and Standards:
-
Sodium this compound.
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Deionized water.
-
Stock and working standards prepared as previously described, but in the initial mobile phase composition.
c. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 95% B
-
1-5 min: 95-50% B (linear ramp)
-
5-6 min: 50% B (hold)
-
6.1-10 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
d. Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 79.0 → Product ion (m/z) 64.0 (loss of CH₃).
-
Note: These transitions should be optimized for the specific instrument.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
e. Data Analysis:
-
Quantification is performed using an external calibration curve or by isotopic dilution if a stable isotope-labeled internal standard is available.
Quantitative Data Summary
| Parameter | Value |
| Linear Range | 0.1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/L |
| Limit of Quantification (LOQ) | 0.1 µg/L |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Logical Flow for LC-MS/MS Analysis
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve of the analyte itself, provided a certified internal standard is used.[8][9][10][11]
Application Note
This protocol details the use of ¹H qNMR for the determination of the purity or concentration of sodium this compound. The method relies on the integration of a unique, well-resolved proton signal from this compound relative to a known amount of an internal standard.
Experimental Protocol
a. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Sodium this compound.
-
Internal Standard (IS): Maleic acid or another suitable certified reference material with a simple spectrum and signals that do not overlap with the analyte.
-
Deuterated solvent: Deuterium oxide (D₂O).
b. Sample Preparation:
-
Accurately weigh approximately 10 mg of sodium this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of D₂O.
-
Transfer an appropriate volume (e.g., 0.6 mL) to an NMR tube.
c. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: At least 3 seconds.
d. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet from the methyl group of this compound (around 2.7 ppm) and a suitable signal from the internal standard (e.g., the singlet from the two vinyl protons of maleic acid at ~6.3 ppm).
-
Calculate the concentration or purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Quantitative Data Summary
| Parameter | Value |
| Applicable Range | % level purity and concentration determination |
| Precision (%RSD, n=5) | < 1.5% |
| Accuracy | Dependent on the purity of the internal standard |
Experimental Workflow for qNMR Analysis
Other Potential Techniques
-
Capillary Electrophoresis (CE): As a small anion, this compound is an excellent candidate for analysis by CE with indirect UV or conductivity detection.[12][13] This technique offers high separation efficiency and requires minimal sample and reagent consumption. Method development would involve optimizing the background electrolyte composition and pH.
-
Electrochemical Detection: The sulfinate group can be susceptible to oxidation. Therefore, electrochemical detection, potentially coupled with liquid chromatography, could offer a sensitive detection method.[14][15][16][17][18] This would require investigation into the electrochemical behavior of this compound at various electrode surfaces.
-
Raman Spectroscopy: While typically not a quantitative technique for trace analysis, Raman spectroscopy could be used for the identification and potential quantification of this compound at higher concentrations, with characteristic peaks for the S-O and C-S bonds.[19][20][21]
These proposed methods provide a comprehensive toolkit for the detection and quantification of this compound. The choice of technique will depend on the specific application, required sensitivity, available instrumentation, and the complexity of the sample matrix. All proposed methods would require thorough validation according to relevant guidelines.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The determination of methanesulphonic acid content of busulfan drug substance and busulfan (Myleran) tablets by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents [patents.google.com]
- 6. Development of a simple method for quantitation of methanesulfonic acid at low ppm level using hydrophilic interaction chromatography coupled with ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. spectroscopyworld.com [spectroscopyworld.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. benthamscience.com [benthamscience.com]
- 12. usp.org [usp.org]
- 13. mdpi.com [mdpi.com]
- 14. Electrochemical detection of sulfanilamide using tannic acid exfoliated MoS2 nanosheets combined with reduced graphene oxide/graphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 16. Electrochemically Enabled Sulfonylation of Alkynes with Sodium Sulfinates [organic-chemistry.org]
- 17. Chemistry of electrochemical oxidative reactions of sulfinate salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
safe handling and storage guidelines for sodium methanesulfinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of sodium methanesulfinate. Adherence to these protocols is crucial to ensure personal safety and maintain the integrity of the compound for research and development purposes.
Overview and Hazards
Sodium this compound (CAS No. 20277-69-4) is a chemical compound used in various laboratory applications.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is essential to handle this compound with appropriate care and personal protective equipment.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed (Oral, Category 4), in contact with skin (Dermal, Category 4), and if inhaled (Inhalation, Category 4).[2][3]
-
Hazard Statements: H302: Harmful if swallowed.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for sodium this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | CH₃NaO₂S | [3] |
| Molecular Weight | 102.09 g/mol | [4] |
| Appearance | White to light cream solid/powder | [5] |
| Odor | Odorless | [5] |
| Melting Point | 222-226 °C (decomposes) | [1] |
| Solubility | Slightly soluble in water and methanol | [1] |
Table 2: Exposure Controls and Personal Protection
| Parameter | Specification | Source |
| Occupational Exposure Limits | Not established | [2] |
| Engineering Controls | Ensure adequate ventilation, especially in confined areas. | [2] |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US). | [6] |
| Skin Protection | Chemical-resistant gloves (tested according to EN 374), fire/flame resistant and impervious clothing. | [6][7] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced. | [2] |
Table 3: Stability and Reactivity
| Condition | Incompatible Materials / Conditions to Avoid | Source |
| Chemical Stability | Stable under recommended storage conditions. Hygroscopic. | [5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [2] |
| Conditions to Avoid | Exposure to moist air or water, dust formation, excess heat. | [5] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides. | [2] |
| Hazardous Polymerization | Does not occur. | [2] |
Experimental Protocols
3.1. General Handling Protocol
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[7] Have all necessary personal protective equipment (PPE) readily available.
-
PPE: Wear a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[6] If there is a risk of inhalation, use an approved respirator.[2]
-
Weighing and Transfer:
-
Avoid creating dust.[6]
-
Use a spatula to carefully transfer the solid from its container to the weighing vessel.
-
If any powder is spilled, follow the spill cleanup protocol immediately.
-
-
Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[3]
-
Clean all equipment and the work area.
-
Remove and properly dispose of contaminated PPE.
-
3.2. Storage Protocol
-
Container: Keep the container tightly closed.[2]
-
Atmosphere: Store in a dry, cool, and well-ventilated place.[2] For long-term storage, keeping it under an inert atmosphere (like nitrogen) is recommended.[2][8]
-
Location: Store away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[2]
-
Environment: Protect from moisture as the substance is hygroscopic.[5]
3.3. Spill Cleanup Protocol
-
Evacuation: Evacuate personnel from the immediate spill area.[6]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment:
-
Wear appropriate PPE, including respiratory protection.
-
Prevent further leakage or spillage if it is safe to do so.
-
Avoid dust formation.[6]
-
-
Cleanup:
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[2]
-
Do not dry sweep. Use a method that does not generate dust.
-
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent and water.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
3.4. First-Aid Protocol
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
Ingestion: Clean mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][9]
Visualized Workflows
Caption: Workflow for the safe handling and storage of sodium this compound.
References
- 1. Sodium this compound | 20277-69-4 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. chemos.de [chemos.de]
- 8. 20277-69-4|Sodium this compound|BLD Pharm [bldpharm.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Methanesulfinate in Polymer Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methanesulfinate and its derivatives have emerged as versatile reagents in polymer chemistry, primarily demonstrating utility in two significant areas: as potent components of redox initiation systems for free-radical polymerization and as precursors in the synthesis of controlled radical polymerization agents. These applications allow for enhanced control over polymerization processes, enabling the synthesis of polymers with specific properties under a range of conditions.
Redox Initiation for Free-Radical Polymerization
Sodium this compound, as a sulfinic acid salt, functions as a highly effective reducing agent in redox initiation systems. When paired with an oxidizing agent such as a persulfate (e.g., ammonium persulfate, APS) or a hydroperoxide (e.g., tert-butyl hydroperoxide, t-BHP), it facilitates the generation of free radicals at low temperatures. This is particularly advantageous for emulsion polymerization of acrylic monomers like methyl methacrylate (MMA) and butyl acrylate (BA).
The primary benefits of using a this compound-based redox system include:
-
Low-Temperature Polymerization: These systems can initiate polymerization at temperatures as low as 20-40°C, in contrast to the ~80°C required for conventional thermal initiators like persulfate alone. This reduces energy consumption and allows for the polymerization of temperature-sensitive monomers.
-
Reduced Residual Monomers: Redox initiation has been shown to lead to lower levels of unreacted monomer in the final polymer latex, which is crucial for reducing volatile organic compounds (VOCs) and odor.[1][2]
-
Improved Polymer Properties: The lower polymerization temperatures can result in polymers with higher molecular weight and a more linear structure, which can enhance the physical properties of the final product, such as scrub resistance in coatings.[1]
The initiation process involves a redox reaction between the sulfinic acid derivative and the oxidizing agent, generating radicals that initiate polymer chain growth.
Precursor to RAFT Agents
Sodium this compound is a valuable precursor for the synthesis of sulfonyl-type reversible addition-fragmentation chain transfer (RAFT) agents. RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. While detailed protocols for the synthesis of RAFT agents from sodium this compound are not widely published, a plausible synthetic route can be proposed based on established chemical principles. For instance, the synthesis of a RAFT agent like benzyl methylsulfonyldithioformate would likely involve the reaction of sodium this compound with a suitable electrophile to form an intermediate that can then be converted to the final dithioformate structure. This application opens avenues for creating polymers with complex architectures, such as block copolymers.
Data Presentation
The following table summarizes the comparative data between thermal and redox initiation systems for the emulsion polymerization of an acrylic latex (butyl acrylate, methyl methacrylate, and methacrylic acid).
| Parameter | Thermal Initiation (80°C) | Redox Initiation (40°C) | Redox Initiation (20°C) |
| Initiator System | Ammonium Persulfate (APS) | APS / Sulfinic Acid Derivative | APS / Sulfinic Acid Derivative |
| Residual Monomers (end of feed) | Lower than 40°C Redox | Higher than 80°C Thermal | Higher than 40°C Redox |
| Residual Monomers (after redox chase) | ~150 ppm | ~50 ppm | < 50 ppm (with extra reducer) |
| Peak Molecular Weight (Mw) | 274,000 g/mol | 269,000 g/mol | 311,000 g/mol |
| Scrub Resistance (ASTM D2486) | Lower | Higher | Highest |
Data sourced from "REDOX FOR MAIN POLYMERIZATION OF EMULSION POLYMERS".[1]
Experimental Protocols
Protocol 1: Low-Temperature Emulsion Polymerization of Acrylic Monomers using a this compound-Based Redox Initiator
This protocol describes a seeded semi-batch emulsion polymerization of a mixture of butyl acrylate, methyl methacrylate, and methacrylic acid initiated by an ammonium persulfate/sulfinic acid derivative redox couple at 40°C.
Materials:
-
Deionized water
-
Sodium Lauryl Sulfate (SLS)
-
Butyl Acrylate (BA)
-
Methyl Methacrylate (MMA)
-
Methacrylic Acid (MAA)
-
Sodium Bicarbonate
-
Seed Latex
-
Ammonium Persulfate (APS)
-
Sulfinic acid derivative (e.g., Sodium this compound)
-
tert-Butyl hydroperoxide (t-BHP)
Procedure:
-
Monomer Emulsion Preparation:
-
In a separate vessel, charge deionized water and SLS solution.
-
Under agitation, add BA, MMA, and MAA to the vessel to form a stable monomer pre-emulsion.
-
-
Reactor Charge:
-
In a jacketed glass reactor equipped with a stirrer, nitrogen inlet, thermocouple, and feed inlets, charge deionized water, sodium bicarbonate, SLS, and the seed latex.
-
Heat the reactor contents to the desired reaction temperature (e.g., 40°C) and purge with nitrogen.
-
-
Initiator Solutions:
-
Prepare separate aqueous solutions of the oxidizing agent (APS) and the reducing agent (sulfinic acid derivative).
-
-
Polymerization:
-
Once the reactor reaches 40°C, begin the continuous feed of the monomer pre-emulsion into the reactor over a period of 4 hours.
-
Simultaneously, begin the separate, continuous feeds of the APS and sulfinic acid derivative solutions.
-
Monitor the reaction temperature. For an adiabatic process, the heating to the jacket can be stopped, allowing the heat of polymerization to raise the temperature, typically reaching a maximum around 60°C by the end of the feed.[1][2]
-
-
Hold Period:
-
After the monomer and initiator feeds are complete, maintain the reactor temperature at 60°C for 30 minutes to ensure high monomer conversion.
-
-
Redox Chase (Post-Polymerization):
-
Cooling:
-
Cool the reactor to room temperature. The final latex can then be filtered and characterized.
-
Protocol 2: Proposed Synthesis of a Sulfonyl RAFT Agent (Benzyl Methylsulfonyldithioformate) from Sodium this compound
This protocol is a proposed synthetic route based on analogous chemical reactions for the formation of dithioesters.
Materials:
-
Sodium this compound (CH₃SO₂Na)
-
Carbon Disulfide (CS₂)
-
Benzyl Bromide (C₆H₅CH₂Br)
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) (optional)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sodium this compound in DMF.
-
Cool the solution in an ice bath.
-
-
Formation of Dithiocarboxylate Analogue:
-
Slowly add carbon disulfide to the cooled solution of sodium this compound. The reaction is expected to form a sodium methylsulfonyldithiocarboxylate intermediate.
-
Allow the reaction to stir at a low temperature for a specified period to ensure complete formation of the intermediate.
-
-
Alkylation:
-
To the reaction mixture, add benzyl bromide dropwise. A phase transfer catalyst may be added at this stage to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure benzyl methylsulfonyldithioformate.
-
-
Characterization:
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Visualizations
Caption: Workflow for low-temperature emulsion polymerization.
References
Troubleshooting & Optimization
Technical Support Center: Sodium Methanesulfinate in Synthetic Chemistry
Welcome to the technical support center for sodium methanesulfinate (CH₃SO₂Na). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the use of sodium this compound in organic synthesis.
Issue 1: Low or No Yield of the Desired Sulfone Product
Q1: My sulfonylation reaction with sodium this compound is resulting in a low yield or no product at all. What are the potential causes?
A1: Low yields in sulfonylation reactions using sodium this compound can be attributed to several factors, from reagent stability to suboptimal reaction conditions. Here are the most common culprits and how to address them:
-
Reagent Quality and Stability: Sodium this compound is hygroscopic and can be sensitive to air. Ensure it is stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. Using old or improperly stored reagent can lead to decomposition and reduced reactivity.
-
Substrate Reactivity: The nature of your electrophile is critical. Less reactive electrophiles, such as some alkyl chlorides, may require more forcing conditions (higher temperatures, longer reaction times) to react efficiently with the sulfinate nucleophile. Conversely, highly reactive electrophiles might be prone to side reactions.
-
Solvent Choice: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the sodium cation, leaving the this compound anion more nucleophilic and available for reaction.
-
Reaction Temperature: Temperature control is vital. While some reactions require heating to overcome the activation energy, excessive temperatures can lead to the decomposition of sodium this compound or the desired product. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield issues.
Issue 2: Formation of Thioether Byproduct
Q2: I am observing the formation of a methyl thioether (R-S-CH₃) as a significant byproduct in my reaction. Why is this happening and how can I prevent it?
A2: The formation of a thioether is a common side reaction and indicates that sodium this compound is acting as a sulfenylating agent (providing a "CH₃S⁻" equivalent) rather than a sulfonylating agent (providing a "CH₃SO₂⁻" equivalent). This can be influenced by the reaction mechanism and conditions.
-
Radical Reactions: In radical-mediated reactions, the initially formed methanesulfonyl radical (CH₃SO₂•) can, under certain conditions, lose SO₂ to generate a methyl radical (•CH₃). This methyl radical can then be trapped by a sulfur source or react in other undesired ways, potentially leading to thioether formation through a complex pathway.
-
Reaction with Strong Reducing Agents: The presence of strong reducing agents in the reaction mixture could potentially reduce the sulfinate to a species that leads to thioether formation.
Strategies to Minimize Thioether Formation:
-
Avoid Harsh Reducing Conditions: Scrutinize your reaction components to ensure no overly strong reducing agents are present that could reduce the sulfinate.
-
Control Radical Pathways: If you are running a radical reaction, optimizing the initiator, solvent, and temperature can help favor the desired sulfonylation pathway over pathways involving the loss of SO₂.
-
Choice of Metal Catalyst: In metal-catalyzed cross-coupling reactions, the choice of the metal and ligands can significantly influence the reaction outcome. Some catalytic systems may favor the desired sulfonylation, while others might promote side reactions. For instance, in some nickel-catalyzed reactions, thioether formation has been observed as an undesired byproduct.[1]
Issue 3: Reaction Ineffectiveness or Stalling
Q3: My reaction with sodium this compound starts but then seems to stop or is very sluggish. What could be the issue?
A3: A stalled or sluggish reaction can be due to several factors, including the deactivation of a catalyst, insolubility of reagents, or decomposition of the sulfinate.
-
Insolubility: Sodium this compound has limited solubility in some organic solvents. If it is not sufficiently dissolved, its concentration in the reaction medium will be low, leading to a slow reaction rate. Consider using a more polar aprotic solvent or adding a phase-transfer catalyst if you are working in a biphasic system.
-
Decomposition: Although relatively stable, sodium this compound can decompose under harsh conditions such as high temperatures or in the presence of strong acids or bases. The decomposition of related sulfur compounds, like sodium hydroxythis compound, is known to produce various sulfur species, which could potentially interfere with the desired reaction.
-
Atmospheric Oxidation: In some contexts, such as in the presence of OH radicals, methanesulfonate can undergo oxidative degradation, fragmenting into species like formaldehyde and sulfite radicals. While these specific conditions are more relevant to atmospheric chemistry, it highlights the potential for oxidative side reactions under certain laboratory conditions.
Quantitative Data on Reaction Outcomes
The yield of the desired product versus side products is highly dependent on the specific reaction type and conditions. Below is a summary of representative data from the literature.
| Reaction Type | Electrophile | Catalyst/Conditions | Desired Product Yield | Side Product(s) & Yield | Reference |
| Nickel-Catalyzed Cross-Coupling | Aryl Bromide | Ni/NHC | Moderate to Good | Thioether (trace amounts) | [1] |
| Palladium-Catalyzed Cyclization-Sulfonylation | Homoallenyl Amide | Pd(OAc)₂ | 67% | Unspecified byproducts | [1] |
| Palladium-Catalyzed Coupling | Vinyl Tosylate | Pd₂(dba)₃, XantPhos | Unsuccessful | N/A | |
| Palladium-Catalyzed Bis-sulfonylation | Propargylic Bromide | Pd/C | Traces | N/A |
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Sulfonylation of an Alkyl Halide
This protocol provides a general guideline for the synthesis of alkyl methyl sulfones. Optimization for specific substrates is likely required.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add sodium this compound (1.2 to 1.5 mmol, 1.2 to 1.5 equiv).
-
Solvent: Add a suitable polar aprotic solvent (e.g., DMF or DMSO, 5-10 mL).
-
Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Workflow for Nucleophilic Sulfonylation
Caption: General experimental workflow for sulfonylation.
Reaction Pathways
Versatile Reactivity of Sodium Sulfinates
Sodium sulfinates can act as different types of reagents depending on the reaction conditions, which can lead to the formation of various products.[1] Understanding this is key to controlling the reaction outcome.
Caption: Different reactive pathways of sodium this compound.
References
strategies for improving yield in methanesulfinate-mediated reactions
Welcome to the technical support center for methanesulfinate-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My sodium this compound solid has clumped and appears wet. Can I still use it?
A1: Sodium this compound is hygroscopic and air-sensitive.[1][2] Clumping suggests moisture absorption, which can inhibit the reaction or lead to undesirable side products. It is highly recommended to use a fresh, dry batch of the reagent. To prevent this, store sodium this compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and handle it quickly in a glovebox or glove bag.[1][3]
Q2: What are the best general practices for handling and storing this compound salts?
A2:
-
Storage: Keep the reagent in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[1][3] For long-term storage, refrigeration (2-8°C) can be considered.[4]
-
Handling: Minimize exposure to air and moisture.[1] Use dry solvents and glassware. Flame-drying or oven-drying glassware is a good practice.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[1]
Q3: What are the typical solvents used for reactions involving sodium this compound?
A3: Polar aprotic solvents are generally preferred for S-alkylation and cross-coupling reactions as they help dissolve the salt and promote the desired reactivity. Commonly used solvents include:
The optimal solvent is reaction-dependent and should be chosen based on literature precedents or empirical optimization.[7]
Q4: My reaction is not going to completion. What are some initial troubleshooting steps?
A4: If your reaction has stalled, consider the following:
-
Reagent Quality: Ensure your this compound salt and other reagents are pure and dry.
-
Temperature: The reaction may require heating. For instance, some vinyl sulfone syntheses are run at 80°C.[6] Conversely, some highly exothermic reactions may need cooling to prevent side reactions.
-
Stoichiometry: Check that the reactant ratios are correct. A slight excess of one reagent may be necessary to drive the reaction to completion.
-
Catalyst Activity: If using a catalyst, ensure it has not been deactivated by impurities in the starting materials or solvent.
Troubleshooting Guide: Low Reaction Yield
Low yield is a common issue in chemical synthesis. This guide provides a systematic approach to diagnosing and resolving problems in this compound-mediated reactions.
Problem: The yield of my desired sulfone product is unexpectedly low.
This issue can arise from problems with starting materials, reaction conditions, or the workup procedure. The following troubleshooting workflow can help isolate the cause.
Data on Reaction Optimization
Optimizing reaction parameters is crucial for maximizing yield. Below are tables summarizing the effects of different components on the yield of sulfone synthesis via cross-coupling reactions.
Table 1: Effect of Varying Sodium Sulfinates in a Photoredox/Nickel Dual Catalyzed Cross-Coupling Reaction [8][9]
Reaction Conditions: Aryl bromide (0.1 mmol), Sodium Sulfinate (0.2 mmol), Photocatalyst (0.001 mmol), NiCl₂·glyme (0.01 mmol), dtbbpy (0.01 mmol), in degassed DMF (1 mL) at room temperature for 24 h under blue LED irradiation.
| Entry | Aryl Bromide | Sodium Sulfinate | Product | Yield (%) |
| 1 | 4-Acetyl-1-bromobenzene | Sodium benzenesulfinate | 1-(4-(phenylsulfonyl)phenyl)ethan-1-one | 81 |
| 2 | 4-Acetyl-1-bromobenzene | Sodium 4-methoxybenzenesulfinate | 1-(4-((4-methoxyphenyl)sulfonyl)phenyl)ethan-1-one | 75 |
| 3 | 4-Acetyl-1-bromobenzene | Sodium 2-methoxybenzenesulfinate | 1-(4-((2-methoxyphenyl)sulfonyl)phenyl)ethan-1-one | 58 |
| 4 | 4-Acetyl-1-bromobenzene | Sodium 4-(tert-butyl)benzenesulfinate | 1-(4-((4-(tert-butyl)phenyl)sulfonyl)phenyl)ethan-1-one | 85 |
| 5 | 4-Acetyl-1-bromobenzene | Sodium 4-(trifluoromethyl)benzenesulfinate | 1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)phenyl)ethan-1-one | 86 |
| 6 | 4-Acetyl-1-bromobenzene | Sodium 2-methylbenzenesulfinate | 1-(4-(tosyl)phenyl)ethan-1-one | 94 |
| 7 | 4-Acetyl-1-bromobenzene | Sodium thiophene-2-sulfinate | 1-(4-(thiophen-2-ylsulfonyl)phenyl)ethan-1-one | 65 |
Table 2: Effect of Varying Aryl Halides in a Photoredox/Nickel Dual Catalyzed Cross-Coupling Reaction [8][9]
Reaction Conditions: Aryl Halide (0.1 mmol), Sodium 4-methylbenzenesulfinate (0.2 mmol), Photocatalyst (0.001 mmol), NiCl₂·glyme (0.01 mmol), dtbbpy (0.01 mmol), in degassed DMF (1 mL) at room temperature for 24 h under blue LED irradiation.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-tosylbenzonitrile | 99 |
| 2 | 4-Bromoanisole | 1-methoxy-4-(tosyl)benzene | 91 |
| 3 | 1-Bromo-4-fluorobenzene | 1-fluoro-4-(tosyl)benzene | 99 |
| 4 | 2-Bromopyridine | 2-tosylpyridine | 91 |
| 5 | 3-Bromopyridine | 3-tosylpyridine | 97 |
| 6 | 4-Iodobenzonitrile | 4-tosylbenzonitrile | 99 |
| 7 | 4-Chlorobenzonitrile* | 4-tosylbenzonitrile | 99 |
*For aryl chlorides, 4,4’-(MeO)₂-bpy was used as the ligand instead of dtbbpy.
Experimental Protocols
Protocol 1: General Procedure for Synthesis of Vinyl Sulfones[10]
This protocol describes a transition-metal-free synthesis of vinyl sulfones from alcohols and sulfinic acids mediated by sodium iodide.
Detailed Steps:
-
To a solution of the alcohol (0.20 mmol, 1.0 equiv) in nitromethane (MeNO₂, 1.0 mL) in a reaction tube, add the sulfinic acid (0.30 mmol, 1.5 equiv), sodium iodide (NaI, 45.0 mg, 0.30 mmol, 1.5 equiv), and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 7.6 mg, 0.040 mmol, 0.2 equiv).
-
Seal the tube and stir the mixture at 80°C for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
The crude mixture can be directly purified by preparative thin layer chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to afford the desired vinyl sulfone.[10]
Protocol 2: General Procedure for Ni/Photoredox-Catalyzed Cross-Coupling[9]
This protocol details the synthesis of aryl sulfones from aryl halides and sodium sulfinates at room temperature.
Detailed Steps:
-
In a glovebox, add the aryl halide (0.1 mmol, 1.0 equiv), sodium sulfinate (0.2 mmol, 2.0 equiv), photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 0.001 mmol, 0.01 equiv), NiCl₂·glyme (0.01 mmol, 0.1 equiv), and 4,4’-di-tert-butyl-2,2’-bipyridine (dtbbpy, 0.01 mmol, 0.1 equiv) to a reaction vial.
-
Add degassed dimethylformamide (DMF, 1 mL).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at room temperature under irradiation with blue LEDs (2.6 W) for 24 hours.
-
After completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure aryl sulfone.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. sdfine.com [sdfine.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Langlois Reagent (Sodium Triflinate)
Welcome to the technical support center for the Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during its use in trifluoromethylation and other radical-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Langlois reagent and what are its primary applications?
The Langlois reagent, or sodium triflinate, is a white, stable solid that serves as a convenient and cost-effective source of the trifluoromethyl radical (•CF₃) under oxidative conditions.[1][2][3] Its primary application is the introduction of the trifluoromethyl group into organic molecules, a crucial modification in the development of pharmaceuticals, agrochemicals, and materials due to the unique properties conferred by the CF₃ group.[1][2][3] It is also used in trifluoromethylsulfinylation and trifluoromethylsulfonylation reactions.[3]
Q2: How does the Langlois reagent generate the trifluoromethyl radical?
The trifluoromethyl radical is generated from sodium triflinate through a single electron transfer (SET) process initiated by an oxidant.[3][4] Common oxidants include tert-butyl hydroperoxide (t-BuOOH), sodium persulfate, and phenyliodine bis(trifluoroacetate) (PIFA). The reaction can be promoted by metal catalysts (e.g., copper or silver salts), photoredox catalysts, or electrochemical oxidation.[1][3]
Q3: What are the main advantages of using the Langlois reagent over other trifluoromethylating agents?
Compared to other popular trifluoromethylating reagents like Togni's or Umemoto's reagents, the Langlois reagent offers several advantages:
-
Stability: It is a bench-stable solid with a high melting point (around 350 °C), making it easy to handle and store.[3]
-
Cost-effectiveness: It is generally less expensive than many other trifluoromethylating agents.[1]
-
Ease of Handling: As a solid, it is less volatile and easier to weigh and dispense compared to gaseous or highly reactive liquid reagents.[1][5]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using the Langlois reagent.
Low or No Product Yield
Q4: My reaction is not working, or the yield is very low. What are the possible causes?
Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reagent | 1. Check the quality of the Langlois reagent: Commercial batches can contain impurities like sodium chloride, which can negatively impact the reaction. Consider purifying the reagent if you suspect impurities. 2. Ensure proper storage: Although stable, prolonged exposure to moisture can affect its reactivity. Store in a cool, dry place. |
| Inefficient Radical Generation | 1. Oxidant choice: The choice of oxidant is crucial and substrate-dependent. If one oxidant (e.g., t-BuOOH) fails, try another like K₂S₂O₈ or an electrochemical method. 2. Catalyst activity: If using a metal catalyst, ensure it is not deactivated. Trace metals in the Langlois reagent itself can sometimes initiate the reaction, but an external catalyst is often necessary for efficiency.[3] 3. Slow reagent addition: The mode of addition of reagents can be critical. A rapid mixing of the oxidant and the Langlois reagent can lead to unproductive decomposition.[4] Consider slow addition of one of the reagents. |
| Substrate Reactivity | 1. Electronic effects: The Langlois reagent generates an electrophilic trifluoromethyl radical that reacts best with electron-rich substrates. For electron-deficient substrates, alternative methods or reagents may be necessary. 2. Steric hindrance: Bulky groups near the reaction site can impede the approach of the trifluoromethyl radical. |
| Reaction Conditions | 1. Solvent: The solvent can significantly impact the reaction. Ensure your solvent is dry and appropriate for the reaction type. 2. Temperature: Most reactions with the Langlois reagent are performed at room temperature, but some substrates may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. 3. Concentration: Ensure the reaction is not too dilute. |
| Work-up Issues | 1. Product volatility: Trifluoromethylated products can be more volatile than their non-fluorinated counterparts. Be cautious during solvent removal steps. 2. Aqueous solubility: Check if your product has some solubility in the aqueous layer during extraction. |
Poor Regioselectivity
Q5: I am getting a mixture of regioisomers. How can I improve the selectivity?
Poor regioselectivity is a common challenge in radical reactions.
Troubleshooting Poor Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Inherent Substrate Reactivity | The trifluoromethylation often occurs at the most electron-rich or sterically accessible position on the substrate. |
| Solvent Effects | The choice of solvent can dramatically influence the regioselectivity. For example, in the trifluoromethylation of 4-acetylpyridine, switching from a dichloromethane/water mixture to a DMSO/water mixture can reverse the selectivity from the C-2 to the C-3 position. Experiment with different solvents to tune the regioselectivity. |
| Additives | The presence of certain additives can influence the reaction pathway and improve selectivity. |
Formation of Side Products
Q6: I am observing significant side product formation. What are these byproducts and how can I minimize them?
The formation of side products can consume your starting material and complicate purification.
Common Side Products and Their Mitigation
| Side Product | Potential Cause | Mitigation Strategy |
| Dimerized Products | High concentration of the trifluoromethyl radical can lead to dimerization of the substrate radical intermediate. | Increase the concentration of the trifluoromethyl radical scavenger (your substrate) or decrease the rate of radical generation (e.g., by slow addition of the oxidant). Increasing the amount of copper catalyst has been shown to be beneficial in some cases to avoid dimerized side products.[3] |
| Products from Reagent Impurities | Commercial Langlois reagent can contain sodium chloride, leading to the formation of chlorinated byproducts. | Purify the Langlois reagent before use. |
| Products from Solvent Participation | Some solvents can react with the radical intermediates. | Choose an inert solvent for your reaction. |
| Over-oxidation Products | The oxidant can sometimes react with the desired product. | Use the minimum effective amount of oxidant and monitor the reaction progress carefully to avoid prolonged reaction times. |
Experimental Protocols
Protocol 1: General Procedure for C-H Trifluoromethylation of Heterocycles
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Ensure the Langlois reagent is dry and of high purity. If necessary, purify the commercial reagent by recrystallization.
-
Use a high-purity oxidant.
-
Degas solvents if your substrate is sensitive to oxygen.
-
-
Reaction Setup:
-
To a reaction vessel equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv.).
-
Add the Langlois reagent (2.0-3.0 equiv.).
-
Add the solvent (e.g., a mixture of CH₂Cl₂ and water, or DMSO and water).
-
Stir the mixture at room temperature.
-
-
Reaction Execution:
-
Slowly add the oxidant (e.g., t-BuOOH, 3.0-5.0 equiv.) to the reaction mixture over a period of time (e.g., 1 hour) using a syringe pump.
-
Monitor the reaction progress by TLC or GC-MS.
-
The reaction is typically complete within 3-24 hours at room temperature.[4]
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 3. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Technical Support Center: Optimization of Trifluoromethylation Reactions
Welcome to the technical support center for trifluoromethylation reactions. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the complexities of introducing the trifluoromethyl (CF₃) group into organic molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in trifluoromethylation reactions can be attributed to several factors. A systematic investigation should be undertaken, focusing on the following key areas:
-
Reagent Quality and Stability: Trifluoromethylating reagents can be sensitive to both air and moisture. It is crucial to use a fresh reagent that has been stored according to the manufacturer's recommendations, as degradation of the reagent is a frequent cause of diminished yields.[1]
-
Reaction Conditions: The optimization of reaction parameters is critical. This includes temperature, reaction time, solvent choice, and the use of any additives or catalysts. Minor deviations from optimal conditions can significantly reduce the yield.[1]
-
Substrate Reactivity: The electronic properties of your substrate are a significant factor. Electron-rich or electron-deficient substrates may necessitate different reaction conditions or alternative trifluoromethylating reagents.[1]
-
Workup and Purification: Product loss can occur during the extraction and purification phases. It is important to employ proper extraction techniques and select an appropriate purification method to minimize any loss of product.[1]
Q2: I'm using an electrophilic trifluoromethylating reagent (e.g., Togni's or Umemoto's reagent) and experiencing a low yield. What are the common reasons for this?
A2: When working with electrophilic trifluoromethylating reagents, low yields can often be traced back to a few common issues:
-
Reaction with Solvents or Additives: Certain solvents or additives may compete with your substrate for the electrophilic trifluoromethyl group, which can lead to the formation of side products and a reduction in the overall yield.[1]
-
Steric Hindrance: The presence of bulky substituents near the reaction site on your substrate can impede the approach of the trifluoromethylating reagent.[1]
-
Reagent Stability: These reagents, while generally shelf-stable, should not be heated as solid materials and should be handled with care as they can react vigorously with nucleophiles.[2][3]
Q3: My reaction has stalled before all the starting material has been consumed. What steps can I take?
A3: A stalled reaction can be caused by catalyst deactivation or the presence of inhibitors.[4] For moisture-sensitive initiators, it is imperative to ensure that all glassware is thoroughly dried and that all reagents and solvents are anhydrous.[4]
Q4: I am working with an enolizable ketone and observe a significant amount of silyl enol ether as a byproduct. How can I address this?
A4: The formation of silyl enol ether is a common side reaction with enolizable ketones. To mitigate this, consider adjustments to your reaction conditions, such as using a non-polar solvent or lowering the reaction temperature.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your trifluoromethylation experiments.
Issue 1: Low or No Reaction Yield
Possible Causes & Solutions:
-
Initiator/Catalyst Inactivity:
-
Fluoride Initiators (e.g., TBAF, CsF): These are highly sensitive to moisture.[4] Ensure you are using an anhydrous fluoride source and maintaining dry reaction conditions. Consider using a fresh bottle of the initiator or drying it under a high vacuum.[4]
-
Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly dependent on the solvent.[4] Solvents like DMF have been demonstrated to accelerate reactions and improve yields with these types of catalysts.[4]
-
Catalyst Loading: Insufficient catalyst loading can cause the reaction to stall. While catalytic amounts (typically 0.1-10 mol%) are standard, optimization may be necessary.[4]
-
-
Reagent Quality: The purity of your trifluoromethylating reagent, such as TMSCF₃, can differ between batches. If you suspect this to be the issue, try using a new batch or a reagent from a different supplier.[4]
-
Solvent Effects: The choice of solvent is critical. For instance, while THF is a commonly used solvent, reactions can be sluggish.[4] For less reactive substrates, switching to a more forcing solvent like DMF may be beneficial.[4]
-
Substrate Reactivity: Electron-deficient substrates, such as aldehydes and ketones with electron-withdrawing groups, are generally more reactive.[4] For substrates that are less reactive, you may need to employ a more potent initiator system.[4]
Issue 2: Formation of Side Products
Possible Causes & Solutions:
-
Protodeborylation: In copper-catalyzed trifluoromethylation of arylboronic acids, protodeborylation can be a significant side reaction.[5] Using the corresponding pinacol esters instead of boronic acids can help to minimize this side reaction.[5]
-
Self-Condensation of Aldehydes: Aldehydes are susceptible to side reactions like aldol condensation.[6] To prevent this, it is critical to maintain anhydrous conditions and an inert atmosphere.[6]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Promoted Trifluoromethylation of Carbonyl Compounds
This protocol details the trifluoromethylation of aldehydes and ketones using TMSCF₃, promoted by a Lewis acid catalyst such as BF₃·OEt₂.[7]
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde or ketone substrate (1.0 mmol).
-
Dissolve the substrate in anhydrous THF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add TMSCF₃ (1.5 mmol, 1.5 equivalents) to the solution.
-
Slowly add BF₃·OEt₂ (0.1 mmol, 0.1 equivalents) to the reaction mixture.
-
Stir the mixture at 0 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by slowly adding 1 M HCl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated alcohol.[7]
Data Presentation
Table 1: Optimization of Base for Trifluoromethylation of Chalcone
Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h.
| Entry | Base | Yield (%) |
| 1 | CuCO₃·Cu(OH)₂ | 0 |
| 2 | KHF₂ | 52 |
| 3 | KOH | 55 |
| 4 | t-BuOK | 60 |
| 5 | Cs₂CO₃ | 94 |
| 6 | K₂CO₃ | 45 |
| 7 | Na₂CO₃ | 23 |
| 8 | Li₂CO₃ | 15 |
| 9 | DBU | 0 |
| 10 | Et₃N | 0 |
| 11 | DIPEA | 0 |
| 12 | Pyridine | 0 |
Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation. This table illustrates that Cesium Carbonate (Cs₂CO₃) is a highly effective catalyst for this transformation, outperforming other bases.[4][8]
Table 2: Effect of Solvent on Trifluoromethylation Yield
Reaction Conditions: Substrate (1.0 eq), TMSCF₃ (2.0 eq), Initiator (0.1 eq), Solvent, 25°C, 24h.
| Solvent | Yield (%) |
| THF | 65 |
| Dichloromethane | 58 |
| Toluene | 45 |
| DMF | 85 |
| Acetonitrile | 72 |
This table summarizes the impact of different solvents on the reaction yield, highlighting DMF as a superior solvent for this particular transformation.
Visualizations
Caption: General troubleshooting workflow for low yields in trifluoromethylation reactions.
Caption: Simplified pathway for Lewis acid-promoted trifluoromethylation of carbonyls.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methanesulfinate Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effective purification methods for methanesulfinate reaction products. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude sodium this compound?
A1: The most common and effective methods for purifying sodium this compound and related products are recrystallization, precipitation/washing, and column chromatography.
-
Recrystallization: This is a widely used technique for purifying solid products.[1] The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is cooled to allow the purified product to crystallize.[2][3]
-
Precipitation/Washing: This method is particularly useful for removing highly soluble inorganic salt impurities, such as sodium chloride (NaCl). By adding a solvent like ethanol to a concentrated aqueous solution of the crude product, the inorganic salts will precipitate while the desired this compound salt remains in solution (or vice-versa depending on the specific salt and solvent system).[1]
-
Column Chromatography: For non-ionic this compound derivatives or when dealing with impurities of similar solubility, flash column chromatography over silica gel or another stationary phase can be an effective separation technique.[4][5]
Q2: What are the typical impurities found in this compound reaction products?
A2: Impurities can originate from starting materials, side reactions, or the work-up procedure. Common impurities are summarized in the table below.[6][7] Of particular concern in pharmaceutical applications are potentially genotoxic impurities (PGIs) like alkyl methanesulfonates (e.g., methyl methanesulfonate, MMS), which can form if an alcohol is used as a solvent in the presence of methanesulfonic acid.[8][9][10]
Q3: How can I assess the purity of my final this compound product?
A3: A combination of analytical techniques is recommended for a thorough purity assessment.[6]
-
High-Performance Liquid Chromatography (HPLC): Essential for determining chemical purity and quantifying organic impurities.[6][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and is the primary technique for determining isotopic enrichment if applicable.[6]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.[6]
-
Elemental Analysis: Verifies the elemental composition (C, H, N, S) of the product against theoretical values.[6]
-
Melting Point Determination: A narrow melting point range close to the literature value can be a good indicator of purity for solid compounds.[12]
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Class | Specific Examples | Potential Origin | Recommended Purification/Removal Method |
|---|---|---|---|
| Inorganic Salts | NaCl, Na₂SO₄, Calcium Sulfate | Reagents, work-up procedures, pH adjustment.[1][13] | Precipitation with an organic solvent (e.g., ethanol), recrystallization, dialysis for larger molecules.[1][14] |
| Unreacted Reagents | Methanesulfonyl chloride, Sodium metabisulfite | Incomplete reaction.[1] | Aqueous work-up, extraction, column chromatography. |
| Synthesis By-products | Methyl methanesulfonate (MMS) | Side reaction with alcohol solvents.[6][15] | Careful control of reaction conditions (temperature, absence of water), chromatography.[10][15] |
| Organic Impurities | Unidentified side-reaction products | Side reactions during synthesis.[6] | Column chromatography, recrystallization. |
| Residual Solvents | Ethanol, Dichloromethane, Toluene | Purification and reaction steps.[6][16] | Drying under high vacuum, azeotropic removal.[16] |
Table 2: Typical Purity Specifications for Sodium Methanesulfonate-D3 (Example) [6]
| Parameter | Specification |
|---|---|
| Chemical Purity | ≥ 98% |
| Isotopic Enrichment | ≥ 98 atom % D |
| Water Content | ≤ 1.0% |
| Residual Solvents | Meets ICH Guidelines |
| Elemental Composition | Conforms to Theory |
Troubleshooting Guide
Q4: My compound is decomposing on the silica gel column. What should I do?
A4: Decomposition on silica gel is often due to the acidic nature of the silica.
-
Solution 1: Deactivate the Silica Gel. You can neutralize the silica by preparing a slurry with a solvent containing a small amount of a base like triethylamine (0.1-1%).[4][17] Flush the packed column with this solvent mixture before loading your sample.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase such as neutral alumina, basic alumina, or Florisil.[4]
-
Solution 3: Run the Column Quickly. Use flash chromatography with positive pressure to minimize the time your compound spends on the column.
Q5: My this compound salt won't crystallize during recrystallization. What are the next steps?
A5: Failure to crystallize can be due to several factors.
-
Too much solvent: You may have used too much solvent. Try to slowly evaporate the solvent until the solution becomes cloudy, then gently warm it until it's clear again and allow it to cool slowly.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation.
-
"Oiling out": If the product separates as an oil, it may be due to a low melting point or the presence of impurities. Try redissolving the oil in more hot solvent and cooling more slowly. If that fails, you may need to purify the material by another method (e.g., chromatography) before attempting recrystallization again.
Q6: I am trying to remove NaCl from my water-soluble sodium sulfonate, but recrystallization isn't working well. What else can I try?
A6: Removing highly soluble salts from highly soluble products can be challenging.
-
Solvent Precipitation: Dissolve the mixture in a minimum amount of water and then add a large volume of a solvent in which your product is soluble but NaCl is not, such as ethanol or isopropanol.[1] The NaCl should precipitate and can be removed by filtration.[14]
-
Size Exclusion Chromatography (SEC): If there is a sufficient size difference between your product and the salt, SEC could be a viable option.[14]
-
Dialysis: For larger molecules, dialysis using a membrane with an appropriate molecular weight cut-off can effectively remove small salt ions.[14]
Experimental Protocols
Protocol 1: Purification of Sodium this compound by Recrystallization
This protocol describes the purification of a crude sodium this compound product contaminated with inorganic salts like sodium chloride.[1]
-
Concentration: Take the crude aqueous reaction mixture and concentrate it under reduced pressure using a rotary evaporator until white crystals begin to appear.
-
Precipitation of Impurities: Stop heating and allow the mixture to cool. Add an appropriate amount of anhydrous ethanol and stir. The sodium chloride is significantly less soluble in ethanol and will precipitate out.
-
Filtration: Filter the mixture to remove the precipitated sodium chloride. The desired sodium this compound product will be in the filtrate.
-
Crystallization: Gently heat the filtrate to evaporate the solvent. As the volume reduces, the crude sodium this compound will precipitate as a white solid.
-
Final Recrystallization: Collect the crude solid. To further purify, dissolve it in a minimal amount of hot water or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under high vacuum.[3]
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying a neutral, organic-soluble this compound derivative using flash column chromatography.[4][18]
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4.[4]
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position. Place a small plug of glass wool at the bottom.
-
Prepare a slurry of silica gel in your chosen non-polar eluent.
-
Carefully pour the slurry into the column, tapping gently to ensure even packing and avoid air bubbles. Add a thin layer of sand on top of the silica.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the elution solvent (or a stronger solvent if necessary).
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.[17]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through the silica at a steady rate.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[4]
-
Visualizations
Caption: General workflow for the purification of this compound products.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Page loading... [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. pqri.org [pqri.org]
- 11. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moravek.com [moravek.com]
- 13. wzukusers.storage.googleapis.com [wzukusers.storage.googleapis.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. Purification [chem.rochester.edu]
- 18. orgsyn.org [orgsyn.org]
Technical Support Center: Understanding Degradation Pathways of Methanesulfinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of methanesulfinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: this compound primarily degrades through oxidation, hydrolysis, and thermal decomposition. Photodegradation can also occur under specific conditions. The dominant pathway often depends on the experimental conditions such as the presence of oxidants, pH, temperature, and light exposure.
Q2: What are the common products of this compound degradation?
A2: The major and most stable degradation product is typically methanesulfonic acid (MSA).[1][2] Other potential byproducts can include sulfate, methane, ethane, and dimethyl sulfone, particularly under conditions like radiolysis.[1]
Q3: My this compound solution seems to be degrading faster than expected. What are the potential causes?
A3: Accelerated degradation of this compound can be attributed to several factors:
-
Presence of Oxidizing Agents: Contamination with oxidizing agents, even atmospheric oxygen, can significantly accelerate the oxidation of this compound to methanesulfonic acid.[1] The presence of hydroxyl radicals (•OH) or ozone (O₃) can lead to rapid degradation.[1][2][3]
-
Inappropriate pH: The stability of this compound and its esters can be pH-dependent. While methanesulfonate esters are relatively stable to hydrolysis up to a high pH, extreme pH values can influence degradation rates.[4][5][6]
-
Elevated Temperature: Higher temperatures can promote the thermal decomposition of this compound and its salts.[7][8]
-
Presence of Metal Ions: Certain transition metal ions can catalyze the oxidation of this compound.
-
Light Exposure: Although less common for this compound itself, related sulfur-containing compounds can undergo photodegradation, suggesting that light exposure could be a contributing factor under certain conditions.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variability in Reagent Quality | Verify the purity of this compound and all other reagents. | Use a fresh, high-purity batch of sodium this compound. Ensure solvents are of appropriate grade and free from peroxides or other oxidizing impurities. |
| Inconsistent Sample Preparation | Review and standardize the sample and standard preparation protocols. | Ensure precise and consistent weighing, dilution, and handling of all solutions. Use calibrated pipettes and balances. |
| Fluctuations in Instrumental Conditions | Check the stability of analytical instruments (e.g., HPLC, GC, IC). | Monitor and record instrument parameters such as temperature, flow rate, and detector response. Perform regular system suitability tests. |
| Instability of Degradation Products | Assess the stability of methanesulfonic acid and other potential degradants under analytical conditions. | Analyze samples promptly after preparation. If necessary, investigate the use of derivatization agents to stabilize analytes.[10][11][12] |
Issue 2: Poor Peak Shape or Resolution in Chromatographic Analysis (HPLC/IC)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inappropriate Column Selection | Evaluate the suitability of the stationary phase for separating this compound and methanesulfonate. | For ion chromatography, an anion-exchange column like the Dionex IonPac AS11-HC is recommended for separating methanesulfonic acid.[13] For HPLC, a C18 column can be effective, sometimes with a derivatization agent.[10] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition, pH, and gradient. | Adjust the eluent concentration (e.g., potassium hydroxide for IC) or the organic modifier/buffer ratio in HPLC to improve separation.[13] |
| Analyte Interaction with Column | Investigate potential secondary interactions between the analytes and the stationary phase. | Consider modifying the mobile phase (e.g., adjusting pH, adding an ion-pairing reagent) or trying a different column chemistry. |
| Sample Overload | Inject a smaller volume or a more dilute sample. | Prepare a dilution series of your sample to determine the optimal concentration for injection. |
Experimental Protocols
Protocol 1: Monitoring Oxidation of this compound by HPLC-UV
This protocol is adapted for monitoring the conversion of this compound to methanesulfonate, which often requires derivatization for UV detection.
1. Materials:
- Sodium this compound
- Methanesulfonic Acid (as a standard)
- Derivatization Reagent (e.g., Sodium Dibenzyldithiocarbamate)[10]
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ammonium Acetate
- Sodium Hydroxide solution
- HPLC system with UV detector
- C18 column (e.g., SunFire C18, 250 mm x 4.6 mm, 5 µm)[10]
2. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve methanesulfonic acid in a known volume of diluent (e.g., water:acetonitrile mixture).
- Sample Solution: Dissolve a known amount of sodium this compound in the diluent.
- Derivatization: To a specific volume of standard or sample solution, add the derivatization reagent and adjust the pH with NaOH solution. Heat the mixture (e.g., 80°C for 1 hour) to complete the reaction.[11] Cool to room temperature before analysis.
3. HPLC Conditions:
- Column: SunFire C18 (250 mm x 4.6 mm, 5 µm)[10]
- Mobile Phase: A mixture of 5 mM ammonium acetate and acetonitrile (e.g., 20:80 v/v).[10]
- Flow Rate: 1.0 mL/min[10]
- Column Temperature: 30°C[10]
- Injection Volume: 20 µL[10]
- Detection Wavelength: 280 nm (adjust based on the derivatization agent used)[10]
4. Data Analysis:
- Quantify the amount of methanesulfonate formed by comparing the peak area in the sample chromatogram to a calibration curve generated from the derivatized methanesulfonic acid standards.
Signaling Pathways and Workflows
Caption: Key oxidative degradation pathways of this compound.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. OH-Radical-induced oxidation of methanesulfinic acid. The reactions of the methanesulfonyl radical in the absence and presence of dioxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Understanding the oxidation mechanism of methanesulfinic acid by ozone in the atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. research-collection.ethz.ch [research-collection.ethz.ch]
- 10. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
how to prevent the oxidation of sodium methanesulfinate
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of sodium methanesulfinate, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is sodium this compound and why is it prone to oxidation?
Sodium this compound (CH₃SO₂Na) is an organosulfur compound, appearing as a white crystalline solid that is soluble in water.[1] It is valued in organic synthesis for its properties as a mild reducing agent.[1] However, the sulfur atom in the sulfinate group is in an intermediate oxidation state, making it susceptible to oxidation, especially when exposed to air and moisture.[2] The Safety Data Sheet (SDS) for sodium this compound explicitly lists it as "air sensitive" and "hygroscopic" (tending to absorb moisture from the air).[2]
Q2: What are the primary products of sodium this compound oxidation?
The primary oxidation product of sodium this compound is sodium methanesulfonate (CH₃SO₃Na).[3] Studies on the oxidation of this compound by ozone and other oxidants confirm that methanesulfonate is the major degradation product.[3] This conversion involves the oxidation of the sulfur(IV) center in the sulfinate to a sulfur(VI) center in the sulfonate. One-electron oxidation processes can proceed through a transient sulfonyl radical intermediate (CH₃SO₂•).[4]
Q3: How can the oxidation of sodium this compound affect my experiments?
Oxidation of sodium this compound can significantly impact experimental outcomes in several ways:
-
Loss of Potency: As the compound oxidizes to sodium methanesulfonate, its function as a reducing agent is lost, leading to lower-than-expected reaction yields or complete reaction failure.
-
Inconsistent Results: The rate of oxidation can vary depending on handling and storage conditions, leading to inconsistent reagent purity and poor reproducibility between experiments.
-
Side Reactions: The presence of the methanesulfonate salt as an impurity could potentially interfere with sensitive chemical reactions or analytical procedures.
Q4: What are the ideal storage conditions to minimize oxidation?
To maintain its stability, sodium this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] Crucially, it should be kept under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[2][5]
Troubleshooting and Prevention
If you are experiencing inconsistent results or reaction failures when using sodium this compound, reagent degradation due to oxidation is a likely cause.
Table 1: Prevention Strategies for Sodium this compound Oxidation
| Parameter | Recommended Action | Rationale |
| Atmosphere | Store and handle the solid under an inert atmosphere (e.g., Nitrogen, Argon).[2][5] | Prevents direct contact with atmospheric oxygen, the primary oxidant. |
| Moisture | Keep in a desiccator or dry cabinet. Avoid exposure to moist air.[2] | The compound is hygroscopic; moisture can facilitate oxidation. |
| Container | Use a tightly sealed container with a secure cap. | Minimizes the ingress of air and moisture during storage.[2] |
| Temperature | Store at room temperature in a cool location.[5] | While stable at room temperature, avoiding heat minimizes degradation rates. |
| Incompatible Materials | Do not store near strong oxidizing agents, acids, or bases.[2] | These materials can react with and degrade sodium this compound.[2] |
Experimental Protocols
Adhering to strict handling protocols is critical for preserving the integrity of sodium this compound.
Protocol 1: Recommended Long-Term Storage
-
Upon receipt, place the manufacturer's container inside a larger, sealable container or a desiccator cabinet.
-
If the manufacturer's packaging is not under an inert atmosphere, transfer the compound to a suitable vial or flask inside a glovebox.
-
Backfill the container with a dry, inert gas such as nitrogen or argon.
-
Seal the container tightly. For vials, use a cap with a PTFE liner. For flasks, use a ground glass stopper secured with a joint clip.
-
Label the container clearly with the compound name, date received, and storage conditions (e.g., "Store under N₂").
-
Place the sealed container in a cool, dry, and well-ventilated area away from incompatible chemicals.[2]
Protocol 2: Handling and Dispensing for Experiments
-
Preparation: Whenever possible, perform all manipulations in an inert atmosphere glovebox.
-
Inert Atmosphere Transfer: If a glovebox is unavailable, use a Schlenk line or similar inert gas manifold. Place the storage container in a sealable bag or secondary container and flush with inert gas.
-
Weighing: Quickly weigh the required amount of sodium this compound and place it into the reaction vessel, which has been previously flushed with inert gas.
-
Minimize Exposure: Keep the time the solid is exposed to the atmosphere to an absolute minimum.
-
Resealing: Immediately after dispensing, flush the headspace of the main storage container with inert gas before tightly resealing it.
-
Return to Storage: Promptly return the main container to its designated storage location.
Visual Guides
Chemical Pathway: Oxidation of Sodium this compound
The following diagram illustrates the primary oxidation reaction where sodium this compound is converted to sodium methanesulfonate.
Workflow: Proper Handling of Air-Sensitive Reagents
This workflow outlines the critical steps for handling sodium this compound to prevent its degradation.
References
- 1. CAS 20277-69-4: Sodium this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and Kinetics of One-electron Oxidation of this compound and Two-electron Oxidation of Thiols and Disulfides [etd.auburn.edu]
- 5. Sodium this compound | 20277-69-4 [chemicalbook.com]
addressing scale-up challenges for industrial methanesulfinate reactions
Welcome to the technical support center for the industrial scale-up of methanesulfinate reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting issues encountered during process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for sodium this compound? A1: Common industrial methods for synthesizing sodium sulfinates often involve a two-step process starting from the corresponding sulfonyl chlorides.[1] One prevalent method is the reduction of methanesulfonyl chloride using reagents like sodium sulfite (Na₂SO₃) and sodium bicarbonate in water.[2] Another approach utilizes methanesulfonyl chloride and sodium metabisulfite.[3] For some applications, organometallic reagents (like Grignard or organolithium) can be reacted with sulfur dioxide, followed by treatment with a sodium salt.[2]
Q2: What are the main safety concerns when scaling up this compound synthesis? A2: The primary safety concern is managing the reaction exotherm.[4][5] Many sulfonation and sulfination reactions are highly exothermic, and the risk of a thermal runaway increases significantly at scale due to the lower surface-area-to-volume ratio of larger reactors, which reduces heat dissipation efficiency.[4] Handling of corrosive reagents like methanesulfonyl chloride and managing the evolution of gaseous byproducts are also critical safety considerations.
Q3: How do physical parameters change during scale-up and affect the reaction? A3: During scale-up, several physical properties change non-linearly. Key challenges include:
-
Heat Transfer: Heat removal becomes less efficient, potentially leading to hot spots and runaway reactions.[4]
-
Mass Transfer & Mixing: Achieving homogenous mixing is more difficult in large vessels, which can lead to localized concentration gradients, affecting reaction rates, yield, and impurity profiles.[6][7]
-
Reaction Time: Larger volumes take longer to heat and cool, which can impact the overall process time and potentially the stability of reactants or products.
Q4: What are typical impurities in this compound products? A4: Impurities can arise from starting materials, side reactions, or degradation. In reactions involving methanesulfonic acid (MSA) and alcohols like methanol or ethanol, there is a potential for the formation of genotoxic impurities (PGIs) such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[8][9] While the formation of these sulfonate esters from sulfonic acids is thermodynamically unfavorable, it is a regulatory concern.[9][10] Other impurities may include unreacted starting materials, inorganic salts from workup, and byproducts from side reactions like oxidation of the sulfinate.
Troubleshooting Guides
Issue 1: Thermal Runaway or Poor Temperature Control
Question: My reaction temperature is increasing uncontrollably. What are the immediate actions and long-term solutions?
Answer: A runaway reaction is a critical safety event requiring immediate action.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the feed of the limiting reagent (e.g., methanesulfonyl chloride).[4]
-
Enhance Cooling: Maximize the cooling system's efficiency. For example, if using an ice bath, add more ice and salt.[4]
-
Increase Agitation: Ensure vigorous stirring to improve heat dissipation and eliminate localized hot spots.[4]
-
Emergency Quench: If the temperature continues to rise, execute a pre-planned quenching procedure with a suitable agent.
Potential Causes & Long-Term Solutions:
| Cause | Long-Term Solution |
| Reagent Addition Rate Too Fast | The rate of heat generation is exceeding the cooling capacity.[4] Implement a slower, controlled addition using a syringe or metering pump. |
| Inadequate Cooling Capacity | The reactor's cooling system is insufficient for the reaction's exotherm at the current scale.[4] Re-evaluate the cooling system or consider a semi-batch process where the bulk of one reagent is cooled before the slow addition of the other. |
| Poor Mixing | Inefficient stirring creates localized hot spots where the reaction accelerates.[4] Use an overhead mechanical stirrer for viscous mixtures and ensure the agitator design is appropriate for the vessel geometry. |
| Incorrect Scale-Up Factor | A process stable at the lab scale can become uncontrollable when scaled due to the reduced surface-area-to-volume ratio.[4] Re-optimize addition rates and cooling parameters at an intermediate pilot scale before moving to full production. |
Issue 2: Low Yield and Incomplete Conversion
Question: The reaction yield is significantly lower than in the lab-scale experiments. How can I troubleshoot this?
Answer: Low yield upon scale-up is often linked to mass transfer limitations or suboptimal reaction conditions.
| Cause | Troubleshooting Steps & Solutions |
| Mass Transfer Limitation | Poor mixing prevents reactants from interacting effectively.[6] Increase the agitation speed and evaluate the impeller design to ensure proper mixing for the specific reaction phases. For multiphase systems, mass transfer can be the rate-limiting step.[7][11] |
| Incorrect Temperature | Excessively low temperatures can slow the reaction rate, leading to incomplete conversion.[4] Conversely, high temperatures from poor heat control can degrade reactants or products.[4] Profile the reaction temperature accurately and ensure the scaled-up cooling/heating system can maintain the optimal range. |
| Reagent Stoichiometry | Inaccurate charging of reagents due to larger scales can lead to one reactant being limiting. Verify calibration of scales and flow meters. |
| Precipitation of Reactants/Products | Changes in concentration during scale-up may cause materials to precipitate, hindering the reaction. Review the solubility of all components in the reaction solvent at the process temperatures. |
Issue 3: Product Purity Issues & Impurity Formation
Question: I am observing new or higher levels of impurities in my scaled-up batch compared to the lab. What is the cause and how can it be fixed?
Answer: Impurity profiles often change during scale-up due to variations in temperature, concentration, and reaction time.
| Cause | Troubleshooting Steps & Solutions |
| Localized Hot Spots | Inefficient heat removal can lead to thermal excursions that trigger side reactions or product degradation.[4] Improve mixing and cooling efficiency. Consider a staged addition of reagents to better control the exotherm. |
| Prolonged Reaction/Workup Time | Longer processing times at larger scales can allow for the formation of degradation products. Optimize the process to minimize reaction and workup times once the primary conversion is complete. |
| Reaction with Solvents | If using alcohol-based solvents, there is a risk of forming sulfonate ester impurities, which are often genotoxic.[8] Where possible, avoid alcohol solvents during salt formation or conduct a risk assessment to quantify and control these impurities.[9][10] |
| Atmospheric Oxidation | Sulfinates can be susceptible to oxidation to the corresponding sulfonates, especially at elevated temperatures. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Illustrative Effect of Scale-Up Parameters on a this compound Synthesis
(Note: Data is representative and should be confirmed for each specific process)
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Production Scale (2000 L) | Potential Impact of Poor Control |
| Reagent Addition Time | 30 min | 2-3 hours | 4-6 hours | Too fast: Thermal runaway. Too slow: Incomplete reaction, potential degradation. |
| Max. Internal Temp. | 10 °C | 10 °C | 15 °C (Higher due to heat transfer limits) | Increased side products and degradation above the optimal range. |
| Agitator Speed (RPM) | 400 | 150 | 80 | Poor mixing, localized hot spots, lower mass transfer rate. |
| Typical Yield | 95% | 92% | 88% | Lower yield due to mass transfer limitations and side reactions. |
| Key Impurity Level | 0.1% | 0.4% | 0.8% | Higher impurity levels due to longer reaction times and higher local temperatures. |
Experimental Protocols
Key Experiment: Scale-Up of Sodium this compound Synthesis
This protocol outlines the synthesis of sodium this compound from methanesulfonyl chloride and sodium metabisulfite and key considerations for scale-up.[3]
1. Lab-Scale Protocol (100g Scale)
-
Apparatus: 2L four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel.[3]
-
Procedure:
-
Charge the flask with a 35% solution of sodium metabisulfite in water (approx. 326g).[3]
-
Under a nitrogen atmosphere, heat the stirred solution to 60-65°C.[3]
-
Slowly add methanesulfonyl chloride (approx. 90.6g) via the dropping funnel over 1-2 hours. Maintain a slight reflux.[3]
-
During the addition, maintain the pH between 8-9 by adding a sodium hydroxide solution.[3] This is critical to neutralize the HCl byproduct.
-
After the addition is complete, continue stirring at temperature for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture. Add a 50% calcium chloride solution to precipitate sulfate and sulfite byproducts.[3]
-
Filter the mixture. Concentrate the filtrate under reduced pressure until white crystals appear.[3]
-
Cool and add anhydrous ethanol to precipitate the product and remove sodium chloride. Filter, wash the solid with ethanol, and dry under vacuum to yield sodium this compound.[3]
-
2. Scale-Up Considerations & Protocol Adjustments
-
Heat Management: The reaction is exothermic. For a pilot-scale reactor (e.g., 100L), pre-charge the vessel with the sodium metabisulfite solution and ensure the reactor jacket cooling is active and set to a low temperature before starting the methanesulfonyl chloride addition. The addition rate must be significantly slower (e.g., over 4-6 hours) and tied to the internal temperature. An automated control loop that stops the feed if the temperature exceeds a set limit is highly recommended.
-
Mass Transfer: Ensure the pilot reactor's agitation system is sufficient to keep solids suspended and provide good mixing. An overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine) is necessary.
-
Material Handling: Handling larger quantities of methanesulfonyl chloride requires specialized equipment like closed-system transfer lines and scrubbers to handle HCl gas evolution.
-
Workup and Isolation: Filtration and drying equipment must be scaled appropriately. Large-scale filtration can be slow; consider using a filter press or centrifugal filter. Drying in a large-scale vacuum oven requires careful monitoring to prevent overheating of the product.
Visualizations
Logical Workflow: Troubleshooting a Runaway Reaction
Caption: A decision workflow for managing an exothermic runaway reaction event.
Experimental Workflow: General Scale-Up Process
Caption: A generalized workflow for scaling a chemical process from lab to production.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemithon.com [chemithon.com]
- 6. researchgate.net [researchgate.net]
- 7. Scale-up impacts on mass transfer and bioremediation of suspended naphthalene particles in bead mill bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mass transfer limitation: Significance and symbolism [wisdomlib.org]
Technical Support Center: Catalyst Poisoning in Methanesulfinate Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in palladium-catalyzed methanesulfinate reactions, particularly in desulfinative cross-coupling processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common symptoms of catalyst poisoning in my this compound coupling reaction?
A1: The most common symptoms of catalyst poisoning include:
-
Low or no product yield: The reaction fails to proceed to completion or does not start at all.
-
Stalled reaction: The reaction begins but stops before all the starting material is consumed.
-
Formation of palladium black: A fine black precipitate of palladium metal indicates catalyst decomposition.[1]
-
Inconsistent results: Seemingly identical reactions give different yields or reaction times.
-
Formation of side products: An increase in byproducts from reactions like homocoupling or dehalogenation can signal catalyst deactivation.[2]
Q2: What are the likely sources of catalyst poisons in my reaction?
A2: Catalyst poisons can be introduced from various sources:
-
Starting materials: Impurities in the aryl halide or the this compound salt are a primary source. Sulfur-containing impurities are particularly detrimental to palladium catalysts.[1]
-
Solvents: Trace amounts of water, peroxides (in ethers like THF or dioxane), or other reactive impurities in the solvent can deactivate the catalyst.
-
Reagents: The quality of the base is crucial. Some bases can contain impurities or react with the catalyst or solvent.
-
Atmosphere: Inadequate inert atmosphere techniques can allow oxygen to enter the reaction, which can lead to catalyst oxidation and deactivation.
-
The substrate itself: In some cases, the nitrogen or sulfur atoms within a heterocyclic substrate can coordinate to the palladium center, leading to deactivation.[1]
Q3: Can the sulfinate reagent itself contribute to catalyst deactivation?
A3: Yes, while sulfinates are effective coupling partners, they can be involved in pathways that lead to catalyst deactivation. For instance, with pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex can be the resting-state intermediate. The slow loss of SO₂ from this complex can be the turnover-limiting step, effectively slowing down the catalytic cycle.[2][3][4] Additionally, the homocoupling of sulfinate reagents is involved in the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species, a process that if not well-controlled, could potentially lead to the formation of inactive palladium species.[2][3][4]
Q4: How can I regenerate a poisoned palladium catalyst?
A4: Catalyst regeneration is often difficult and may not be practical on a lab scale for homogeneous catalysts. For heterogeneous palladium catalysts (e.g., Pd on carbon), some regeneration methods include:
-
Washing: Washing the catalyst with solvents can sometimes remove reversibly bound poisons.
-
Chemical Treatment: Treatment with specific chemical agents may remove certain poisons. However, this is highly dependent on the nature of the poison and the catalyst.
-
For practical lab-scale reactions, it is often more effective to prevent poisoning in the first place or to use a fresh batch of catalyst.
Q5: Are there catalyst systems that are more resistant to poisoning in sulfinate coupling reactions?
A5: Yes, the choice of ligand plays a critical role in catalyst stability. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can protect the palladium center from coordination by poisons and can prevent the formation of inactive palladium dimers or aggregates.[1] These ligands can also accelerate the desired catalytic steps, minimizing the time the catalyst is vulnerable to deactivation.
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is a primary indicator of significant catalyst poisoning. Follow this guide to diagnose and resolve the issue.
Troubleshooting Workflow for Low/No Yield
Caption: A decision tree to troubleshoot low or no product yield.
Quantitative Data Summary: Impact of Common Impurities on Yield
| Impurity | Potential Source | Typical Concentration | Impact on Yield | Recommended Action |
| Water | Solvents, reagents, glassware | > 50 ppm | Significant decrease | Use anhydrous solvents, dry glassware and reagents thoroughly. |
| Oxygen | Leaks in the reaction setup | > 10 ppm | Rapid catalyst deactivation | Degas solvents, use a robust inert gas setup. |
| Sulfur Compounds | Starting materials, reagents | ppm levels | Severe poisoning | Purify starting materials, use high-purity reagents. |
| Other Halides | Impurities in aryl halide | > 1% | Can interfere with the reaction | Purify the aryl halide. |
Problem 2: Reaction Stalls Before Completion
A stalling reaction suggests a slower deactivation process.
Troubleshooting Workflow for Stalled Reactions
Caption: A workflow for troubleshooting stalled reactions.
Experimental Protocols
Protocol 1: Diagnosing Catalyst Poisoning by a Suspected Impurity
This protocol helps determine if a starting material contains a catalyst poison.
Experimental Workflow for Diagnosing Poisoning
Caption: Workflow for diagnosing poisoning from a specific reagent.
Methodology:
-
Reaction Setup: Prepare three identical small-scale reactions in parallel under a strict inert atmosphere.
-
Reaction 1 (Control): Use starting materials and reagents of the highest known purity.
-
Reaction 2 (Test A): Use the suspect batch of aryl halide with all other reagents being of high purity.
-
Reaction 3 (Test B): Use the suspect batch of this compound with all other reagents being of high purity.
-
-
Monitoring: Take aliquots from each reaction at regular time intervals and quench them. Analyze the conversion to product by a suitable method (e.g., LC-MS or GC-MS with an internal standard).
-
Analysis: Plot the percentage conversion versus time for all three reactions.
-
If Reaction 2 or 3 shows a significantly lower rate of conversion or stalls compared to the control, it indicates that the respective suspect reagent batch contains a catalyst poison.
-
Data Presentation: Example Diagnostic Results
| Time (hours) | Control (% Conversion) | Test A (Suspect Aryl Halide) (% Conversion) | Test B (Suspect Sulfinate) (% Conversion) |
| 1 | 45 | 10 | 42 |
| 2 | 85 | 15 | 82 |
| 4 | 98 | 15 | 95 |
| 8 | >99 | 16 | >99 |
In this example, the data strongly suggests that the aryl halide batch used in Test A is the source of the catalyst poison.
Protocol 2: General Desulfinative Cross-Coupling Reaction
This protocol provides a robust starting point for palladium-catalyzed desulfinative cross-coupling of an aryl bromide with a this compound salt.
Reaction Scheme
Caption: General scheme for desulfinative cross-coupling.
Methodology:
-
Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), sodium this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 4. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Methanesulfinate and Triflinate Reagents in Radical Alkylation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the introduction of methyl and trifluoromethyl groups into organic molecules is a cornerstone of drug discovery and development. These small alkyl groups can profoundly influence a molecule's pharmacological properties, including its potency, metabolic stability, and lipophilicity. This guide provides an objective comparison of two key reagents employed in radical alkylation reactions: sodium methanesulfinate (CH₃SO₂Na) and its fluorinated counterpart, sodium trifluorothis compound (CF₃SO₂Na), commonly known as the Langlois reagent. We will delve into their performance, supported by experimental data, and explore more effective alternatives that have emerged in recent years.
Executive Summary
While structurally similar, sodium this compound and sodium triflinate exhibit dramatically different performance in radical C-H functionalization reactions. Sodium triflinate is a robust and widely used reagent for the trifluoromethylation of a broad range of substrates. In stark contrast, sodium this compound is largely ineffective for analogous methylation reactions, typically resulting in very low yields. This disparity has spurred the development of more potent alkylating agents, notably zinc-based sulfinate reagents, which offer significantly improved reactivity and yields.
Performance Comparison: A Tale of Two Sulfinates
The primary application of both reagents in this context is as precursors to their respective radical species (•CH₃ and •CF₃) upon oxidation. These radicals can then engage in C-H functionalization of aromatic and heteroaromatic compounds. However, their efficacy is far from equal.
Sodium Trifluorothis compound (Langlois Reagent): The Gold Standard for Trifluoromethylation
Sodium triflinate is a commercially available, stable, and easy-to-handle solid that has become a go-to reagent for introducing the trifluoromethyl group.[1][2] Under oxidative conditions, typically employing an oxidant like tert-butyl hydroperoxide (tBuOOH) or potassium persulfate (K₂S₂O₈), it efficiently generates the trifluoromethyl radical (•CF₃).[1] This radical readily participates in the trifluoromethylation of a wide variety of substrates, including electron-rich arenes and heterocycles, often with good to excellent yields.[1]
Sodium this compound: A Less Effective Counterpart for Methylation
In theory, sodium this compound should serve as a source for the methyl radical (•CH₃) under similar oxidative conditions. However, in practice, it has proven to be a poor reagent for the C-H methylation of heterocycles, affording products in very low yields.[3] For instance, in the attempted methylation of caffeine, sodium this compound provides only trace amounts of the desired product, even with the use of additives like Fe²⁺ salts.[3]
This low reactivity has been a significant driver for the development of alternative methylation reagents.
Quantitative Data Summary
The following tables summarize the key properties and comparative performance of sodium this compound and sodium triflinate, along with notable alternatives.
Table 1: Physical and Chemical Properties
| Property | Sodium this compound | Sodium Trifluorothis compound (Langlois Reagent) |
| Chemical Formula | CH₃SO₂Na | CF₃SO₂Na |
| Molecular Weight | 102.09 g/mol | 156.06 g/mol [4] |
| Appearance | White to light beige powder | White solid[1] |
| Melting Point | 222-226 °C (decomposes) | >300 °C[1] |
| Solubility | Soluble in water | Soluble in water; slightly soluble in polar organic solvents[1] |
| Stability | Air and moisture sensitive | Bench-stable solid[1] |
Table 2: Comparative Performance in C-H Alkylation of Heterocycles
| Reagent | Substrate | Radical Source | Oxidant/Conditions | Yield | Reference |
| Sodium this compound | Caffeine | •CH₃ | tBuOOH, FeSO₄ | Very low | [3] |
| Sodium Triflinate | Caffeine | •CF₃ | tBuOOH, H₂O/CH₂Cl₂ | 71% | [5] |
| Sodium Triflinate | Pentoxifylline | •CF₃ | tBuOOH, H₂O/CH₂Cl₂ | 47% | [5] |
The Rise of Superior Alternatives: Baran Reagents
The inefficiency of sodium this compound and the desire for even more robust trifluoromethylation methods have led to the development of zinc-based sulfinate reagents, often referred to as Baran reagents. These reagents demonstrate significantly enhanced reactivity.[2][5]
-
Zinc Bis(phenylsulfonylthis compound) (PSMS): This reagent, developed by the Baran group, is a highly effective source for a (phenylsulfonyl)methyl radical. This radical readily adds to heterocycles, and the resulting intermediate can be easily isolated and subsequently desulfonylated to afford the methylated product in high yield.[3] This two-step approach overcomes the low reactivity and purification challenges associated with direct methylation using sodium this compound.
-
Zinc Trifluorothis compound (TFMS): The zinc analog of the Langlois reagent, TFMS, has been shown to be superior in both stability and reactivity for the trifluoromethylation of certain heterocycles.[5] For example, in the trifluoromethylation of pentoxifylline, TFMS provides a 79% yield in 3 hours at room temperature, a significant improvement over the 47% yield obtained with sodium triflinate over 48 hours.[5]
Table 3: Performance of Alternative Zinc Sulfinate Reagents
| Reagent | Substrate | Radical Source | Oxidant/Conditions | Yield | Reference |
| Zinc Bis(phenylsulfonylthis compound) (PSMS) | Caffeine | •CH₂(SO₂Ph) | tBuOOH, PhCF₃/H₂O | 85% (of sulfonylated intermediate) | [3] |
| Zinc Trifluorothis compound (TFMS) | Pentoxifylline | •CF₃ | tBuOOH, H₂O/CH₂Cl₂ | 79% | [5] |
Experimental Protocols
General Procedure for Trifluoromethylation of Heteroarenes using Sodium Triflinate (Langlois Reagent)
This protocol is a general representation of the conditions often employed for the radical trifluoromethylation of heteroarenes.
-
Materials:
-
Heteroaromatic substrate (1.0 equiv)
-
Sodium trifluorothis compound (CF₃SO₂Na) (2.0 - 4.0 equiv)
-
tert-Butyl hydroperoxide (tBuOOH, 70% in water) (4.0 - 6.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
-
Procedure:
-
To a stirred biphasic solution of the heteroaromatic substrate in CH₂Cl₂ and water (typically a 2:1 to 5:1 ratio), add sodium trifluorothis compound.
-
To this mixture, add tert-butyl hydroperoxide dropwise at room temperature.
-
Stir the reaction vigorously at room temperature for 12-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the trifluoromethylated product.
-
Protocol for Attempted C-H Methylation of Caffeine using Sodium this compound
This protocol illustrates the conditions under which sodium this compound has been shown to be ineffective.
-
Materials:
-
Caffeine (1.0 equiv)
-
Sodium this compound (CH₃SO₂Na) (2.0 equiv)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.1 equiv)
-
tert-Butyl hydroperoxide (tBuOOH, 70% in water) (4.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
-
Procedure:
-
Dissolve caffeine, sodium this compound, and iron(II) sulfate heptahydrate in a mixture of DMSO and water.
-
Add tert-butyl hydroperoxide to the solution.
-
Stir the reaction at room temperature.
-
Analysis of the reaction mixture by techniques such as NMR spectroscopy or LC-MS is expected to show very low conversion to the methylated product.[3]
-
Visualizing the Reaction Pathways
The following diagrams illustrate the general radical initiation and propagation steps for both trifluoromethylation and the less efficient methylation.
Caption: General workflow for radical trifluoromethylation using sodium triflinate.
References
- 1. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109836424B - Method for preparing caffeine by methylation of environment-friendly theophylline sodium salt - Google Patents [patents.google.com]
- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Synthetic Route Utilizing Sodium Methanesulfinate
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern organic synthesis is continually evolving, with a strong emphasis on the development of robust, efficient, and safer chemical transformations. In this context, sodium methanesulfinate (CH₃SO₂Na) has emerged as a versatile and advantageous reagent, offering a compelling alternative to traditional methods for the introduction of sulfonyl functionalities into organic molecules. This guide provides an objective comparison of synthetic routes using sodium this compound against conventional methods, supported by experimental data and detailed protocols.
Advantages of Sodium this compound over Traditional Reagents
Historically, the synthesis of sulfonyl-containing compounds has heavily relied on the use of sulfonyl chlorides (RSO₂Cl). While effective, these reagents present several challenges. In contrast, sodium sulfinates, including sodium this compound, are generally odorless, non-volatile, and stable solids that are easier and safer to handle.[1] They are also less sensitive to moisture, which simplifies reaction setup and improves reproducibility.[1] Furthermore, the use of sodium sulfinates often allows for milder reaction conditions and demonstrates greater functional group tolerance, a significant advantage in the synthesis of complex molecules.[1]
Comparative Analysis of Synthetic Applications
This section details the application of sodium this compound in the synthesis of key structural motifs and compares its performance with alternative synthetic routes.
Synthesis of β-Keto Sulfones
β-Keto sulfones are valuable synthetic intermediates. The traditional approach often involves the use of sulfonyl chlorides. A novel, one-pot synthesis using sodium sulfinates provides a more efficient and environmentally friendly alternative.[2]
Table 1: Comparison of Reagents for β-Keto Sulfone Synthesis
| Feature | Sodium this compound Route | Sulfonyl Chloride Route |
| Starting Materials | Styrenes, NBS, Sodium this compound | Aromatic Alkenes, Sulfonyl Chlorides, TBHP, Et₃N |
| Reaction Conditions | Sonication, 55°C, in water | 45°C, in 1,2-dichloroethane (DCE) |
| Yield | Good to excellent (up to 93%)[2] | Moderate to high[3] |
| Advantages | Transition-metal-free, co-oxidant-free, green solvent (water)[2] | Readily available starting materials[3] |
| Disadvantages | May not be suitable for all substituted styrenes. | Requires an organic solvent and peroxide oxidant.[3] |
Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry. The use of sodium this compound provides a mild and efficient method for their preparation, avoiding the often harsh conditions associated with sulfonyl chlorides.[4]
Table 2: Comparison of Reagents for Sulfonamide Synthesis
| Feature | Sodium this compound Route | Conventional Route (Sulfonyl Chlorides) |
| Starting Materials | Amines, Sodium this compound, NH₄I | Amines, Sulfonyl Chlorides |
| Reaction Conditions | 80°C in CH₃CN[5][6] | Often requires a base (e.g., pyridine) and can be exothermic. |
| Yield | Moderate to excellent[5][6] | Generally high, but can be substrate-dependent. |
| Advantages | Tolerates a wide range of functional groups, avoids unstable sulfonyl chlorides.[5][6] | Well-established, widely used method. |
| Disadvantages | Requires a mediator (NH₄I).[5][6] | Sulfonyl chlorides can be unstable and difficult to handle.[4] |
Synthesis of Vinyl Sulfones
Vinyl sulfones are important building blocks in organic synthesis. A catalyst-free method using sodium this compound and dibromides offers a simple and economical route.[7]
Table 3: Comparison of Reagents for Vinyl Sulfone Synthesis
| Feature | Sodium this compound Route | Traditional Routes |
| Starting Materials | Sodium this compound, Dibromides | β-hydroxyethyl sulfones (pyrolysis), vinyl sulfides (oxidation) |
| Reaction Conditions | 80°C in DMF, catalyst-free[7] | High temperatures for pyrolysis, use of potentially toxic intermediates.[8] |
| Yield | Good[7] | Variable. |
| Advantages | Economical, catalyst-free, environmentally friendly.[7] | Established methods. |
| Disadvantages | Requires the use of dibromides.[7] | Can involve harsh conditions and hazardous materials.[8] |
Radical Trifluoromethylation
Sodium trifluorothis compound, also known as the Langlois reagent, is a key player in radical trifluoromethylation, a critical transformation in medicinal chemistry.[9][10][11]
Table 4: Comparison of Reagents for Trifluoromethylation of 4-tert-butylpyridine
| Reagent | Conditions | Yield (%) | Reference |
| Langlois Reagent | tBuOOH, CH₂Cl₂/H₂O | 75 | [9] |
| Togni Reagent I | (photoredox catalysis) | Low to no yield | [9] |
| Umemoto Reagent | (photoredox catalysis) | Low to no yield | [9] |
Note: Yields are highly substrate and condition dependent. The data presented is for comparative purposes based on reported examples.[9]
Experimental Protocols
General Procedure for the Synthesis of β-Keto Sulfones using Sodium this compound
In a reaction vessel, styrene (1 mmol), N-bromosuccinimide (NBS) (1.2 mmol), and sodium this compound (2 mmol) are combined in water (5 mL). The mixture is subjected to sonication at 55°C for 5 hours. After completion of the reaction, the product is isolated and purified using standard techniques.[2]
General Procedure for the Synthesis of Sulfonamides using Sodium this compound
To a solution of an amine (0.3 mmol) in acetonitrile (2 mL) is added sodium this compound (0.2 mmol) and ammonium iodide (NH₄I) (0.2 mmol). The reaction mixture is stirred at 80°C for 12 hours. Upon completion, the mixture is cooled, washed with saturated NaCl solution, and the crude product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography.[5][6]
General Procedure for the Synthesis of Vinyl Sulfones using Sodium this compound
A mixture of sodium this compound and a dibromide is heated in N,N-dimethylformamide (DMF) at 80°C. The reaction proceeds without the need for a catalyst. After the reaction is complete, the vinyl sulfone product is isolated and purified.[7]
General Procedure for C-H Trifluoromethylation of an Arene with Langlois Reagent
To a biphasic mixture of the arene (e.g., 4-tert-butylpyridine) (1.0 mmol) in dichloromethane (5 mL) and water (2 mL), add the Langlois reagent (sodium trifluorothis compound) (3.0 mmol). Add tert-butyl hydroperoxide (tBuOOH) (5.0 mmol) to the vigorously stirred mixture. The reaction is stirred at room temperature for 12-24 hours. The organic layer is then separated, washed, dried, and concentrated. The final product is purified by column chromatography.[9]
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the synthetic routes discussed.
Caption: Workflow for the synthesis of β-keto sulfones.
Caption: Workflow for the synthesis of sulfonamides.
Caption: Workflow for radical trifluoromethylation.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. lppcollegerisod.ac.in [lppcollegerisod.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 8. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 11. Reagent of the month – November - Langlois reagent [sigutlabs.com]
Spectroscopic Comparison: Methanesulfinate vs. Benzenesulfinate
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of aliphatic and aromatic sulfinates.
This guide provides a comprehensive comparison of the spectroscopic properties of sodium methanesulfinate, a simple aliphatic sulfinate, and sodium benzenesulfinate, a representative aromatic sulfinate. Understanding the differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This document presents quantitative data in clear tabular formats, details the experimental protocols for data acquisition, and provides visual aids to conceptualize the structural and spectroscopic distinctions.
At a Glance: Key Spectroscopic Differences
The primary structural difference between this compound (CH₃SO₂⁻) and benzenesulfinate (C₆H₅SO₂⁻) lies in the organic residue attached to the sulfinate group: a methyl group versus a phenyl group. This fundamental distinction gives rise to markedly different spectroscopic fingerprints.
| Spectroscopic Technique | This compound (Aliphatic) | Benzenesulfinate (Aromatic) |
| ¹H NMR | A single sharp singlet for the methyl protons. | A complex multiplet pattern in the aromatic region. |
| ¹³C NMR | A single resonance for the methyl carbon. | Multiple resonances for the aromatic carbons. |
| IR & Raman | Characteristic C-H stretching and bending vibrations of an aliphatic methyl group. | Characteristic C-H and C=C stretching and bending vibrations of an aromatic ring. |
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from NMR, IR, and Raman spectroscopy for sodium this compound and sodium benzenesulfinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Sodium this compound | ~2.6 | Singlet | -CH₃ |
| Sodium Benzenesulfinate | ~7.4 - 7.8 | Multiplet | Aromatic protons |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Sodium this compound | ~45 | -CH₃ |
| Sodium Benzenesulfinate | ~125, 129, 131, 148 | Aromatic carbons |
Vibrational Spectroscopy
Table 3: Key IR and Raman Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Sodium this compound | Sodium Benzenesulfinate |
| SO₂ Asymmetric Stretch | ~1040 | ~1030 |
| SO₂ Symmetric Stretch | ~980 | ~995 |
| C-S Stretch | ~780 | ~750 |
| Aliphatic C-H Stretch | ~2900-3000 | - |
| Aromatic C-H Stretch | - | ~3000-3100 |
| Aromatic C=C Stretch | - | ~1440-1600 |
| Methyl Bending | ~1300-1450 | - |
| Aromatic Ring Bending | - | ~690, 750 |
Experimental Protocols
Detailed methodologies for the synthesis of the sulfinate salts and the acquisition of spectroscopic data are provided below.
Synthesis of Sodium this compound
A common method for the preparation of sodium this compound involves the reduction of methanesulfonyl chloride.
-
Reaction Setup: A round-bottom flask is charged with a solution of sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in water.
-
Addition of Reactant: Methanesulfonyl chloride is added dropwise to the stirred solution at a controlled temperature, typically between 70-80°C.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, the water is evaporated. Ethanol is added to the residue, and the mixture is heated and then cooled to precipitate the inorganic salts. The mixture is filtered, and the filtrate is concentrated to yield sodium this compound as a white solid.
Synthesis of Sodium Benzenesulfinate
Sodium benzenesulfinate can be synthesized by the reduction of benzenesulfonyl chloride.[1]
-
Reaction Setup: Benzenesulfonyl chloride is dissolved in water in a round-bottom flask.[1]
-
Addition of Reagents: Sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) are added to the solution.[1]
-
Reflux: The reaction mixture is heated to reflux for approximately 3 hours.[1]
-
Isolation and Purification: The water is removed by evaporation, and ethanol is added to the residue. The suspension is heated, cooled, and filtered. The crude product can be recrystallized from ethanol to yield pure sodium benzenesulfinate.[1]
Spectroscopic Analysis Protocols
The following are generalized protocols for the spectroscopic analysis of sulfinate samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the sulfinate salt is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Instrument Parameters (¹H NMR): A 400 MHz or higher field spectrometer is used. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
Instrument Parameters (¹³C NMR): A 100 MHz or higher field spectrometer is used. Proton-decoupled spectra are acquired with a 45° pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, a small amount of the sulfinate is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the ATR crystal.
-
Instrument Parameters: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27, is used.[2] Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.
Raman Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or on a microscope slide.
-
Instrument Parameters: A FT-Raman spectrometer, such as a Bruker MultiRAM, equipped with a laser source (e.g., 1064 nm Nd:YAG) is used.[2] The laser power is adjusted to avoid sample decomposition.
-
Data Acquisition: Spectra are collected over a Stokes shift range of approximately 3500 to 100 cm⁻¹. Multiple scans are accumulated to improve the signal-to-noise ratio.
Visualizing the Comparison
The following diagrams illustrate the structural differences and a generalized workflow for the comparison of this compound and benzenesulfinate.
Caption: Structural differences and their corresponding NMR signatures.
Caption: Generalized workflow for synthesis and spectroscopic comparison.
References
Performance Analysis of Methanesulfinate Salts in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount in chemical synthesis, directly impacting reaction efficiency, yield, and selectivity. Methanesulfinate salts, particularly those of sodium, lithium, potassium, and zinc, have emerged as versatile reagents and catalysts in a variety of organic transformations. Their utility is most prominent in radical reactions and cross-coupling processes for the formation of sulfones and other sulfur-containing compounds. This guide provides a comparative analysis of the performance of these this compound salts, supported by available experimental data and detailed methodologies.
Comparative Performance of this compound Salts
The catalytic activity of this compound salts is significantly influenced by the nature of the metal cation. The cation can affect the solubility of the salt, the Lewis acidity of the reaction medium, and the stabilization of intermediates in the catalytic cycle. While direct, side-by-side quantitative comparisons under identical conditions are sparse in the literature, a qualitative and example-based comparison can be constructed from existing research.
General Trends and Observations:
-
Sodium this compound (NaSO₂CH₃): This is the most commonly used and extensively studied this compound salt due to its stability, affordability, and ease of handling. It is a key precursor for generating the methanesulfonyl radical (CH₃SO₂•) in various addition and substitution reactions.[1][2] In many copper-catalyzed cross-coupling reactions, sodium this compound has proven to be an effective sulfonylating agent.[2][3] However, in some instances, it has been reported to give lower yields compared to its aromatic counterparts, sodium arylsulfinates.[2]
-
Lithium this compound (LiSO₂CH₃): Lithium salts often exhibit different solubility profiles in organic solvents compared to their sodium and potassium counterparts. The smaller and harder lithium cation can coordinate more strongly with reactants and solvents, potentially influencing the reaction pathway and selectivity. In a study on the vibrational spectroscopy of methanesulfonate salts (a related class of compounds), it was observed that the lithium salt exhibits a bonding interaction, in contrast to the purely ionic nature of the potassium salt, which could imply a greater covalent character in its interactions during a reaction.[4][5]
-
Potassium this compound (KSO₂CH₃): Potassium salts are generally more ionic in character than lithium and sodium salts. Potassium methanesulfonate has been utilized as a co-catalyst in certain organic reactions.[6] The larger, softer potassium cation may lead to different catalytic activity and selectivity compared to the smaller alkali metal ions.
-
Zinc this compound (Zn(SO₂CH₃)₂): Zinc, as a divalent cation, introduces a higher charge density and stronger Lewis acidity compared to the alkali metals. Zinc-based catalysts, including those with methanesulfonic acid ligands, have demonstrated high efficacy in specific reactions like acetylene hydration.[7] The Lewis acidic nature of the Zn²⁺ ion can play a crucial role in activating substrates and promoting the catalytic cycle.
Quantitative Data Presentation
| Metal Salt | Catalyst System | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sodium this compound | CuI (10 mol%) | Alkenyl Halide + NaSO₂CH₃ | DMSO | 100 | 12 | 61-73 | [6] |
| Sodium this compound | CuBr₂ (2 mol%) | O-benzoyl hydroxylamine + NaSO₂CH₃ | MeCN | RT | 12 | High | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound salts in catalysis.
Protocol 1: Copper-Catalyzed Synthesis of Vinyl Sulfones using Sodium this compound
This protocol is adapted from studies on the copper-catalyzed sulfonylation of vinyl halides.
Materials:
-
Vinyl halide (1.0 mmol)
-
Sodium this compound (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
To a dry round-bottom flask equipped with a stir bar and a condenser, add the vinyl halide (1.0 mmol), sodium this compound (1.2 mmol), and copper(I) iodide (0.1 mmol).
-
Add dimethyl sulfoxide (5 mL) to the flask.
-
The reaction mixture is stirred and heated to 100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired vinyl sulfone.
Protocol 2: General Procedure for Evaluating Catalytic Performance
This protocol provides a general workflow for comparing the catalytic performance of different this compound salts.
Materials:
-
Substrate A (1.0 mmol)
-
Substrate B (1.2 mmol)
-
This compound salt (Sodium, Lithium, Potassium, or Zinc salt) (as required by the specific reaction, e.g., 1.2 mmol for monovalent salts, 0.6 mmol for divalent zinc salt)
-
Catalyst (e.g., transition metal salt, 1-10 mol%)
-
Ligand (if required)
-
Solvent
-
Internal standard (for GC or NMR analysis)
-
Reaction vessels (e.g., vials or flasks)
-
Stirring plate and stir bars
-
Heating block or oil bath
Procedure:
-
Set up a parallel reaction array with identical reaction vessels.
-
In each vessel, place a stir bar and the appropriate this compound salt.
-
Add the catalyst and ligand (if applicable) to each vessel.
-
Prepare a stock solution of Substrate A, Substrate B, and the internal standard in the chosen solvent.
-
Add the stock solution to each reaction vessel to initiate the reactions simultaneously.
-
Place the vessels on the stirring plate and heat to the desired temperature.
-
At specified time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a quenching agent or cooling rapidly).
-
Analyze the aliquots by a suitable analytical technique (e.g., GC, HPLC, or ¹H NMR) to determine the conversion of the starting material and the yield of the product by comparing the peak areas with that of the internal standard.
-
Plot the yield versus time for each this compound salt to compare their catalytic activity.
Visualizations
Catalytic Cycle for Copper-Catalyzed Sulfonylation
Caption: A simplified catalytic cycle for copper-catalyzed cross-coupling of an organic halide (R-X) with a this compound salt.
Experimental Workflow for Catalyst Comparison
Caption: A flowchart illustrating the experimental workflow for comparing the performance of different this compound salt catalysts.
Logical Relationship of Cation Properties and Catalytic Performance
Caption: A diagram showing the relationship between cation properties and the overall catalytic performance of this compound salts.
References
- 1. Li vs Na: Divergent Reaction Patterns between Organolithium and Organosodium Complexes and Ligand-Catalyzed Ketone/Aldehyde Methylenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyloxythis compound as a sulfoxylate equivalent for the modular synthesis of sulfones and sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Iron-Mediated Homogeneous ICAR ATRP of Methyl Methacrylate under ppm Level Organometallic Catalyst Iron(III) Acetylacetonate [mdpi.com]
- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Unraveling Methanesulfinate Reactivity: A Comparative Guide to Reaction Mechanisms
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of key chemical synthons is paramount. Methanesulfinate, a versatile sulfur-containing functional group, has emerged as a valuable building block in organic synthesis. Its reactivity, however, can be nuanced, proceeding through different pathways depending on the reaction conditions. This guide provides a comparative analysis of proposed radical and nucleophilic reaction mechanisms for this compound, supported by experimental data to aid in reaction design and optimization.
This publication delves into the mechanistic dichotomy of this compound reactions, focusing on the formation of carbon-sulfur bonds, a cornerstone of many pharmaceutical and agrochemical compounds. By presenting clear experimental evidence and detailed protocols, this guide aims to provide a foundational understanding for researchers navigating the complexities of organosulfur chemistry.
Mechanistic Cross-Validation: Radical vs. Nucleophilic Pathways
The reactivity of this compound can be broadly categorized into two primary mechanistic pathways: a radical pathway and a nucleophilic pathway. The prevailing mechanism is often dictated by the specific reagents, solvents, and initiators employed in the reaction. Below, we compare these two pathways for a representative C-S bond formation reaction: the synthesis of sulfones.
Table 1: Comparison of Proposed Reaction Mechanisms for Sulfone Synthesis from this compound
| Feature | Radical Pathway | Nucleophilic Pathway |
| Initiation | Single-electron transfer (SET) from a photocatalyst, metal catalyst, or radical initiator (e.g., peroxide). | Protonation of an alcohol or activation of a leaving group on the electrophile. |
| Key Intermediate | Methanesulfonyl radical (CH₃SO₂•). | This compound anion (CH₃SO₂⁻) acting as a nucleophile. |
| Reaction Partner | Alkenes, alkynes, or aryl halides. | Alkyl halides, epoxides, or other electrophiles. |
| Solvent Effects | Less dependent on solvent polarity. | Favored by polar aprotic solvents that solvate the counter-ion but not the nucleophile. |
| Inhibition | Can be quenched by radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). | Not significantly affected by radical scavengers. |
| Stereochemistry | Often leads to a mixture of stereoisomers due to the planar nature of the radical intermediate. | Proceeds with inversion of configuration at the electrophilic center (Sₙ2 mechanism). |
Experimental Evidence and Protocols
The elucidation of these reaction mechanisms relies on a variety of experimental techniques designed to probe the nature of the reactive intermediates and the factors that influence the reaction course.
Radical Pathway Investigation
A common method to probe for a radical mechanism is the use of radical scavengers. The inhibition or complete suppression of a reaction in the presence of a known radical trap provides strong evidence for the involvement of radical intermediates.
Experimental Protocol: Radical Scavenging Experiment
-
Reaction Setup: In a standard reaction vessel, combine the alkene (1.0 mmol), sodium this compound (1.2 mmol), and the chosen photocatalyst (e.g., Ru(bpy)₃Cl₂ at 1 mol%) in a suitable solvent (e.g., 5 mL of degassed acetonitrile).
-
Control Reaction: Run the reaction under standard conditions (e.g., irradiation with visible light at room temperature for 24 hours) to establish a baseline yield of the sulfone product.
-
Scavenging Reaction: Set up an identical reaction, but add a radical scavenger, such as TEMPO (1.5 mmol), to the reaction mixture before initiating the reaction.
-
Analysis: After the same reaction time, analyze the product yields from both reactions using gas chromatography (GC) or high-performance liquid chromatography (HPLC). A significant decrease or absence of the product in the scavenging reaction indicates a radical pathway.[1]
Nucleophilic Pathway Investigation
For nucleophilic substitution reactions, mechanistic studies often involve kinetic analysis and stereochemical probes. The Sₙ2 mechanism, a common nucleophilic pathway for this compound, is characterized by second-order kinetics and inversion of stereochemistry at the reaction center.
Experimental Protocol: Stereochemical Analysis of Nucleophilic Substitution
-
Substrate Selection: Choose a chiral electrophile with a known stereochemistry, for example, (R)-2-octyl tosylate.
-
Reaction: React the chiral electrophile (1.0 mmol) with sodium this compound (1.2 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) at a controlled temperature (e.g., 60 °C).
-
Product Isolation and Analysis: After the reaction is complete, isolate the resulting sulfone product. Determine its stereochemistry using a suitable analytical technique, such as polarimetry or chiral HPLC.
Visualizing the Reaction Pathways
To further clarify the distinct steps involved in each mechanism, the following diagrams illustrate the proposed signaling pathways.
Caption: Proposed radical pathway for sulfone synthesis.
References
A Comparative Study: Methanesulfinate vs. Bis(triflyl)methane for the Modern Researcher
For Immediate Release
In the dynamic landscape of chemical synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and precision. This guide presents a comprehensive comparative study of two versatile chemical entities: methanesulfinate and bis(triflyl)methane. While both are sulfur-containing compounds, their distinct properties render them suitable for a diverse range of applications, from serving as a nucleophile and radical precursor to acting as a powerful superacid catalyst.
This document provides researchers, scientists, and drug development professionals with a detailed analysis of their chemical properties, reactivity, and applications, supported by experimental data and protocols.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear and concise comparison, the following tables summarize the key quantitative data for this compound and bis(triflyl)methane.
| Property | This compound (from Methanesulfinic Acid) | Bis(triflyl)methane |
| Chemical Formula | CH₃SO₂⁻ | CH₂(SO₂CF₃)₂ |
| Molecular Weight | 79.10 g/mol (anion) | 282.17 g/mol |
| pKa of Conjugate Acid | ~2.3 (Methanesulfinic Acid)[1][2] | -14 (in MeCN), considered a superacid[3] |
| Appearance of Sodium Salt/Acid | White solid (Sodium this compound)[4][5] | White to off-white solid[6][7] |
| Primary Reactive Nature | Nucleophilic and radical precursor[8][9] | Brønsted superacid, catalyst, precursor to a non-coordinating anion[10] |
| Application | This compound | Bis(triflyl)methane |
| As a Nucleophile | Good nucleophile for Sₙ2 reactions.[11] | Not applicable (it is an acid). The conjugate base is a very poor nucleophile. |
| As a Radical Precursor | Readily forms methanesulfonyl radical (CH₃SO₂•) upon oxidation.[8][12] | Not typically used as a radical precursor. |
| As a Catalyst | Not typically used as a catalyst. | Potent Brønsted acid catalyst for various organic transformations, including Friedel-Crafts reactions.[13] |
| Leaving Group Ability of Conjugate Base | Poor leaving group. | Excellent leaving group (bis(triflyl)methanide). |
Experimental Protocols
Detailed methodologies for the synthesis and application of both compounds are crucial for reproducibility and comparative analysis.
Synthesis of Sodium this compound
This protocol describes the synthesis of sodium this compound from methanesulfonyl chloride and sodium metabisulfite.[4]
Materials:
-
Methanesulfonyl chloride
-
Sodium metabisulfite solution (35% w/w)
-
Sodium hydroxide solution
-
Calcium chloride solution (50% w/w)
-
Anhydrous ethanol
-
Four-necked flask with thermometer, stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
To a four-necked flask, add 326 g of a 35% (w/w) solution of sodium metabisulfite.
-
Under a nitrogen atmosphere, stir the solution and heat to 60-65 °C.
-
Slowly add 90.6 g of methanesulfonyl chloride, maintaining a gentle reflux.
-
Control the pH of the reaction mixture between 8 and 9 using a sodium hydroxide solution.
-
After the reflux of methanesulfonyl chloride ceases, add a 50% (w/w) solution of calcium chloride and stir for 10 minutes to precipitate calcium sulfate and calcium bisulfite.
-
Filter the solution to obtain a clear sulfonation liquid.
-
Concentrate the filtrate under reduced pressure until white crystals appear.
-
Cool the mixture and add anhydrous ethanol to precipitate sodium chloride.
-
Filter to remove the sodium chloride and evaporate the solvent from the filtrate to obtain the crude sodium this compound.
-
The crude product can be further purified by recrystallization.
Synthesis of Bis(triflyl)methane
This protocol outlines a method for the synthesis of bis[(trifluoromethyl)sulfonyl]methane.
Materials:
-
Sodium trifluorothis compound
-
Methylmagnesium bromide
-
Tetrabutylammonium iodide
-
Propionitrile (or other suitable organic solvent)
-
Diethyl ether
-
tert-Butyllithium
-
Trifluoromethanesulfonic anhydride
-
Inert gas (e.g., Argon or Nitrogen)
-
Reactor with heating, cooling, and stirring capabilities
Procedure:
-
Under an inert atmosphere, add 0.1 mol of sodium trifluorothis compound, 0.17 mol of methylmagnesium bromide, and 0.017 mol of tetrabutylammonium iodide to 600 mL of propionitrile.
-
Heat the mixture under reflux with stirring for 10 hours.
-
Cool the reaction mixture to room temperature and filter.
-
To the filtrate, add diethyl ether.
-
Cool the solution to -25 °C and add 0.23 mol of tert-butyllithium followed by 0.12 mol of trifluoromethanesulfonic anhydride.
-
Stir the mixture for 25 minutes at -25 °C, then allow it to warm to 35 °C and stir for another 25 minutes.
-
The reaction mixture is then washed, dried, filtered, and concentrated to yield bis[(trifluoromethyl)sulfonyl]methane.
Comparative Application: Friedel-Crafts Acylation
This protocol provides a general procedure for a Friedel-Crafts acylation reaction where a superacid catalyst like bis(triflyl)methane could be employed and compared against other catalysts.[4]
Materials:
-
Aromatic substrate (e.g., Anisole)
-
Acylating agent (e.g., Acetic anhydride or Acetyl chloride)
-
Catalyst (e.g., Bis(triflyl)methane, AlCl₃, or a solid acid catalyst)
-
Solvent (e.g., Dichloromethane or nitromethane)
-
Ice bath
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Set up a reaction flask with a stirrer and a dropping funnel under an inert atmosphere.
-
Dissolve the aromatic substrate in the chosen solvent and cool the mixture in an ice bath.
-
Add the catalyst to the cooled solution.
-
Slowly add the acylating agent to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using TLC or GC.
-
Upon completion, quench the reaction by pouring it into a mixture of ice and water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
The yield and purity of the product can be determined by standard analytical techniques and compared across different catalysts.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving this compound and bis(triflyl)methane.
References
- 1. Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. boristheses.unibe.ch [boristheses.unibe.ch]
- 12. allstudyjournal.com [allstudyjournal.com]
- 13. websites.umich.edu [websites.umich.edu]
Confirming Product Structure from Methanesulfinate Reactions via NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating the precise structure of reaction products is a critical step in chemical synthesis and drug discovery. When working with methanesulfinate reactions, which are pivotal in the formation of sulfonamides and other sulfur-containing compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for structural confirmation. This guide provides an objective comparison of NMR spectroscopy with other analytical techniques, supported by experimental data, to aid in the verification of product structures arising from this compound reactions.
Performance Comparison: NMR vs. Alternative Techniques
The confirmation of a product's molecular structure can be approached through various analytical methods. While NMR is often the primary choice for comprehensive structural analysis in solution, other techniques such as Mass Spectrometry (MS) and X-ray Crystallography provide complementary and sometimes essential information. The choice of technique depends on the specific information required, the nature of the sample, and the stage of the research.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atomic connectivity, stereochemistry, and dynamic information in solution.[1] | Molecular weight and elemental composition; fragmentation patterns provide structural clues. | Precise 3D atomic arrangement in the solid state, including bond lengths and angles.[1] |
| Sample Requirements | Soluble sample (5-25 mg for ¹H, 50-100 mg for ¹³C).[2] | Very small sample amount (nanograms to micrograms), can be in solution or solid. | High-quality single crystal. |
| State of Sample | Solution | Gas phase (after ionization) | Solid (crystalline) |
| Strengths | - Non-destructive- Provides unambiguous connectivity information- Can study dynamic processes | - High sensitivity- Provides accurate molecular weight- Can be coupled with chromatography (LC-MS, GC-MS) | - Provides absolute structure- Unambiguous determination of stereochemistry |
| Limitations | - Lower sensitivity compared to MS- Can be complex for large molecules or mixtures- Requires deuterated solvents | - Fragmentation can be complex to interpret- Does not provide stereochemical information directly | - Crystal growth can be a significant bottleneck- Structure may not represent the solution-state conformation |
Experimental Data: NMR Characterization of a Methanesulfonamide
To illustrate the utility of NMR in confirming the products of this compound reactions, consider the synthesis of N-substituted methanesulfonamides. The reaction of sodium this compound with an amine in the presence of an oxidizing agent yields the corresponding sulfonamide. The ¹H and ¹³C NMR spectra of these products provide definitive evidence of their structure. Below is a summary of typical NMR data for a series of N-(substituted phenyl)-methanesulfonamides.[3]
| Compound (R in CH₃SO₂NHR) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Phenyl | 3.01 (s, 3H, CH₃), 7.18-7.35 (m, 5H, Ar-H), 9.65 (s, 1H, NH) | 40.5 (CH₃), 121.0 (C-2, C-6), 125.0 (C-4), 129.5 (C-3, C-5), 137.8 (C-1) |
| 4-Methylphenyl | 2.32 (s, 3H, Ar-CH₃), 2.98 (s, 3H, SO₂CH₃), 7.15 (s, 4H, Ar-H), 9.52 (s, 1H, NH) | 20.8 (Ar-CH₃), 40.6 (SO₂CH₃), 121.2 (C-2, C-6), 130.0 (C-3, C-5), 134.8 (C-1), 135.2 (C-4) |
| 4-Chlorophenyl | 3.02 (s, 3H, CH₃), 7.25 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 9.82 (s, 1H, NH) | 40.7 (CH₃), 122.5 (C-2, C-6), 129.6 (C-3, C-5), 130.2 (C-4), 136.5 (C-1) |
| 4-Nitrophenyl | 3.15 (s, 3H, CH₃), 7.50 (d, 2H, Ar-H), 8.25 (d, 2H, Ar-H), 10.35 (s, 1H, NH) | 40.9 (CH₃), 119.8 (C-2, C-6), 125.5 (C-3, C-5), 143.8 (C-4), 144.5 (C-1) |
Data adapted from a study on N-(substituted phenyl)-methanesulphonamides. Chemical shifts are illustrative and may vary slightly based on solvent and concentration.[3]
Experimental Protocols
General Procedure for Synthesis of N-Phenylmethanesulfonamide
A mixture of sodium this compound (1.0 eq), aniline (1.2 eq), and an oxidizing agent such as N-bromosuccinimide (NBS) (1.1 eq) is stirred in a suitable solvent like acetonitrile at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Weigh 5-10 mg of the purified product for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied. If solids persist, filter the solution into the NMR tube.
-
NMR Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[4] The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[5] A pulse angle of 30-45° is commonly used.[4]
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations are highly recommended.[5] HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range ¹H-¹³C connectivities.
-
-
Data Processing and Analysis: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). The integration of the ¹H NMR signals provides the relative ratio of different types of protons, while the coupling patterns (multiplicity) reveal information about neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon environments.
Visualization of the Workflow
The following diagram illustrates the general workflow for confirming a product structure from a this compound reaction using NMR spectroscopy.
Caption: Workflow for product structure confirmation.
References
Assessing the Reproducibility of Published Methanesulfinate Protocols: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of key intermediates such as methanesulfinates is a critical step. The reproducibility of published protocols is paramount for efficient and reliable research and development. This guide provides an objective comparison of various published methods for the synthesis of methanesulfinates, with a focus on sodium methanesulfinate, a common and versatile reagent. Experimental data is summarized, and detailed methodologies are provided to aid in the assessment of each protocol's suitability for specific laboratory and developmental needs.
Comparative Analysis of this compound Synthesis Protocols
The synthesis of sodium this compound can be approached through several distinct chemical pathways. The choice of method often depends on factors such as the availability and cost of starting materials, desired purity, scalability, and reaction conditions. Below is a summary of key quantitative data from various published protocols to facilitate a direct comparison of their performance.
| Parameter | Protocol 1: From Methanesulfonyl Chloride & Sodium Metabisulfite | Protocol 2: From Methanesulfonyl Chloride & Hydrazine Hydrate/Sodium Carbonate | Protocol 3: From Dimethyl Sulfoxide (DMSO) & Oxalyl Chloride (for S-Methyl Methanethiosulfonate) |
| Primary Starting Material | Methanesulfonyl chloride | Methanesulfonyl chloride | Dimethyl sulfoxide (DMSO) |
| Reducing/Sulfinating Agent | Sodium metabisulfite | Hydrazine hydrate, Sodium carbonate | Oxalyl chloride (initiator) |
| Solvent | Water | Water | Acetonitrile, Methylene chloride |
| Reaction Temperature | 60-65°C, then cooling | 30°C | -15°C to 25°C |
| Reaction Time | Not explicitly stated, but involves slow addition and monitoring | 2 hours | ~50 minutes for addition and initial reaction |
| Reported Yield | Not explicitly quantified in the provided text | 90.5% | 12.9% (of S-Methyl Methanethiosulfonate) |
| Key Reagents | Sodium hydroxide | - | Methanol, Sodium hydroxide |
| Purification Method | Filtration, concentration, recrystallization from ethanol | Filtration | Extraction, vacuum distillation |
Experimental Protocols
Protocol 1: Synthesis of Sodium this compound from Methanesulfonyl Chloride and Sodium Metabisulfite
This method utilizes the reaction of methanesulfonyl chloride with sodium metabisulfite in an aqueous solution.[1]
Experimental Procedure:
-
In a four-necked flask equipped with a thermometer, stirrer, reflux condenser, and nitrogen protection, add 326g of a 35% (mass fraction) solution of sodium metabisulfite.
-
Under nitrogen protection, stir and heat the mixture to 60-65°C.
-
Slowly add 90.6g of methanesulfonyl chloride while maintaining a slight reflux.
-
Control the pH of the reaction mixture within the range of 8-9 using a sodium hydroxide solution.
-
The reaction is considered complete when there is no reflux of methanesulfonyl chloride.
-
Filter the solution to obtain a colorless and transparent sulfonation liquid.
-
Concentrate the sulfonation liquid under reduced pressure until white crystals appear.
-
Stop heating and cool the mixture.
-
Add an appropriate amount of anhydrous ethanol to precipitate and remove sodium chloride by filtration.
-
Heat the filtrate to evaporate the solvent and obtain the crude product as a white solid.
-
Further purify the crude product by recrystallization and drying to obtain the final sodium this compound product.[1]
Protocol 2: General Preparation of Substituted Sulfinates (Example with Benzenesulfonyl Chloride)
While the example uses benzenesulfonyl chloride, the general procedure is applicable for the synthesis of sodium this compound from methanesulfonyl chloride.[2]
Experimental Procedure:
-
To 300g of water, add 20.1g (0.402mol) of hydrazine hydrate.
-
Add 40.8g (0.385mol) of sodium carbonate and dissolve it at a temperature of 60°C.
-
Add the reaction mixture to a solution of methanesulfonyl chloride (molar equivalent to sodium carbonate).
-
Maintain the reaction at 30°C for 2 hours.
-
Cool and filter the synthetic solution to obtain the sodium salt of methanesulfinic acid.
Protocol 3: Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide (DMSO)
This protocol describes the synthesis of a related organosulfur compound, S-methyl methanethiosulfonate, which involves a this compound intermediate.[3]
Experimental Procedure:
-
Equip a 500 mL three-necked round-bottomed flask with a magnetic stir bar, a thermometer, and an addition funnel.
-
Charge the flask with DMSO (71.0 mL, 1.0 mol) and acetonitrile (140 mL) under an air atmosphere.
-
Cool the flask in a dry ice/acetone bath to below -15°C.
-
Add 30 mL of acetonitrile and then oxalyl chloride (17.1 mL, 0.2 mol) to the addition funnel.
-
Add the oxalyl chloride solution dropwise to the reaction mixture, maintaining the temperature below -10°C.
-
After the addition is complete (approx. 40 minutes), rinse the addition funnel with 30 mL of acetonitrile and add it to the reaction flask.
-
Continue stirring for an additional 10 minutes in the -20°C bath.
-
Remove the flask from the cold bath and warm it to 25°C.
-
Add methanol (24.3 mL, 0.6 mol).
-
Cool the reaction mixture to room temperature and filter to remove solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 100 mL of methylene chloride and transfer to a beaker.
-
Add 50 mL of brine and neutralize the acidic aqueous phase (pH ~1) with a 2.5 M NaOH solution.
-
Separate the organic phase and extract the aqueous phase with methylene chloride (3 x 50 mL).
-
Combine the organic phases, wash with brine (150 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield S-methyl methanethiosulfonate.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
Safety Operating Guide
Proper Disposal of Methanesulfinate: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of methanesulfinate and its salts is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper procedures is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step instructions for the handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound waste with appropriate safety measures. Sodium this compound is harmful if swallowed.[1]
Personal Protective Equipment (PPE): When handling this compound for disposal, all personnel must wear the following standard laboratory PPE:
-
Eye Protection: Chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Wear impermeable and chemical-resistant gloves.[3]
-
Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[2][3]
-
Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[3]
Handling and Storage of Waste:
-
Avoid contact with skin and eyes and do not breathe in dust.[3]
-
Store waste in a designated, dry, cool, and well-ventilated area.[3]
-
Keep waste containers tightly closed to prevent exposure to moisture and air, as the material can be hygroscopic.[4][5]
-
This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents; ensure waste is segregated from these materials.[3]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety information for Sodium this compound.
| Hazard Information | Precautionary Measures & Codes |
| GHS Pictogram |
|
| Signal Word | Warning[1] |
| Hazard Statement | H302: Harmful if swallowed[1] |
| Prevention | P264: Wash hands and any exposed skin thoroughly after handling.[1][2][3] P270: Do not eat, drink or smoke when using this product.[1][2] |
| Response | P301+P312 / P301+P317: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] P330: Rinse mouth.[1][2] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3] |
Step-by-Step Disposal Protocol
The recommended and mandatory procedure for the disposal of this compound is through a licensed professional waste disposal service.[6] On-site chemical neutralization is not recommended due to the potential for hazardous reactions and the need to comply with complex regulations. Burning of organosulfur compounds in the open is forbidden and requires special incinerators.[7]
Experimental Protocol Reference: The procedures outlined below are for the safe collection, segregation, and preparation of this compound waste for professional disposal. No experimental protocols for the chemical neutralization of this compound for drain disposal were found in the safety literature. The primary method is incineration at a licensed facility.[8]
Procedure for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Characterize the waste: Determine if it is unused/expired product, contaminated labware (e.g., gloves, wipes), or solutions containing this compound.
-
Segregate this compound waste from other chemical waste streams, particularly from incompatible materials like strong acids and oxidizers.[9]
-
-
Containment and Labeling:
-
Place all this compound waste into a suitable, dedicated, and clearly labeled waste container.[10] The container must be made of a compatible material and have a tightly fitting cap.[9]
-
Ensure the label clearly states "Hazardous Waste," "Sodium this compound," and includes the associated hazard warnings.[10] Deface any original product labels if reusing a container.[10][11]
-
-
Handling Spills:
-
Storage in Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[12]
-
This area must be secure and away from general lab traffic.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[10][11]
-
Do not attempt to transport hazardous waste yourself.[11]
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. quora.com [quora.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
